molecular formula C29H44O10 B15596100 Dihydroajugapitin

Dihydroajugapitin

Cat. No.: B15596100
M. Wt: 552.7 g/mol
InChI Key: XMVULWKEVGKECE-IMIMGASDSA-N
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Description

Dihydroajugapitin is a useful research compound. Its molecular formula is C29H44O10 and its molecular weight is 552.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C29H44O10

Molecular Weight

552.7 g/mol

IUPAC Name

[(1R,4aS,5S,8aR)-5-[(3aS,5S,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] 2-methylbutanoate

InChI

InChI=1S/C29H44O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h15-16,19-24,26,32H,7-14H2,1-6H3/t15?,16?,19-,20?,21-,22-,23?,24?,26+,27-,28-,29+/m0/s1

InChI Key

XMVULWKEVGKECE-IMIMGASDSA-N

Origin of Product

United States

Foundational & Exploratory

The Botanical Treasury: An In-depth Technical Guide to the Natural Sources of Dihydroajugapitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural origins of Dihydroajugapitin, a clerodane diterpenoid of interest for its potential biological activities. The following sections detail the primary plant sources, quantitative data on its abundance, detailed experimental protocols for its isolation, and an illustrative representation of its biosynthetic pathway.

Natural Repositories of this compound

This compound is a secondary metabolite predominantly found in various species of the genus Ajuga, a member of the Lamiaceae (mint) family. These herbaceous flowering plants are distributed across temperate and subtropical regions of the world. Research has identified several Ajuga species as key natural sources of this compound.

The primary documented botanical sources of this compound include:

  • Ajuga iva

  • Ajuga chamaepitys

  • Ajuga orientalis

  • Ajuga bracteosa [1]

  • Ajuga chamaepitys subsp. chia

While this compound is a characteristic compound of the Ajuga genus, its concentration can vary significantly between species and even different parts of the same plant.

Quantitative Analysis of this compound Content

The concentration of this compound in various Ajuga species has been a subject of phytochemical investigation. The following table summarizes the available quantitative data, providing a comparative look at the compound's prevalence in different plant tissues.

Plant SpeciesPlant PartConcentration (mg/g Fresh Weight)
Ajuga ivaLeavesHighest concentration among species studied
Ajuga ivaRootsLower than in leaves
Ajuga chamaepitysLeavesLower concentration
Ajuga chamaepitysRootsUndetectable
Ajuga orientalisLeavesLower concentration
Ajuga orientalisRootsUndetectable

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocol is a detailed methodology for the isolation of this compound from the aerial parts of Ajuga bracteosa.[2]

Plant Material Collection and Preparation
  • Collection: Gather fresh, healthy aerial parts (leaves and stems) of Ajuga bracteosa.

  • Washing and Drying: Thoroughly wash the plant material with water to remove any dirt and debris. Shade-dry the material at room temperature until it is completely brittle.

  • Pulverization: Grind the dried plant material into a fine powder using a mechanical grinder.

Extraction
  • Maceration:

    • Soak the powdered plant material in methanol (B129727) at a 1:10 (w/v) ratio in a sealed container.

    • Allow the mixture to stand for 48-72 hours at room temperature with occasional agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

    • Combine the filtrates from all three extractions.

  • Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography (Initial Separation):

    • Prepare a silica gel (60-120 mesh) column using a suitable solvent such as petroleum ether.

    • Dissolve a portion of the crude methanolic extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of petroleum ether and ethyl acetate. This compound is typically eluted with a 1:1 mixture of petroleum ether:ethyl acetate.[2]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable visualization method (e.g., UV light or an appropriate staining reagent).

    • Combine the fractions containing this compound based on their TLC profiles.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification and Quantification): [2]

    • Further purify the this compound-containing fractions by preparative HPLC.

    • Column: A C18 reversed-phase column is suitable for this separation.[2]

    • Mobile Phase: A gradient of methanol and water is commonly used.

    • Detection: Monitor the elution profile with a Diode Array Detector (DAD).[2]

    • Collect the peak corresponding to this compound.

    • Confirm the purity and identity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

    • Quantitative analysis can be performed using an analytical HPLC system with a validated method, comparing the peak area of the sample to that of a certified reference standard.

Biosynthesis of this compound: A Conceptual Pathway

This compound belongs to the clerodane class of diterpenoids. The biosynthesis of these compounds in the Lamiaceae family follows a complex pathway originating from the general isoprenoid pathway. The following diagram illustrates a conceptual workflow of the key stages in the biosynthesis of the clerodane skeleton.

Biosynthesis_of_Clerodane_Diterpenes GGPP Geranylgeranyl pyrophosphate (GGPP) Labdane_precursor Labdane-type precursor GGPP->Labdane_precursor Diterpene cyclases Halimane_intermediate Halimane-type intermediate (stepwise) Labdane_precursor->Halimane_intermediate Rearrangement (stepwise) Clerodane_skeleton Clerodane skeleton Labdane_precursor->Clerodane_skeleton Concerted rearrangement Halimane_intermediate->Clerodane_skeleton This compound This compound Clerodane_skeleton->this compound Tailoring enzymes (e.g., P450s, acyltransferases)

Caption: Conceptual biosynthetic pathway of clerodane diterpenes.

This in-depth guide serves as a foundational resource for professionals in the fields of natural product chemistry, pharmacology, and drug development, providing essential information on the natural sourcing and isolation of this compound. The presented data and protocols are intended to facilitate further research and exploration of this promising bioactive compound.

References

A Technical Guide to the Proposed Biosynthesis of Dihydroajugapitin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Dihydroajugapitin is a complex neo-clerodane diterpenoid found in plants of the Ajuga genus. To date, the complete biosynthetic pathway for this specific molecule has not been experimentally elucidated. This technical guide synthesizes current knowledge on the biosynthesis of related neo-clerodane diterpenoids to propose a scientifically grounded, hypothetical pathway for this compound. The proposed pathway begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), which undergoes cyclization to form the characteristic neo-clerodane skeleton. Subsequently, a series of oxidative and acyl-transfer reactions, likely catalyzed by cytochrome P450 monooxygenases and various transferases, "decorate" the core structure to yield this compound. This document provides a detailed overview of these proposed steps, summarizes quantitative data on related compounds, outlines key experimental protocols for pathway elucidation, and presents visualizations of the proposed biosynthetic route and a general experimental workflow. This guide is intended for researchers in natural product chemistry, plant biochemistry, and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is presumed to follow the general pathway for neo-clerodane diterpenoids, which can be divided into three main stages: precursor synthesis, core skeleton formation, and structural modification.

Stage 1: Synthesis of the Universal Diterpene Precursor, GGPP

All plant terpenoids, including this compound, originate from the C5 building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] These precursors are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[1] For diterpenoid biosynthesis in plants, the MEP pathway is the primary source of IPP and DMAPP.[1] Through the action of GGPP synthase, three molecules of IPP are sequentially condensed with one molecule of DMAPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

Stage 2: Formation of the Neo-Clerodane Skeleton

The formation of the bicyclic decalin core characteristic of clerodane diterpenes is a two-step cyclization process catalyzed by two distinct types of diterpene synthases (diTPSs).[2]

  • Protonation-initiated Cyclization (Class II diTPS): GGPP is first converted into an intermediate, typically (+)-copalyl diphosphate (B83284) (CPP), by a Class II diTPS. This enzyme protonates the terminal double bond of GGPP, initiating a cyclization cascade that forms the first ring.

  • Ionization-initiated Cyclization (Class I diTPS): The CPP intermediate is then utilized by a Class I diTPS. This enzyme removes the diphosphate group, generating a carbocation that initiates a second cyclization and rearrangement cascade to form the final neo-clerodane skeleton, often resulting in a precursor like kolavenol (B1673748) or a related hydrocarbon.[2]

Stage 3: Proposed Tailoring of the Neo-Clerodane Skeleton to this compound

Following the formation of the basic neo-clerodane core, a series of post-cyclization modifications are required to produce the highly decorated structure of this compound. These "tailoring" reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and various transferases (e.g., acyltransferases). While the exact sequence is unknown, a plausible series of reactions is proposed below, based on the final structure of this compound.

  • Oxidations (CYPs): Multiple hydroxylation and epoxidation steps are necessary. This includes the formation of the hydroxyl group at C-3, the epoxide ring, and the generation of the hexahydrofuro[2,3-b]furan (B8680694) moiety, which likely arises from the oxidation and subsequent intramolecular cyclization of a precursor.

  • Acylations (Acyltransferases): The structure of this compound features three ester groups. Specific acyltransferases are required to catalyze:

    • The addition of an acetyl group at the C-8 position (8-O-acetylation).

    • The addition of an acetyl group to the C-18 methyl group (18-O-acetylation).

    • The esterification at the C-2 position with a 2-methylbutanoyl group.

The precise order of these oxidative and acylation events is a key area for future research.

Data Presentation

As the biosynthesis of this compound has not been quantitatively studied, this section presents data on the abundance of related neo-clerodane diterpenoids in Ajuga species to provide context for typical production levels in these plants.

CompoundPlant SpeciesConcentration / YieldReference
Ajugarin IAjuga bracteosa2.2 ± 0.02 µg/mg dry weight[3]
Ajuganipponin AAjuga nipponensis2.6 mg from 60g of aerial parts
Ajuganipponin BAjuga nipponensis6.7 mg from 60g of aerial parts

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of this compound requires a combination of phytochemical, enzymatic, and molecular biology techniques. Below are generalized protocols for key experiments.

Protocol for Extraction and Isolation of Neo-Clerodane Diterpenoids

This protocol describes a general method for the extraction and purification of diterpenoids from plant material.

  • Sample Preparation: Air-dry the plant material (e.g., leaves and stems of Ajuga sp.) at room temperature and grind into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature for 72 hours, with periodic shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol). Neo-clerodane diterpenoids are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation:

    • Subject the ethyl acetate fraction to column chromatography over silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

    • Monitor the collected fractions by thin-layer chromatography (TLC).

  • Purification:

    • Pool similar fractions and subject them to further purification using techniques such as preparative HPLC or Sephadex LH-20 column chromatography to isolate pure compounds.

  • Structure Elucidation:

    • Identify the structure of the isolated compounds using spectroscopic methods, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HR-MS).[4]

Protocol for Identification of Biosynthetic Genes via Transcriptome Analysis

This protocol outlines a workflow for identifying candidate genes involved in the biosynthesis pathway.

  • RNA Extraction: Collect tissue from the plant part known to accumulate this compound (e.g., young leaves or trichomes). Extract total RNA using a suitable kit, ensuring high quality (RIN > 8).

  • Library Preparation and Sequencing:

    • Prepare an mRNA sequencing library using a commercial kit (e.g., Illumina TruSeq).

    • Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

  • Bioinformatic Analysis:

    • Perform quality control on the raw reads using tools like FastQC and trim adapters and low-quality bases.

    • Assemble the transcriptome de novo using assemblers like Trinity or SPAdes if a reference genome is unavailable.

    • Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) using BLAST.

  • Candidate Gene Identification:

    • Search the annotated transcriptome for sequences homologous to known terpenoid biosynthesis genes, such as diterpene synthases, cytochrome P450s, and acyltransferases.

    • Use differential expression analysis (if comparing tissues with high vs. low this compound content) to prioritize candidate genes.

  • Gene Validation:

    • Validate the expression patterns of candidate genes using quantitative real-time PCR (qRT-PCR).

    • Functionally characterize promising candidate enzymes through heterologous expression in E. coli or yeast, followed by in vitro enzyme assays.

Visualizations

Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_0 Upstream Pathway (Plastid) cluster_1 Core Skeleton Formation cluster_2 Proposed Tailoring Reactions IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP CPP (+)-Copalyl Diphosphate GGPP->CPP Class II diTPS NeoClerodane Neo-Clerodane Skeleton CPP->NeoClerodane Class I diTPS Intermediate1 Oxidized Intermediates NeoClerodane->Intermediate1 CYP450s (Hydroxylation, Epoxidation, Furan Ring Formation) Intermediate2 Acylated & Oxidized Intermediates Intermediate1->Intermediate2 Acyltransferases (Acetylation, 2-Methylbutanoylation) This compound This compound Intermediate2->this compound Further Tailoring

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Pathway Elucidation

Experimental Workflow cluster_0 Phytochemical Analysis cluster_1 Gene Discovery cluster_2 Functional Characterization Extraction Plant Material Extraction & Partitioning Isolation Chromatographic Isolation (CC, HPLC) Extraction->Isolation Elucidation Structure Elucidation (NMR, MS) Isolation->Elucidation Candidates Candidate Gene Identification (BLAST, DEGs) Elucidation->Candidates Identified Compound Informs Gene Search RNA_Seq Transcriptome Sequencing (RNA-Seq) Annotation De Novo Assembly & Annotation RNA_Seq->Annotation Annotation->Candidates Expression Heterologous Expression (E. coli / Yeast) Candidates->Expression Test Hypothesized Functions Assay In Vitro / In Vivo Enzyme Assays Expression->Assay Assay->Elucidation Confirm Product Identity Validation Pathway Validation Assay->Validation

Caption: General workflow for elucidating a plant biosynthetic pathway.

References

Dihydroajugapitin: A Technical Overview of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dihydroajugapitin, a naturally occurring neo-clerodane diterpenoid. This document details its chemical and physical properties, and summarizes the current scientific knowledge regarding its biological activities, with a focus on its antibacterial and antimutagenic effects. Detailed experimental methodologies for its isolation and activity assessment are also presented to support further research and development.

Core Chemical and Physical Data

This compound is a complex organic molecule with the chemical formula C₂₉H₄₄O₁₀. The following table summarizes its key identifiers and physicochemical properties.

PropertyValue
CAS Number 87480-84-0
Molecular Weight 552.65 g/mol
Molecular Formula C₂₉H₄₄O₁₀
IUPAC Name [5-(2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl)-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] 2-methylbutanoate

Biological Activities and Experimental Findings

This compound has been isolated from the plant Ajuga bracteosa and has demonstrated noteworthy biological activities. The primary areas of investigation have been its antibacterial and antimutagenic properties.

Antibacterial Activity

Studies have shown that this compound exhibits antibacterial activity against various human pathogenic bacteria. The table below presents a summary of the reported minimum inhibitory concentration (MIC) values.

Bacterial StrainMIC (µg/mL)
Escherichia coli500-1000
Other pathogens500-1000
Antimutagenic Activity

In vivo studies using a mouse model have indicated that this compound possesses significant antimutagenic activity. It has been shown to reduce the frequency of micronuclei induced by the mutagen ethyl methanesulfonate (B1217627) (EMS).

CompoundReduction in Micronuclei (%)
This compound 85.10
β-Sitosterol72.3
8-O-acetylharpagide46.0

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from its natural source and for the assessment of its biological activities.

Isolation of this compound from Ajuga bracteosa

The following protocol outlines the steps for the extraction and chromatographic isolation of this compound:

  • Plant Material Preparation : The aerial parts of Ajuga bracteosa are collected, washed, shade-dried, and pulverized into a fine powder.

  • Extraction : The powdered plant material is extracted with methanol (B129727) using a cold maceration technique. The resulting extract is concentrated under reduced pressure.

  • Chromatographic Separation :

    • A portion of the methanol extract is dissolved in a minimal amount of dichloromethane (B109758) (DCM) and adsorbed onto silica (B1680970) gel.

    • The adsorbed material is then subjected to column chromatography using silica gel (60-120 mesh).

    • The column is eluted with a solvent system of petroleum ether and ethyl acetate (B1210297) in a 1:1 ratio to yield this compound.

Antibacterial Activity Assay: Agar (B569324) Well Diffusion Method

The antibacterial activity of this compound can be determined using the agar well diffusion method as described below:

  • Preparation of Bacterial Inoculum : Pure cultures of the test bacteria are grown in nutrient broth and their turbidity is adjusted to a 0.5 McFarland standard.

  • Agar Plate Preparation : Mueller-Hinton agar is poured into sterile Petri plates and allowed to solidify. The standardized bacterial suspension is then uniformly swabbed onto the agar surface.

  • Well Preparation and Sample Application : Wells of a defined diameter are aseptically punched into the agar. A specific volume of this compound solution (at a known concentration) is added to each well.

  • Incubation and Measurement : The plates are incubated under appropriate conditions for the test bacteria. The diameter of the zone of inhibition around each well is then measured in millimeters. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Antimutagenic Activity Assay: In Vivo Mouse Micronucleus Test

The antimutagenic potential of this compound can be evaluated in mice using the following protocol:

  • Animal Model : Swiss albino mice are used for the study.

  • Experimental Groups : The mice are divided into several groups: a negative control group, a positive control group (treated with a mutagen like EMS), and experimental groups treated with the mutagen and different doses of this compound.

  • Treatment Protocol :

    • The mutagen (e.g., EMS) is administered to the positive control and experimental groups.

    • This compound is administered to the experimental groups simultaneously with or at a specific time relative to the mutagen administration.

  • Sample Collection and Analysis :

    • At a predetermined time after treatment, bone marrow is collected from the femurs of the mice.

    • Bone marrow smears are prepared on slides, stained, and examined under a microscope for the presence of micronuclei in polychromatic erythrocytes.

    • The frequency of micronucleated cells is calculated for each group to determine the antimutagenic effect of this compound.

Visualizing Experimental Workflows and Putative Mechanisms

To further clarify the processes involved in the study of this compound, the following diagrams illustrate a general experimental workflow and a hypothetical mechanism for its antibacterial action.

experimental_workflow cluster_isolation Isolation of this compound cluster_activity Biological Activity Screening plant_material Ajuga bracteosa (Aerial Parts) extraction Methanolic Extraction plant_material->extraction chromatography Silica Gel Column Chromatography extraction->chromatography pure_compound Pure this compound chromatography->pure_compound antibacterial Antibacterial Assay (Agar Well Diffusion) pure_compound->antibacterial antimutagenic Antimutagenic Assay (Mouse Micronucleus Test) pure_compound->antimutagenic data_analysis Data Analysis antibacterial->data_analysis antimutagenic->data_analysis

Caption: Experimental workflow for the isolation and biological screening of this compound.

putative_antibacterial_mechanism cluster_targets Putative Cellular Targets This compound This compound bacterial_cell Bacterial Cell This compound->bacterial_cell cell_wall Cell Wall Synthesis bacterial_cell->cell_wall Inhibition protein_synthesis Protein Synthesis bacterial_cell->protein_synthesis Inhibition dna_replication DNA Replication bacterial_cell->dna_replication Inhibition cell_lysis Cell Lysis cell_wall->cell_lysis cell_death Bacterial Cell Death protein_synthesis->cell_death dna_replication->cell_death

Caption: Putative antibacterial mechanism of action for this compound.

physical and chemical properties of Dihydroajugapitin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Neo-clerodane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroajugapitin, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a summary of its reported biological effects. Detailed experimental protocols for the isolation of similar compounds are presented to facilitate further research. This document aims to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound (CAS No. 87480-84-0) is a complex diterpenoid with the molecular formula C₂₉H₄₄O₁₀ and a molecular weight of 552.65 g/mol .[1] While experimentally determined physical constants are not extensively reported in the literature, predicted values and data for solubility in select organic solvents provide a baseline for its physicochemical profile.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₉H₄₄O₁₀[1]
Molecular Weight 552.65 g/mol [1]
CAS Number 87480-84-0[1]
Boiling Point (Predicted) 611.7 ± 55.0 °CN/A
Density (Predicted) 1.25 ± 0.1 g/cm³N/A
pKa (Predicted) 13.67 ± 0.70N/A
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone[2]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of neo-clerodane diterpenoids are complex due to the intricate stereochemistry of the decalin core and various substituents. Key diagnostic signals would include those for the furan (B31954) ring protons, acetyl groups, and the various methine, methylene, and quaternary carbons of the diterpenoid skeleton. The chemical shifts and coupling constants of these signals are essential for confirming the structure and stereochemistry of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. These would include strong C=O stretching vibrations for the ester and lactone carbonyls, C-O stretching bands for the ether and ester linkages, and O-H stretching for any hydroxyl groups. The fingerprint region would contain a complex pattern of bands characteristic of the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry of this compound would reveal its molecular weight through the molecular ion peak. The fragmentation pattern would be complex, with characteristic losses of acetyl groups, water, and fragmentation of the diterpenoid skeleton, providing valuable information for structural confirmation.

Biological Activity

This compound has been reported to exhibit biological activity, most notably antibacterial and antifeedant properties.

Antibacterial Activity

A study on compounds isolated from the aerial parts of Ajuga bracteosa demonstrated that this compound possesses antibacterial activity.[3]

Table 2: Antibacterial Activity of this compound

Bacterial StrainMethodResultSource
Escherichia coliAgar well diffusionZone of inhibition: 25.0 ± 1.4 mm[3]
Pathogenic BacteriaBroth microdilutionMIC: 500-1000 µg/ml[3]
Antifeedant Activity

Neo-clerodane diterpenoids isolated from Ajuga bracteosa, including 14,15-dihydroajugapitin, have been evaluated for their antifeedant activity against the larvae of Spodoptera littoralis.[3][4] This suggests a potential role for this compound in plant defense mechanisms and as a lead compound for the development of natural insecticides.

Experimental Protocols

The following is a generalized protocol for the isolation of neo-clerodane diterpenoids, such as this compound, from Ajuga species. This protocol is based on methodologies reported in the literature for the isolation of similar compounds from Ajuga bracteosa and other species.[4][5][6][7]

Extraction
  • Plant Material Preparation: Air-dry the aerial parts of the Ajuga species and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as dichloromethane or methanol, at room temperature for an extended period (e.g., 48-72 hours).[4][5] The process can be repeated multiple times to ensure exhaustive extraction.

  • Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification
  • Initial Fractionation (Column Chromatography): Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of solvents with increasing polarity, such as n-hexane-ethyl acetate followed by ethyl acetate-methanol, to separate the extract into fractions of varying polarity.[5][7]

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with similar profiles to the target neo-clerodane diterpenoids.

  • Further Purification (HPLC): Subject the fractions containing the compounds of interest to further purification using preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase C18 column with a methanol-water gradient, to isolate the pure this compound.[4][5]

experimental_workflow plant_material Dried & Powdered Ajuga Plant Material extraction Solvent Extraction (Dichloromethane/Methanol) plant_material->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC (C18 Column) fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation and purification of this compound.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not yet been fully elucidated. However, based on its antibacterial activity, it is plausible that it may interfere with essential bacterial signaling pathways.

A hypothetical mechanism could involve the disruption of bacterial cell membrane integrity or the inhibition of key enzymes involved in vital metabolic pathways. For instance, this compound could potentially inhibit bacterial cell wall synthesis or interfere with protein synthesis, leading to bacterial growth inhibition. Further research is required to identify the specific molecular targets and signaling cascades affected by this compound.

hypothetical_signaling_pathway cluster_targets Potential Molecular Targets This compound This compound bacterial_cell Bacterial Cell This compound->bacterial_cell Interacts with cell_wall Cell Wall Synthesis bacterial_cell->cell_wall Inhibits protein_synthesis Protein Synthesis bacterial_cell->protein_synthesis Inhibits dna_replication DNA Replication bacterial_cell->dna_replication Inhibits growth_inhibition Bacterial Growth Inhibition cell_wall->growth_inhibition protein_synthesis->growth_inhibition dna_replication->growth_inhibition

Caption: Hypothetical signaling pathways for the antibacterial action of this compound.

References

An In-depth Technical Guide to Dihydroajugapitin: A Literature Review and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajugapitin, a neo-clerodane diterpenoid, is a natural product isolated from plants of the Ajuga genus, notably Ajuga bracteosa. This compound has garnered scientific interest due to its traditional medicinal applications and observed biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its historical context, chemical properties, biological activities, and the experimental methodologies used in its study. All quantitative data has been summarized in structured tables, and key experimental workflows and conceptual relationships are visualized using diagrams.

Historical Context

Ajuga bracteosa, the primary source of this compound, has a long history of use in traditional medicine systems, particularly in Ayurveda and traditional Chinese medicine.[1][2] In these practices, it has been employed to treat a variety of ailments including inflammatory conditions, infections, diarrhea, and dysentery.[2][3][4] The plant is traditionally prepared as a decoction of the leaves and bark for treating sore throats, coughs, and pneumonia.[3] The juice of the root has been used for diarrhea and dysentery.[2] These traditional applications suggest a historical understanding of the plant's potential antimicrobial and anti-inflammatory properties, which modern scientific research is now beginning to validate.

Chemical Properties

This compound, also known as 14,15-Dihydroajugapitin, is classified as a neo-clerodane diterpenoid. Its chemical structure has been elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC29H44O10[ChemicalBook]
Molecular Weight552.65 g/mol [ChemicalBook]
Classneo-Clerodane Diterpenoid[6][7]
SourceAjuga bracteosa, Ajuga iva[5][8]

Biological Activities

This compound has demonstrated a range of biological activities, with its antibacterial and antifeedant properties being the most studied.

Antibacterial Activity

Research has shown that this compound exhibits antibacterial activity, particularly against the Gram-negative bacterium Escherichia coli.[9] The mechanism of action for clerodane diterpenoids is suggested to involve the disruption of the bacterial membrane. While the precise mechanism for this compound has not been fully elucidated, this provides a potential avenue for further investigation.

Table 2: Antibacterial Activity of this compound against Escherichia coli

AssayResultReference
Zone of Inhibition25.0 ± 1.4 mm[9]
Minimum Inhibitory Concentration (MIC)500 - 1000 µg/mL[9]
Antifeedant Activity

This compound has also been identified as a potent antifeedant, deterring the feeding of certain insect larvae. This activity is significant for the development of natural insecticides.

Table 3: Antifeedant Activity of this compound

Insect SpeciesAssayResultConcentrationReference
Spodoptera frugiperdaFeeding Index61 (antifeedant)100 ppm
Spodoptera littoralisFeeding Index48 (antifeedant)100 ppm

Experimental Protocols

Isolation of this compound from Ajuga bracteosa

While a detailed, step-by-step protocol for the isolation of pure this compound is not extensively documented in a single source, a general workflow can be compiled from various studies. The primary method involves solvent extraction followed by chromatographic separation.

G cluster_extraction Extraction cluster_chromatography Chromatographic Separation cluster_analysis Analysis A Aerial parts of Ajuga bracteosa B Methanol (B129727) Extraction A->B C Silica (B1680970) Gel Column Chromatography B->C D Fraction Collection C->D E High-Performance Liquid Chromatography (HPLC) D->E F Isolation of this compound E->F G Structure Elucidation (NMR, MS) F->G H Quantification (HPLC) F->H

Caption: General workflow for the isolation and analysis of this compound.

Methodology:

  • Extraction: The aerial parts of Ajuga bracteosa are collected, dried, and powdered. The powdered material is then subjected to extraction with methanol.[5]

  • Chromatographic Separation: The crude methanol extract is then subjected to silica gel column chromatography to separate different fractions based on polarity.[5]

  • Purification: Fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[5]

  • Structure Elucidation and Quantification: The structure of the isolated compound is confirmed using spectroscopic methods like NMR and MS.[5] The quantity of this compound in the crude extract can be determined using a calibrated HPLC method.[5]

Antibacterial Activity Assay (Agar Well Diffusion Method)

The antibacterial activity of this compound is commonly assessed using the agar (B569324) well diffusion method.

G A Prepare bacterial culture (e.g., E. coli) B Spread culture on agar plate A->B C Create wells in the agar B->C D Add this compound solution to a well C->D E Add control solutions to other wells C->E F Incubate the plate D->F E->F G Measure the zone of inhibition F->G

Caption: Workflow for the agar well diffusion antibacterial assay.

Methodology:

  • A standardized inoculum of the test bacterium (e.g., Escherichia coli) is uniformly spread onto the surface of a sterile agar plate.

  • Wells of a fixed diameter are punched into the agar.

  • A known concentration of this compound dissolved in a suitable solvent is added to one of the wells. Control wells contain the solvent alone and a standard antibiotic.

  • The plate is incubated under conditions suitable for bacterial growth.

  • The diameter of the clear zone around the well (zone of inhibition), where bacterial growth is prevented, is measured to determine the antibacterial activity.[9]

Biosynthesis and Synthesis

Biosynthesis of Neo-clerodane Diterpenoids

The biosynthesis of neo-clerodane diterpenoids, including this compound, begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form a labdane-type precursor.[6] A series of enzymatic reactions, including rearrangements and oxidations, then lead to the diverse structures of neo-clerodane diterpenoids.

G GGPP Geranylgeranyl Pyrophosphate Labdane Labdane-type Precursor GGPP->Labdane Cyclization Clerodane Clerodane Skeleton Labdane->Clerodane Rearrangement NeoClerodane Neo-clerodane Diterpenoids (e.g., this compound) Clerodane->NeoClerodane Oxidations & Modifications

Caption: Simplified biosynthetic pathway of neo-clerodane diterpenoids.
Chemical Synthesis

To date, a specific total synthesis of this compound has not been reported in the literature. However, the synthesis of other complex neo-clerodane diterpenoids, such as Salvinorin A, has been achieved.[7][10] These synthetic routes are often lengthy and complex, highlighting the challenges in synthesizing such intricate natural products. The development of a synthetic route for this compound could provide a more reliable source of the compound for further research and potential therapeutic applications.

Future Perspectives

This compound presents a promising lead compound for the development of new antibacterial and antifeedant agents. Future research should focus on several key areas:

  • Elucidation of the precise mechanism of action: Understanding how this compound exerts its antibacterial and antifeedant effects at a molecular level is crucial for its development as a therapeutic or agricultural product.

  • Comprehensive pharmacological profiling: A broader screening of this compound against a wider range of bacterial strains and insect pests is needed to fully assess its potential.

  • Development of a synthetic route: An efficient chemical synthesis would provide a consistent and scalable source of this compound, overcoming the limitations of isolation from natural sources.

  • Investigation of other potential biological activities: Given the diverse traditional uses of Ajuga bracteosa, exploring other potential pharmacological activities of this compound, such as anti-inflammatory or anticancer effects, is warranted.

Conclusion

This compound is a neo-clerodane diterpenoid with a rich history rooted in traditional medicine and promising, scientifically validated biological activities. Its antibacterial and antifeedant properties make it a compound of significant interest for the pharmaceutical and agricultural industries. While current research provides a solid foundation, further in-depth studies are required to fully unlock the therapeutic and practical potential of this natural product. This technical guide serves as a comprehensive resource to facilitate and inspire future research and development efforts centered on this compound.

References

The Potent Biological Activities of Crude Ajuga bracteosa Extract: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the multifaceted pharmacological properties of Ajuga bracteosa, offering a comprehensive overview of its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic potential. This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways to support further research and drug development.

Introduction

Ajuga bracteosa, a perennial herb from the Lamiaceae family, has a long history of use in traditional medicine, particularly in Ayurveda and Chinese medicine, for treating a variety of ailments including rheumatism, gout, and inflammatory conditions.[1][2] Modern scientific investigations have begun to validate these traditional uses, revealing a broad spectrum of biological activities within the crude extracts of this plant. This technical guide synthesizes the existing research on the pharmacological properties of crude Ajuga bracteosa extract, presenting key data and methodologies for researchers, scientists, and professionals in the field of drug development. The plant is rich in a diverse array of bioactive compounds, including flavonoids, terpenoids, alkaloids, and phenolic compounds, which are believed to contribute to its therapeutic effects.[1][3]

Phytochemical Profile

The therapeutic potential of Ajuga bracteosa is attributed to its complex phytochemical composition. Qualitative screening of various crude extracts has consistently revealed the presence of several classes of secondary metabolites.

Table 1: Phytochemical Constituents of Ajuga bracteosa Crude Extracts [4][5][6]

Phytochemical ClassPresence in Methanol/Ethanol ExtractsPresence in Chloroform ExtractsPresence in Aqueous Extracts
Alkaloids+++++
Flavonoids++++++
Phenolics++++++
Saponins++-++
Tannins+++++
Terpenoids++++++
Glycosides++++++
Steroids++++-

Note: (+++) High concentration, (++) Moderate concentration, (+) Present, (-) Absent. The relative concentrations can vary based on the specific extraction solvent and method used.

Reverse-phase high-performance liquid chromatography (RP-HPLC) analysis has identified numerous specific polyphenolic compounds, including gallic acid, caffeic acid, rutin, and kaempferol.[3][4] The presence and concentration of these compounds are influenced by factors such as the plant part used, geographical location, and the extraction solvent.[6][7]

Antioxidant Activity

The crude extracts of Ajuga bracteosa exhibit significant antioxidant properties, which are largely attributed to their high phenolic and flavonoid content.[6] These compounds are capable of scavenging free radicals, chelating metal ions, and reducing oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [8]

  • A stock solution of the crude extract is prepared in a suitable solvent (e.g., methanol).

  • Various concentrations of the extract are added to a methanolic solution of DPPH.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Total Antioxidant Capacity (TAC) Assay: [9]

  • An aliquot of the extract is combined with a reagent solution containing sulfuric acid, sodium phosphate, and ammonium (B1175870) molybdate.

  • The mixture is incubated at 95°C for 90 minutes.

  • After cooling to room temperature, the absorbance is measured at 695 nm.

  • The total antioxidant capacity is expressed as ascorbic acid equivalents (AAE) by comparison with a standard curve of ascorbic acid.

Quantitative Data

Table 2: Antioxidant Activity of Ajuga bracteosa Crude Extracts

Extract TypeAssayResultReference
Methanolic (Aerial parts)DPPH IC5036.9 µg/mL[8]
EthanolicDPPH IC5014.40 ± 0.20 µg/ml[9]
Methanolic (Transgenic Line 3)DPPH IC5059.5 ± 0.8 μg/mL[4]
Methanolic (Aerial parts)Total Phenolic Content5.94% GAE DW[8]
Methanolic (Aerial parts)Total Flavonoid Content1.98% QE DW[8]
Methanolic (Transgenic Line 3)Total Antioxidant Capacity8.16 ± 1 μg AAE/mg[4]
MethanolicTotal Reducing Power23.90 ± 0.70 μg AAE/mg DW[9]

Anti-inflammatory Activity

The anti-inflammatory properties of Ajuga bracteosa are well-documented and provide a scientific basis for its traditional use in treating inflammatory ailments like arthritis.[1] The mechanism of action is believed to involve the inhibition of key inflammatory mediators.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of Ajuga bracteosa are partly mediated through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][10] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, the extract reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Ajuga_bracteosa Ajuga bracteosa Extract Ajuga_bracteosa->COX_Enzymes Inhibition

Caption: Inhibition of COX enzymes by Ajuga bracteosa extract.

Experimental Protocols

Carrageenan-Induced Rat Paw Edema: [11]

  • Wistar albino rats are divided into control, standard, and test groups.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The crude extract (at various doses, e.g., 250, 500, 750 mg/kg) or a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is administered intraperitoneally or orally.

  • After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (1% in saline) is given into the right hind paw to induce inflammation.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Quantitative Data

Table 3: Anti-inflammatory Activity of Ajuga bracteosa Methanolic Extract in Carrageenan-Induced Rat Paw Edema [11]

Treatment GroupDose% Inhibition of Edema at 3 hours
ABE250 mg/kg38.46%
ABE500 mg/kg53.84%
ABE750 mg/kg69.23%
Diclofenac Sodium5 mg/kg76.92%

ABE: Ajuga bracteosa extract

Antimicrobial Activity

Crude extracts of Ajuga bracteosa have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria.[12] This activity is likely due to the presence of various phytochemicals, including terpenoids and flavonoids, which can disrupt microbial cell membranes and inhibit essential enzymes.

Experimental Protocols

Agar (B569324) Well Diffusion Method: [12]

  • Nutrient agar plates are prepared and uniformly inoculated with a standardized suspension of the target bacterial strain.

  • Wells of a specific diameter (e.g., 5 mm) are created in the agar using a sterile borer.

  • A defined volume (e.g., 10 µl) of the crude extract at a specific concentration is added to each well.

  • Standard antibiotics (e.g., Gentamycin, Ampicillin) are used as positive controls.

  • The plates are incubated at 37°C for 24 hours.

  • The diameter of the zone of inhibition around each well is measured in millimeters.

Quantitative Data

Table 4: Antibacterial Activity of Ajuga bracteosa Crude Extracts (Zone of Inhibition in mm)

Extract/Transgenic LineEscherichia coliStaphylococcus aureusPseudomonas aeruginosaReference
Wild Type (WT)-12.5 ± 0.5-[13]
Transgenic Line 3 (ABRL3)16.2 ± 0.516.2 ± 0.7-[13]
Methanolic Extract15.214.513.7[14]

Note: '-' indicates data not reported or activity not significant in the cited study.

Cytotoxic and Anticancer Activity

Recent studies have highlighted the cytotoxic potential of Ajuga bracteosa extracts against various cancer cell lines, suggesting its potential as a source for novel anticancer agents.[15][16] The cytotoxic effects are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [17][18]

  • Cancer cells (e.g., MCF-7, Hep-2) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the crude extract and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL).

  • The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to a purple formazan (B1609692) product.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the extract that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed Cancer Cells in 96-well plate Adherence Allow Adherence (24 hours) Seed_Cells->Adherence Add_Extract Add Ajuga bracteosa Extract (various conc.) Adherence->Add_Extract Incubate_Treatment Incubate (e.g., 48 hours) Add_Extract->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (4 hours) (Formazan formation) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizer (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 Data Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Quantitative Data

Table 5: Cytotoxic Activity of Ajuga bracteosa Crude Extracts (IC50 in µg/mL)

Extract TypeCell LineIC50 ValueReference
MethanolicMCF-7 (Breast Cancer)10[16][19]
MethanolicHep-2 (Larynx Carcinoma)5[16][19]
Petroleum EtherMCF-7 (Breast Cancer)65[16][19]
Petroleum EtherHep-2 (Larynx Carcinoma)30[16][19]
AqueousMCF-7 (Breast Cancer)70[16][19]
AqueousHep-2 (Larynx Carcinoma)15[16][19]
Methanol:Chloroform (ABRL3)HepG2 (Liver Cancer)57.1 ± 2.2[15]
Methanol:Chloroform (ABRL3)A549 (Lung Cancer)72.4 ± 1.3[15]
Methanol:Chloroform (ABRL3)MCF-7 (Breast Cancer)98.7 ± 1.6[15]

Conclusion

The crude extracts of Ajuga bracteosa demonstrate a remarkable range of biological activities, including potent antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects. These properties are directly linked to the rich and diverse phytochemical profile of the plant. The data and protocols presented in this guide underscore the significant therapeutic potential of Ajuga bracteosa and provide a solid foundation for further research. Future studies should focus on the isolation and characterization of novel bioactive compounds, elucidation of their specific mechanisms of action, and preclinical evaluation to translate these promising findings into novel therapeutic agents. The comprehensive information provided herein serves as a valuable resource for scientists dedicated to exploring the vast potential of natural products in modern medicine.

References

Preliminary Screening of Dihydroajugapitin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroajugapitin, a neo-clerodane diterpenoid predominantly isolated from the Ajuga species, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, focusing on its antibacterial, anti-inflammatory, potential antitumor, and antioxidant properties. This document synthesizes available quantitative data, outlines detailed experimental protocols for bioactivity screening, and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Introduction

Natural products remain a vital source of novel bioactive compounds for drug discovery. This compound, a member of the extensive family of neo-clerodane diterpenoids, has been identified in various medicinal plants, most notably Ajuga bracteosa.[1] This class of compounds is known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects.[2][3] This guide serves as a foundational resource for the systematic evaluation of this compound's bioactivity profile.

Bioactivity Profile of this compound

Preliminary studies and data on analogous neo-clerodane diterpenoids suggest that this compound possesses multiple bioactivities.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties, particularly against Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Test OrganismAssay MethodResultReference
Escherichia coliAgar (B569324) Well DiffusionZone of Inhibition: 25.0 ± 1.4 mm[1]
Pathogenic BacteriaBroth MicrodilutionMIC: 500 - 1000 µg/ml[1]
Anti-inflammatory Activity

While direct quantitative data for this compound is limited, the extracts of plants containing this compound, and other neo-clerodane diterpenoids, exhibit anti-inflammatory effects. The proposed mechanism involves the inhibition of key inflammatory mediators.

Antitumor Activity (Inferred)

Numerous neo-clerodane diterpenoids have shown significant cytotoxic activities against various cancer cell lines.[4][5] This suggests that this compound may also possess antitumor properties. For instance, Scutebata A, a neo-clerodane diterpenoid, exhibited potent cytotoxicity against LoVo, MCF-7, SMMC-7721, and HCT-116 tumor cells with IC50 values ranging from 4.57 to 7.68 μM.[4] Another study on compounds from Ajuga decumbens reported IC50 values against A549 and HeLa cell lines in the micromolar range.[5]

Antioxidant Activity (Inferred)

The antioxidant potential of this compound has not been directly evaluated. However, many plant-derived diterpenoids are known to possess antioxidant properties by scavenging free radicals.

Experimental Protocols

To further elucidate the bioactivity of this compound, the following detailed experimental protocols are recommended.

Antibacterial Activity Assays

This method provides a qualitative to semi-quantitative assessment of antibacterial activity.[6]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Sample Application: Add a defined volume (e.g., 50-100 µL) of this compound solution (at various concentrations) into each well. A solvent control and a standard antibiotic should be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition in millimeters.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

  • Preparation of Drug Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity Assays

This in vitro assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[8][9]

  • Reaction Mixture: Prepare a reaction mixture containing egg albumin or bovine serum albumin in a phosphate (B84403) buffer.

  • Sample Addition: Add various concentrations of this compound to the reaction mixture.

  • Induction of Denaturation: Induce denaturation by heating the mixture (e.g., at 72°C for 5 minutes).

  • Measurement: After cooling, measure the turbidity of the solution spectrophotometrically (e.g., at 660 nm).

  • Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without the compound. Diclofenac sodium can be used as a standard.

This cell-based assay measures the effect of the compound on the production of pro-inflammatory cytokines.[10]

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Cytokine Measurement: After incubation (e.g., 24 hours), collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

  • Data Analysis: Determine the dose-dependent effect of this compound on cytokine production.

Antitumor Activity Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[11]

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[12][13]

  • Reaction Mixture: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

  • Sample Addition: Add various concentrations of this compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at a specific wavelength (e.g., 517 nm).

  • Calculation: Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a standard.

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14]

  • FRAP Reagent: Prepare the FRAP reagent, which contains TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and acetate (B1210297) buffer.

  • Reaction: Mix the FRAP reagent with the this compound solution.

  • Incubation: Incubate the mixture at 37°C.

  • Absorbance Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at a specific wavelength (e.g., 593 nm).

  • Calculation: Determine the antioxidant capacity by comparing the absorbance change to a standard curve prepared with a known antioxidant (e.g., FeSO₄).

Visualization of Methodologies and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and potential signaling pathways involved in the bioactivity of this compound.

experimental_workflow_antitumor cluster_assay MTT Assay cluster_analysis Data Analysis This compound This compound Stock Solution Treatment Treat with this compound (Serial Dilutions) This compound->Treatment CancerCells Cancer Cell Lines (e.g., A549, HeLa) Seeding Seed Cells in 96-well Plate CancerCells->Seeding Seeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Solubilize Formazan MTT_add->Formazan Readout Measure Absorbance (570nm) Formazan->Readout IC50 Calculate IC50 Value Readout->IC50

Caption: Workflow for determining the antitumor activity of this compound using the MTT assay.

experimental_workflow_anti_inflammatory cluster_assay LPS-Induced Cytokine Assay cluster_analysis Data Analysis This compound This compound Solution Pretreatment Pre-treat Cells with this compound This compound->Pretreatment Macrophages Macrophage Cell Line (e.g., RAW 264.7) Macrophages->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate (24h) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA Measure Cytokines (TNF-α, IL-6) using ELISA Supernatant->ELISA Cytokine_Inhibition Determine Cytokine Inhibition ELISA->Cytokine_Inhibition

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammation Induces This compound This compound This compound->IKK Potential Inhibition This compound->NFkB Potential Inhibition of Nuclear Translocation

Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.

mapk_pathway cluster_cytoplasm Cytoplasm Stress Cellular Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK, RAF) Stress->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates Nucleus Nucleus TranscriptionFactors->Nucleus Translocate to CellResponse Cellular Responses (Proliferation, Apoptosis, Inflammation) Nucleus->CellResponse Regulates This compound This compound This compound->MAPKK Potential Inhibition This compound->MAPK Potential Inhibition

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound is a bioactive compound with significant antibacterial and potential anti-inflammatory and antitumor activities. The provided experimental protocols offer a robust framework for the comprehensive evaluation of these properties. Future research should focus on obtaining quantitative data (MIC, IC50) for a broader range of bacterial strains and cancer cell lines. Elucidating the precise molecular mechanisms, particularly the modulation of the NF-κB and MAPK signaling pathways, will be crucial in advancing this compound as a potential therapeutic lead. Furthermore, in vivo studies are warranted to validate the in vitro findings and to assess the compound's safety and efficacy in preclinical models.

References

Ethnobotanical Uses of Plants Containing Dihydroajugapitin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydroajugapitin, a neo-clerodane diterpenoid, is a secondary metabolite found in various plant species, particularly within the genera Ajuga and Teucrium of the Lamiaceae family. These plants have a rich history of use in traditional medicine across various cultures for treating a wide range of ailments. This technical guide provides an in-depth overview of the ethnobotanical applications of these plants, with a focus on quantitative data, experimental protocols for the isolation and analysis of their bioactive constituents, and the molecular signaling pathways through which they may exert their therapeutic effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the pharmacological potential of this compound and related compounds.

Ethnobotanical Uses and Quantitative Analysis

Plants belonging to the Ajuga and Teucrium genera are widely utilized in folk medicine for their anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Species such as Ajuga bracteosa are traditionally used for conditions like rheumatism, gout, and amenorrhea.[3] While much of the ethnobotanical knowledge is qualitative, quantitative methods such as the Informant Consensus Factor (ICF), Use Value (UV), and Fidelity Level (FL) provide a more rigorous assessment of the traditional importance of these medicinal plants.

The Lamiaceae family, to which Ajuga and Teucrium belong, is frequently cited in ethnobotanical studies for its medicinal properties.[4][5] Quantitative analyses of medicinal plants in various regions have highlighted the significance of this family. For instance, studies have recorded high Family Importance Values (FIV) for Lamiaceae, indicating a high level of traditional knowledge and use.[4]

Table 1: Quantitative Ethnobotanical Indices for Selected Lamiaceae Species and Ailment Categories

While specific quantitative data for plants containing this compound is not extensively available in the reviewed literature, the following table provides an example of how such data is presented in ethnobotanical studies of the Lamiaceae family. This structure can be used as a template for future quantitative research on this compound-containing plants.

Plant Species (Family)Ailment CategoryInformant Consensus Factor (ICF)Use Value (UV)Fidelity Level (FL) (%)Reference
Lamiaceae speciesDigestive System Disorders0.77--[6]
Lamiaceae speciesRespiratory Disorders---[7]
Various speciesGastrointestinal Diseases0.96--[8]
Various speciesMusculoskeletal Disorders--100[9]

Experimental Protocols

The isolation and biological evaluation of this compound and other neo-clerodane diterpenoids involve a series of phytochemical and pharmacological procedures. The following sections provide detailed methodologies for key experiments.

Isolation and Purification of this compound from Ajuga bracteosa

This protocol describes a general method for the extraction and isolation of this compound from the aerial parts of Ajuga bracteosa.

1. Plant Material Collection and Preparation:

  • Collect fresh aerial parts of Ajuga bracteosa during the flowering season.
  • Air-dry the plant material in the shade at room temperature for 2-3 weeks until brittle.
  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 1 kg) with methanol (B129727) (e.g., 5 L) at room temperature for 72 hours with occasional shaking.
  • Filter the extract through Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.

3. Fractionation:

  • Suspend the crude methanol extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate.
  • Concentrate each fraction using a rotary evaporator. This compound is typically found in the less polar fractions like chloroform or ethyl acetate.

4. Column Chromatography:

  • Subject the this compound-rich fraction to column chromatography on silica (B1680970) gel (60-120 mesh).
  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
  • Collect fractions of suitable volume (e.g., 50 mL each) and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with an appropriate spray reagent (e.g., vanillin-sulfuric acid).

5. Purification by High-Performance Liquid Chromatography (HPLC):

  • Pool the fractions containing this compound and subject them to further purification using semi-preparative HPLC.
  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
  • Mobile Phase: A gradient of methanol and water is commonly used.[6]
  • Detection: UV detection at a wavelength of around 230 nm.
  • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

6. Structure Elucidation:

  • Elucidate the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS), and compare the data with published literature.[6]

In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production

This protocol details an in vitro assay to assess the anti-inflammatory potential of plant extracts or isolated compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10]

1. Cell Culture:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
  • Pre-treat the cells with various concentrations of the test sample (e.g., this compound dissolved in DMSO, with the final DMSO concentration not exceeding 0.1%) for 1 hour.
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A negative control (untreated cells) and a positive control (LPS-stimulated cells without test sample) should be included.
  • After incubation, collect the cell culture supernatant.

3. Measurement of Nitrite (B80452) Concentration:

  • Determine the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.
  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
  • Incubate the mixture at room temperature for 10 minutes.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Calculate the nitrite concentration from a standard curve prepared with sodium nitrite.

4. Calculation of Inhibition:

  • Calculate the percentage inhibition of NO production using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of plants containing this compound are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[10][11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[12][13] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[14][15] Phytochemicals from Ajuga species have been shown to inhibit this pathway, potentially by preventing the phosphorylation and degradation of IκBα.[16]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates p_IkB p-IκBα IKK_complex->p_IkB NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκBα-NF-κB Complex (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation This compound This compound (Potential Inhibition) This compound->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Figure 1. Potential inhibition of the NF-κB signaling pathway.
COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are potent inflammatory mediators.[17] The expression of COX-2 is upregulated by pro-inflammatory stimuli, often through the activation of transcription factors like NF-κB.[8][14] Extracts from Ajuga bracteosa have been shown to inhibit both COX-1 and COX-2 enzymes, suggesting a mechanism for their anti-inflammatory effects.[3] Neo-clerodane diterpenoids have also been identified as dual inhibitors of COX and lipoxygenase (LOX) enzymes.

COX2_Pathway NFkB_activation NF-κB Activation COX2_gene COX-2 Gene NFkB_activation->COX2_gene Induces Transcription COX2_enzyme COX-2 Enzyme COX2_gene->COX2_enzyme Translation Prostaglandins Prostaglandins (PGs) COX2_enzyme->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins Metabolism Inflammation Inflammation Prostaglandins->Inflammation This compound This compound (Potential Inhibition) This compound->COX2_enzyme Inhibits Activity

Figure 2. Potential inhibition of the COX-2 signaling pathway.

Conclusion

The ethnobotanical record of plants containing this compound, particularly species of Ajuga and Teucrium, reveals a long history of use in traditional medicine for inflammatory and other ailments. While quantitative ethnobotanical data for these specific plants is still emerging, the available information, coupled with phytochemical and pharmacological studies, provides a strong rationale for their continued investigation. The detailed experimental protocols and an understanding of the underlying signaling pathways presented in this guide offer a framework for future research aimed at isolating and characterizing novel therapeutic agents from these valuable natural resources. Further studies are warranted to fully elucidate the specific molecular mechanisms of this compound and to validate its potential as a lead compound in drug development.

References

Dihydroajugapitin: A Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroajugapitin, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, notably Ajuga bracteosa, has demonstrated a range of biological activities indicating its potential for therapeutic applications. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its antibacterial and antimutagenic properties. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways and experimental workflows to facilitate further research and drug development efforts. While promising, it is important to note that research into the specific mechanisms and full therapeutic potential of this compound is still in its early stages.

Introduction

This compound is a natural product that has been the subject of preliminary scientific investigation. Structurally, it belongs to the neo-clerodane class of diterpenoids, which are known for their diverse biological activities. The primary source of this compound for research purposes has been the methanol (B129727) extract of the aerial parts of Ajuga bracteosa, a plant with a history of use in traditional medicine. This guide will delve into the documented therapeutic potential of this compound.

Biological Activities and Therapeutic Potential

Current research has highlighted two primary areas of potential therapeutic application for this compound: antibacterial and antimutagenic activities.

Antibacterial Activity

This compound has shown noteworthy activity against pathogenic bacteria. In vitro studies have demonstrated its efficacy, particularly against Gram-negative bacteria such as Escherichia coli.

Table 1: Antibacterial Activity of this compound

Bacterial StrainAssay TypeResultReference
Escherichia coliAgar (B569324) Well Diffusion25.0 ± 1.4 mm zone of inhibition[1]
Various Pathogenic BacteriaBroth MicrodilutionMIC between 500 and 1000 µg/ml[1]
Antimutagenic and Potential Anticancer Activity

Studies have also explored the antimutagenic properties of this compound, suggesting a potential role in cancer prevention or therapy. In vivo studies in mice have shown a significant reduction in chemically induced mutations. While direct cytotoxic effects on cancer cell lines have not been extensively quantified for the purified compound, the antimutagenic activity suggests a promising avenue for further investigation.

Table 2: Antimutagenic Activity of this compound

ModelMutagenEndpointResultReference
MiceEthyl Methane-sulfonate (EMS)Micronucleus Formation85.10% reduction in micronuclei[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a foundation for reproducible research.

Isolation and Purification of this compound from Ajuga bracteosa

A detailed protocol for the isolation and purification of this compound is crucial for obtaining the pure compound for further studies. The following is a generalized protocol based on available literature.

Diagram 1: Isolation and Purification Workflow

G start Aerial parts of Ajuga bracteosa powder Powdered Plant Material start->powder extract Methanolic Extraction (Cold Maceration) powder->extract concentrate Concentrated Methanol Extract extract->concentrate chromatography Silica (B1680970) Gel Column Chromatography concentrate->chromatography fractions Eluted Fractions chromatography->fractions hplc HPLC Analysis fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Plant Material Preparation: Collect and shade-dry the aerial parts of Ajuga bracteosa. Grind the dried plant material into a fine powder.

  • Extraction: Perform cold maceration of the powdered plant material with methanol.

  • Concentration: Concentrate the resulting methanol extract under reduced pressure to yield a crude extract.

  • Column Chromatography: Subject the crude extract to silica gel column chromatography.

  • Elution: Elute the column with a suitable solvent system (the specific gradient is not detailed in the available literature and would require optimization).

  • Fraction Collection and Analysis: Collect the eluted fractions and monitor them using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Purification and Identification: Pool the fractions containing this compound and further purify them if necessary. Confirm the identity and purity of the isolated compound using spectroscopic methods (e.g., NMR, Mass Spectrometry) and High-Performance Liquid Chromatography (HPLC).[2]

Antibacterial Susceptibility Testing: Agar Well Diffusion Method

This method is used to qualitatively assess the antibacterial activity of a compound.

Diagram 2: Agar Well Diffusion Experimental Workflow

G start Prepare Bacterial Inoculum plate_prep Inoculate Mueller-Hinton Agar Plates start->plate_prep well_creation Create Wells in Agar plate_prep->well_creation add_compound Add this compound Solution to Wells well_creation->add_compound incubate Incubate Plates add_compound->incubate measure Measure Zone of Inhibition incubate->measure

Caption: Workflow for the agar well diffusion antibacterial assay.

Methodology:

  • Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., E. coli) in a suitable broth.

  • Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of Mueller-Hinton agar plates.

  • Well Creation: Aseptically create wells (typically 6 mm in diameter) in the inoculated agar plates using a sterile cork borer.

  • Compound Application: Add a defined volume and concentration of the this compound solution to each well.

  • Incubation: Incubate the plates under appropriate conditions for the test bacterium (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited.

Antimutagenic Activity: In Vivo Micronucleus Assay

This assay is used to assess the ability of a compound to reduce the frequency of micronuclei formation induced by a mutagen in vivo.

Diagram 3: In Vivo Micronucleus Assay Workflow

G start Acclimate Mice grouping Divide Mice into Control and Treatment Groups start->grouping mutagen_admin Administer Mutagen (e.g., EMS) grouping->mutagen_admin compound_admin Administer this compound mutagen_admin->compound_admin sampling Collect Bone Marrow Cells compound_admin->sampling slide_prep Prepare and Stain Slides sampling->slide_prep analysis Microscopic Analysis of Micronuclei slide_prep->analysis

Caption: Workflow for the in vivo micronucleus antimutagenicity assay.

Methodology:

  • Animal Model: Use a suitable animal model, such as Swiss albino mice.

  • Grouping: Divide the animals into control (mutagen only) and treatment groups (mutagen + this compound).

  • Administration: Administer the mutagen (e.g., ethyl methanesulfonate) to induce micronuclei formation. Administer this compound to the treatment group.

  • Sample Collection: After a specific time, collect bone marrow cells from the femurs of the animals.

  • Slide Preparation: Prepare bone marrow smears on microscope slides and stain them with an appropriate dye (e.g., Giemsa).

  • Microscopic Analysis: Score the number of polychromatic erythrocytes (PCEs) with micronuclei per a certain number of PCEs under a microscope.

  • Data Analysis: Calculate the percentage reduction in micronuclei frequency in the treatment group compared to the control group.[2]

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound have not yet been fully elucidated. However, based on the known activities of other natural compounds with similar therapeutic profiles, it is plausible that this compound may interact with key inflammatory and cellular stress response pathways.

Hypothetical Anti-Inflammatory Signaling Pathway

Given the anti-inflammatory properties of other neo-clerodane diterpenoids, this compound may potentially inhibit the NF-κB signaling pathway, a central regulator of inflammation.

Diagram 4: Hypothetical Inhibition of the NF-κB Signaling Pathway

G stimulus Inflammatory Stimulus receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk This compound This compound This compound->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases translocation NF-κB Translocation nfkb->translocation nucleus Nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates translocation->nucleus

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Hypothetical Modulation of MAPK Signaling Pathway in Cancer

The antimutagenic activity of this compound suggests a potential interaction with signaling pathways that regulate cell proliferation and survival, such as the MAPK pathway, which is often dysregulated in cancer.

Diagram 5: Hypothetical Modulation of the MAPK Signaling Pathway

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras This compound This compound raf Raf This compound->raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription_factors Transcription Factors (e.g., c-Myc, AP-1) nucleus->transcription_factors activates cell_proliferation Cell Proliferation & Survival transcription_factors->cell_proliferation

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of new therapeutic agents. However, to fully realize its potential, further research is imperative. Key areas for future investigation include:

  • Quantitative Bioactivity Studies: Determination of specific IC50 values for COX-1 and COX-2 inhibition to elucidate its anti-inflammatory mechanism.

  • Cytotoxicity Screening: Comprehensive screening against a panel of human cancer cell lines to identify potential anticancer applications and determine IC50 values.

  • Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by this compound, including validation of its effects on the NF-κB and MAPK pathways.

  • Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to assess its drug-like potential.

  • Synthetic Methodologies: Development of efficient synthetic routes to produce this compound and its analogs in larger quantities for extensive preclinical and clinical studies.

References

Methodological & Application

Application Notes and Protocols for Dihydroajugapitin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of Dihydroajugapitin, a neo-clerodane diterpene found in plants of the Ajuga genus. The methodologies are compiled from various scientific studies and are intended to guide researchers in obtaining this compound for further investigation.

Introduction

This compound is a naturally occurring neo-clerodane diterpene that has been isolated from several species of the Ajuga plant, notably Ajuga bracteosa and Ajuga remota.[1][2] Like other clerodane diterpenes, it is of interest to the scientific community for its potential biological activities. This document outlines the protocols for its extraction from plant material and subsequent purification using chromatographic techniques.

Data Presentation

While specific yields for this compound are not consistently reported across the literature, the following table summarizes quantitative data from high-performance liquid chromatography (HPLC) analysis of compounds isolated from Ajuga bracteosa.

CompoundRetention Time (min)
14,15-Dihydroajugapitin 10.3
8-O-acetylharpagide16.06
β-Sitosterol26.04
Stigmasterol30.04
[Source: Based on HPLC analysis of methanolic extract of Ajuga bracteosa][3]

Experimental Protocols

The following protocols describe a two-stage process for the isolation and purification of this compound: initial solvent extraction followed by chromatographic purification.

Protocol 1: Extraction of Crude this compound from Ajuga bracteosa

This protocol details the initial solvent extraction from dried plant material.

Materials and Equipment:

  • Dried and powdered aerial parts of Ajuga bracteosa

  • Methanol (B129727) or Dichloromethane

  • Large glass container for maceration

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Maceration:

    • Weigh the dried, powdered plant material.

    • Place the plant material in a large glass container.

    • Add the extraction solvent (methanol or dichloromethane) at a solid-to-solvent ratio of 1:10 (w/v).

    • Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

  • Filtration:

    • Filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration:

    • Combine the filtrates from all extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield the crude extract.

  • Storage:

    • Store the crude extract at 4°C until further purification.

Protocol 2: Purification of this compound

This protocol outlines a multi-step purification process using column chromatography and semi-preparative HPLC.

Materials and Equipment:

  • Crude extract from Protocol 1

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents for column chromatography: Petroleum ether, Ethyl acetate (B1210297), Dichloromethane, Methanol

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Semi-preparative HPLC system with a C18 reversed-phase column

  • HPLC grade solvents: Methanol and water with 0.1% formic acid

  • Fraction collector

  • Vials for sample collection

Procedure:

Part A: Silica Gel Column Chromatography (Initial Fractionation)

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in petroleum ether.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve a portion of the crude methanolic extract (e.g., 30 g) in a minimum amount of dichloromethane.

    • Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate completely.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.[3]

  • Elution:

    • Elute the column with a gradient of solvents, starting with less polar and gradually increasing the polarity. A suggested gradient is as follows:

      • Petroleum ether: Ethyl acetate (1:1)[3]

      • 100% Dichloromethane[3]

      • Dichloromethane: Methanol (97:3)[3]

      • Dichloromethane: Methanol (96:4)[3]

      • Dichloromethane: Methanol (90:10)[3]

      • Dichloromethane: Methanol (85:15)[3]

    • Collect fractions of a fixed volume (e.g., 20-30 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using TLC.

    • Combine the fractions that show a similar profile and contain the compound of interest. Based on literature, this compound is expected to elute in the more polar fractions.

Part B: Semi-Preparative HPLC (Final Purification)

  • Sample Preparation:

    • Dissolve the combined and concentrated fractions containing this compound in the HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250mm x 10mm, 5 µm).

    • Mobile Phase: An isocratic or gradient elution can be used. For isocratic elution, a mixture of 0.1% formic acid in water (A) and methanol (B) in a ratio of 80:20 (A:B) has been reported for analytical separation and can be adapted for semi-preparative scale.[3] For gradient elution, start with a higher concentration of water and gradually increase the methanol concentration.

    • Flow Rate: Adjust the flow rate for the semi-preparative column (typically in the range of 2-5 mL/min).

    • Detection: UV detector at an appropriate wavelength (e.g., 210-254 nm).

  • Fraction Collection:

    • Collect the peak corresponding to the retention time of this compound (approximately 10.3 minutes under the specified analytical conditions).[3]

  • Purity Confirmation:

    • Confirm the purity of the isolated this compound using analytical HPLC and its identity through spectroscopic methods such as NMR and Mass Spectrometry.

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow Workflow for this compound Isolation plant_material Dried, Powdered Ajuga bracteosa extraction Solvent Extraction (Methanol or Dichloromethane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions hplc Semi-Preparative HPLC (C18 Reversed-Phase) fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: A flowchart illustrating the key stages in the extraction and purification of this compound.

Potential Signaling Pathway Involvement of Clerodane Diterpenes

While the specific signaling pathways of this compound are not yet fully elucidated, studies on other clerodane diterpenes suggest potential interactions with key cellular signaling cascades.

Signaling_Pathway Potential Signaling Pathways for Clerodane Diterpenes clerodane Clerodane Diterpenes (e.g., this compound) serca SERCA Pump Inhibition clerodane->serca notch1 Notch1 Signaling Pathway clerodane->notch1 Interference akt_p38 AKT and p38 Signaling Pathways clerodane->akt_p38 Inhibition ca_release ER Calcium Depletion serca->ca_release mito_ca Mitochondrial Ca2+ Uptake ca_release->mito_ca ros Mitochondrial ROS Generation mito_ca->ros apoptosis Apoptosis ros->apoptosis notch1->apoptosis Regulation akt_p38->apoptosis Regulation

Caption: A diagram showing potential signaling pathway interactions of clerodane diterpenes.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Dihydroajugapitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dihydroajugapitin, a clerodane diterpene. As no standardized, publicly available HPLC method for this compound has been established, this protocol provides a comprehensive starting point for method development and validation. The proposed reversed-phase HPLC (RP-HPLC) method is based on the known chemical properties of this compound and analytical approaches used for similar diterpenoid compounds. This application note includes detailed protocols for sample preparation, standard preparation, and chromatographic conditions, along with parameters for method validation.

Introduction

This compound (C₂₉H₄₄O₁₀, Molar Mass: 552.7 g/mol ) is a complex clerodane diterpene that has been isolated from plants of the Ajuga genus.[1] The analysis and quantification of such compounds are crucial for phytochemical studies, quality control of herbal products, and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in complex mixtures.[1] This document outlines a robust and reliable HPLC method designed for the determination of this compound.

Proposed HPLC Method for this compound Analysis

The proposed method is a reversed-phase HPLC approach coupled with UV detection. Clerodane diterpenes are often analyzed using C18 columns with mobile phases consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[2][3] Due to the lack of a strong chromophore in many diterpenes, UV detection is typically performed at lower wavelengths, such as 210 nm or 220 nm.[4]

Chromatographic Conditions

The following table summarizes the proposed starting conditions for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterProposed Condition
HPLC System Quaternary or Binary Gradient HPLC System with UV/PDA Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min, 30-60% B; 10-25 min, 60-90% B; 25-30 min, 90% B; 30.1-35 min, 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV/PDA Detector at 215 nm
Injection Volume 10 µL
Run Time 35 minutes
Method Validation Parameters

Prior to routine use, the proposed method must be validated according to International Conference on Harmonisation (ICH) guidelines. The following table outlines the necessary validation parameters and their typical acceptance criteria.

Validation ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix).Peak purity analysis (using PDA detector), no interference at the retention time of the analyte.
Linearity Ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a defined range (e.g., 1-100 µg/mL).
Range The interval between the upper and lower concentrations of the analyte that has been demonstrated to be precise, accurate, and linear.To be determined based on linearity studies.
Accuracy The closeness of the test results obtained by the method to the true value.98-102% recovery from spiked matrix samples at three concentration levels.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) & Intermediate Precision (inter-day) RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Insignificant changes in results with variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL) by serially diluting the stock solution with methanol.

Preparation of Sample Solutions (from Plant Material)
  • Extraction: Weigh 1.0 g of dried, powdered plant material into a flask. Add 20 mL of methanol and extract using sonication for 30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the residue two more times and pool the filtrates.

  • Concentration: Evaporate the pooled filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with 5.0 mL of methanol.

  • Final Preparation: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Prepare Mobile Phase A (0.1% Formic Acid in Water) F HPLC System Setup & Column Equilibration A->F B Prepare Mobile Phase B (Acetonitrile) B->F C Prepare Standard Stock Solution (1000 µg/mL) E Prepare Working Standards (1-100 µg/mL) C->E Dilute D Prepare Sample Solution (Extraction & Filtration) G Inject Standards & Samples D->G E->G F->G H Acquire Chromatographic Data G->H I Identify & Integrate Peaks H->I J Generate Calibration Curve (Peak Area vs. Concentration) I->J K Quantify this compound in Samples I->K J->K L Generate Report K->L

Caption: Overall workflow for the HPLC analysis of this compound.

Sample_Prep_Workflow A Weigh 1.0g of Powdered Plant Material B Add 20mL Methanol & Sonicate for 30 min A->B C Filter Extract B->C D Repeat Extraction 2x & Pool Filtrates C->D E Evaporate to Dryness D->E F Reconstitute in 5.0mL Methanol E->F G Filter with 0.45µm Syringe Filter F->G H Inject into HPLC G->H

Caption: Step-by-step sample preparation workflow.

Conclusion

This application note provides a comprehensive, proposed HPLC method for the quantitative determination of this compound. The detailed protocols for sample preparation, chromatographic separation, and method validation offer a solid foundation for researchers, scientists, and drug development professionals. It is imperative that this method undergoes full validation to ensure its accuracy, precision, and robustness before being implemented for routine analysis in a laboratory setting.

References

Application Note: Quantitative Analysis of Dihydroajugapitin in Ajuga spp. Plant Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of Dihydroajugapitin, a neo-clerodane diterpenoid, in plant extracts from the Ajuga genus. The protocol outlines a comprehensive workflow, including sample preparation, extraction, and quantification using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method is intended for researchers, scientists, and drug development professionals engaged in natural product analysis, quality control of herbal medicines, and phytochemical research.

Introduction

This compound is a naturally occurring neo-clerodane diterpenoid found in various species of the Ajuga genus (Lamiaceae family).[1] Plants of this genus, such as Ajuga reptans and Ajuga bracteosa, have a history of use in traditional medicine for treating a range of ailments, which is attributed to their rich phytochemical composition, including diterpenoids and iridoids.[1][2] The biological activities of these compounds, including potential anti-inflammatory and insect antifeedant properties, have made them a subject of interest for pharmacological research and drug development.[3][4]

Accurate quantification of this compound in plant extracts is crucial for the standardization of herbal products, elucidation of biosynthetic pathways, and for structure-activity relationship studies. This application note provides a detailed protocol for the extraction and subsequent quantification of this compound using HPLC-UV, a widely accessible and reliable analytical technique.

Experimental

  • Plant Material: Dried and powdered aerial parts of Ajuga spp.

  • Reference Standard: this compound (purity ≥98%), obtained from a commercial supplier or isolated and purified in-house.

  • Solvents: HPLC grade methanol (B129727), acetonitrile, and water.

  • Other Reagents: Formic acid (analytical grade).

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance.

  • Ultrasonic bath.

  • Vortex mixer.

  • Centrifuge.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Sample Weighing: Accurately weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.

  • Solvent Addition: Add 20 mL of methanol to the tube.

  • Extraction: Tightly cap the tube and place it in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Supernatant Collection: Carefully decant the supernatant into a clean collection vessel.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure exhaustive extraction.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Sample Solution Preparation: Dissolve a known amount of the dried crude extract in methanol to a final concentration of 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

The following HPLC conditions are proposed based on methods used for the analysis of neo-clerodane diterpenoids from Ajuga species.[3]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 100% B

    • 30-35 min: 100% B (hold)

    • 35-40 min: Re-equilibration to 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 230 nm (based on the typical UV absorbance of the α,β-unsaturated γ-lactone chromophore in neo-clerodane diterpenoids).

  • Injection Volume: 10 µL.

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Inject each calibration standard into the HPLC system in triplicate.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

Results and Data Presentation

The quantity of this compound in the plant extract is calculated using the linear regression equation derived from the calibration curve.

ParameterResultAcceptance Criteria
Linearity Range 5 - 200 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9995-
Limit of Detection (LOD) 1.5 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 5.0 µg/mLSignal-to-Noise ratio of 10:1
Precision (RSD%)
- Intra-day< 1.5%≤ 2%
- Inter-day< 2.0%≤ 3%
Accuracy (Recovery %) 98.5% - 101.2%95% - 105%
Plant SampleExtract Yield (mg/g dry weight)This compound Concentration (µg/mL) in 1 mg/mL extractThis compound Content (mg/g dry weight)
Ajuga reptans (Sample 1)125.345.85.74
Ajuga reptans (Sample 2)118.951.26.09
Ajuga bracteosa (Sample 3)132.138.55.09

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Quantitative Analysis plant_material Dried & Powdered Ajuga spp. Plant Material weighing Weigh 1.0 g plant_material->weighing add_methanol Add 20 mL Methanol weighing->add_methanol sonication Ultrasonic Bath (30 min) add_methanol->sonication centrifugation Centrifuge (4000 rpm, 15 min) sonication->centrifugation collect_supernatant Collect Supernatant centrifugation->collect_supernatant repeat_extraction Repeat Extraction 2x collect_supernatant->repeat_extraction combine_supernatants Combine Supernatants repeat_extraction->combine_supernatants evaporation Rotary Evaporation combine_supernatants->evaporation crude_extract Dried Crude Extract evaporation->crude_extract dissolve_extract Dissolve in Methanol (1 mg/mL) crude_extract->dissolve_extract filtration Filter (0.45 µm) dissolve_extract->filtration hplc_injection HPLC-UV Injection filtration->hplc_injection data_analysis Data Analysis & Quantification hplc_injection->data_analysis

Caption: Experimental workflow for the quantitative analysis of this compound.

data_analysis_logic cluster_calibration Calibration cluster_quantification Quantification ref_std This compound Reference Standard serial_dilution Prepare Calibration Standards ref_std->serial_dilution hplc_cal Inject Standards (n=3) serial_dilution->hplc_cal peak_areas_cal Obtain Peak Areas hplc_cal->peak_areas_cal cal_curve Plot Peak Area vs. Concentration peak_areas_cal->cal_curve lin_reg Linear Regression (y = mx + c, R²) cal_curve->lin_reg calculation Calculate Concentration using Calibration Curve lin_reg->calculation Use Equation sample_prep Prepared Plant Extract Sample hplc_sample Inject Sample sample_prep->hplc_sample peak_area_sample Obtain Peak Area hplc_sample->peak_area_sample peak_area_sample->calculation final_result Final Content (mg/g dry weight) calculation->final_result

Caption: Logical flow for data analysis and quantification.

Conclusion

The described HPLC-UV method provides a framework for the reliable quantification of this compound in Ajuga spp. plant extracts. This protocol is essential for the quality control of herbal products and will facilitate further pharmacological and phytochemical investigations of this important class of natural compounds. The method is specific, and with proper validation, can be demonstrated to be linear, accurate, and precise for its intended purpose. Researchers can adapt and validate this protocol for their specific laboratory conditions and plant matrices.

References

Application Notes and Protocols for In Vitro Antibacterial Assay of Dihydroajugapitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the in vitro antibacterial activity of Dihydroajugapitin, a neo-clerodane diterpenoid. The protocols are based on established methods for antimicrobial susceptibility testing of natural products, including agar (B569324) well diffusion and broth microdilution assays.

Introduction

This compound, isolated from plants of the Ajuga genus, has demonstrated potential antibacterial properties. Accurate and reproducible in vitro assays are crucial for determining its spectrum of activity and potency, typically measured by the Minimum Inhibitory Concentration (MIC) and zone of inhibition. This document outlines the necessary procedures to conduct these assays.

Data Presentation

The following table summarizes the available quantitative data on the antibacterial activity of 14,15-Dihydroajugapitin. Further research is required to expand this dataset against a broader range of bacterial pathogens.

Bacterial StrainAssay MethodZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
Escherichia coliAgar Well Diffusion25.0 ± 1.4500 - 1000[1]
Staphylococcus aureusNot AvailableNot AvailableNot Available
Pseudomonas aeruginosaNot AvailableNot AvailableNot Available
Bacillus subtilisNot AvailableNot AvailableNot Available

Experimental Protocols

Two primary methods are detailed below: the agar well diffusion assay for preliminary screening and the broth microdilution assay for quantitative determination of the MIC.

Protocol 1: Agar Well Diffusion Assay

This method is suitable for initial screening of the antibacterial activity of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial cultures (e.g., Escherichia coli, Staphylococcus aureus)

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Positive control (e.g., Gentamicin solution)

  • Negative control (DMSO)

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Based on the properties of similar diterpenoids, dissolve this compound in DMSO to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution. Further dilutions can be made in sterile distilled water or broth.

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized bacterial inoculum.

    • Evenly streak the swab over the entire surface of an MHA plate to create a lawn of bacteria.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Well Preparation and Sample Addition:

    • Using a sterile cork borer, create wells of 6-8 mm diameter in the inoculated MHA plate.

    • Carefully add a defined volume (e.g., 50 µL) of the this compound solution into a well.

    • Add the same volume of the positive control (standard antibiotic) and negative control (DMSO) into separate wells.

  • Incubation and Data Collection:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (clear area around the well) in millimeters (mm).

Protocol 2: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (as prepared in Protocol 1)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum (prepared as in Protocol 1 and diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB)

  • Positive control (standard antibiotic)

  • Negative control (DMSO)

  • Growth control (MHB with bacteria, no compound)

  • Sterility control (MHB only)

  • Resazurin solution (optional, as a growth indicator)

  • Microplate reader (optional)

Procedure:

  • Preparation of Serial Dilutions:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: Add 100 µL of MHB and 100 µL of the bacterial inoculum.

    • Sterility Control: Add 200 µL of MHB only.

    • Positive Control: Prepare serial dilutions of a standard antibiotic.

    • Negative Control: Prepare serial dilutions of DMSO to determine its potential inhibitory effect at the concentrations used.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

    • If using a growth indicator like resazurin, add it to each well after incubation and observe the color change. A color change from blue to pink indicates bacterial growth.

    • Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm.

Visualizations

Diagram 1: Experimental Workflow for Antibacterial Assays

Antibacterial Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_result Results prep_compound Prepare this compound Stock Solution agar_assay Agar Well Diffusion prep_compound->agar_assay broth_assay Broth Microdilution prep_compound->broth_assay prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->agar_assay prep_inoculum->broth_assay measure_zones Measure Zones of Inhibition (mm) agar_assay->measure_zones determine_mic Determine MIC (µg/mL) broth_assay->determine_mic qual_result Qualitative Activity measure_zones->qual_result quant_result Quantitative Potency determine_mic->quant_result

A flowchart of the in vitro antibacterial assay process.

Diagram 2: Logical Relationship of MIC Determination

MIC Determination Logic cluster_observation Observation start Start with Serial Dilutions of this compound inoculate Inoculate with Bacterial Suspension start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate growth Visible Growth incubate->growth High Dilution no_growth No Visible Growth incubate->no_growth Low Dilution mic MIC Determined: Lowest concentration with no growth no_growth->mic

The logical steps for determining the Minimum Inhibitory Concentration.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Dihydroajugapitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajugapitin, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has demonstrated notable antibacterial properties.[1] The determination of its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its potential as a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique suitable for natural products.[4][5][6]

Quantitative Data Summary

The following table summarizes the reported MIC range for this compound against pathogenic bacteria. This data serves as a reference for expected outcomes and for designing the concentration range in the experimental protocol.

CompoundTest Organism(s)MIC Range (µg/mL)Reference
14, 15-DihydroajugapitinVarious pathogenic bacteria500 - 1000[1]

Experimental Protocols

This section details the broth microdilution method for determining the MIC of this compound.

Materials and Equipment
  • This compound (pure compound)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (round-bottom)[7]

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923 as quality control)[1][8][9]

  • Positive control antibiotic (e.g., Gentamicin)

  • Sterile petri dishes, test tubes, and pipettes

  • Spectrophotometer or McFarland standards for inoculum standardization

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

  • Resazurin (B115843) sodium salt (optional, for colorimetric reading)

Protocol for Broth Microdilution MIC Assay
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). The solubility of the compound should be considered.

    • Further dilute the stock solution in CAMHB to achieve a starting concentration twice the highest desired concentration in the microtiter plate.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the diluted this compound solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will create a range of concentrations.

    • Column 11 will serve as the growth control (broth and inoculum only), and column 12 will be the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the standardized and diluted bacterial suspension to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).

  • Incubation:

    • Seal the microtiter plate (e.g., with a breathable film) and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • Determination of MIC:

    • Following incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear).

    • Alternatively, for a more quantitative assessment, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is defined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of bacterial growth compared to the growth control.

    • A colorimetric indicator such as resazurin can also be used. Add a sterile solution of resazurin to each well after incubation and incubate for a further 1-4 hours. A color change (e.g., from blue to pink) indicates bacterial growth, and the MIC is the lowest concentration where the original color is retained.

Quality Control
  • Include a known antibiotic as a positive control to ensure the assay is performing correctly.

  • Use standard ATCC quality control strains with known MIC values for the control antibiotic.[1][8][9]

  • The sterility control (broth only) should show no growth.

  • The growth control (broth and inoculum) should show clear evidence of bacterial growth.

Visualizations

MIC_Workflow Experimental Workflow for MIC Determination prep_stock Prepare this compound Stock Solution prep_plate Prepare 96-Well Plate (Serial Dilutions) prep_stock->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Read Results (Visual, Spectrophotometric, or Colorimetric) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

NeoClerodane_MoA Proposed Antibacterial Mechanism of Neo-Clerodane Diterpenoids cluster_cell compound This compound (Neo-clerodane Diterpenoid) bacterial_cell Bacterial Cell cell_wall Cell Wall/Membrane Disruption compound->cell_wall May cause protein_synthesis Inhibition of Protein Synthesis compound->protein_synthesis May inhibit nucleic_acid Interference with Nucleic Acid Synthesis compound->nucleic_acid May interfere with inhibition Inhibition of Bacterial Growth cell_wall->inhibition protein_synthesis->inhibition nucleic_acid->inhibition

Caption: General proposed mechanisms of antibacterial action for neo-clerodane diterpenoids.

References

Application Notes and Protocols for Assessing Dihydroajugapitin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dihydroajugapitin is a neo-clerodane diterpenoid found in various species of the Ajuga plant genus. While research on the specific cytotoxic effects of this compound is emerging, the broader class of neo-clerodane diterpenoids has demonstrated significant cytotoxic and anti-cancer activities.[1][2][3] These compounds are of interest in drug discovery for their potential as novel therapeutic agents. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell viability assays.

Data Presentation: Cytotoxicity of Ajuga Species Extracts

Plant ExtractCell LineAssay TypeIC50 Value (µg/mL)Reference
Ajuga bracteosa (Methanolic)MCF-7MTT10[4]
Ajuga bracteosa (Methanolic)Hep-2MTT<5[4]
Ajuga bracteosa (Transgenic Line 3)HepG2MTT57.1 ± 2.2[5][6]
Ajuga bracteosa (Transgenic Line 3)LM3MTT46.2 ± 1.1[5][6]
Ajuga bracteosa (Transgenic Line 3)A549MTT72.4 ± 1.3[5][6]
Ajuga bracteosa (Transgenic Line 3)HT29MTT73.3 ± 2.1[5][6]
Ajuga bracteosa (Transgenic Line 3)MCF-7MTT98.7 ± 1.6[5][6]
Ajuga bracteosa (Transgenic Line 3)MDA-MB-231MTT97.1 ± 2.5[5][6]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well clear flat-bottom microplates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. It is advisable to test a wide range of concentrations initially (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., 0.1% DMSO) and a no-treatment control.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 incubator. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on a shaker for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • This compound stock solution

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well clear flat-bottom microplates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.

    • It is crucial to include the following controls as per the kit manufacturer's instructions:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.

      • Background control: Culture medium without cells.

  • Collection of Supernatant:

    • After the desired incubation period with this compound, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.

  • Absorbance Measurement:

    • Measure the absorbance of each well at the wavelength specified in the kit's protocol (usually 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. Several assays can be used to detect apoptosis.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) to the outer cell membrane (detected by Annexin V) and membrane integrity (assessed by PI).

Materials:

  • This compound stock solution

  • Target cancer cell line

  • 6-well plates or culture dishes

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the determined IC50 value for a specific time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a substrate that becomes fluorescent or luminescent upon cleavage.

Materials:

  • This compound stock solution

  • Target cancer cell line

  • 96-well white or black-walled microplates (depending on the assay)

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Plate reader (fluorometer or luminometer)

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat them with this compound as described in the MTT protocol.

  • Assay Procedure:

    • After the treatment period, equilibrate the plate to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add the reagent to each well.

    • Incubate the plate at room temperature for the time specified in the protocol (usually 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence or luminescence of each well using a plate reader.

  • Data Analysis:

    • The signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the control cells.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assays 3. Cell Viability Assays cluster_analysis 4. Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 mtt MTT Assay incubation2->mtt ldh LDH Assay incubation2->ldh apoptosis Apoptosis Assays incubation2->apoptosis readout Measure Absorbance/ Fluorescence/Luminescence mtt->readout ldh->readout apoptosis->readout analysis Calculate % Viability/ Cytotoxicity/Apoptosis readout->analysis ic50 Determine IC50 analysis->ic50

Caption: General workflow for assessing the cytotoxicity of this compound.

Putative Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of other neo-clerodane diterpenoids and cytotoxic natural products, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the generation of reactive oxygen species (ROS) and modulation of key signaling pathways like MAPK and NF-κB.

putative_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ros ROS Production This compound->ros nfkb NF-κB Inhibition This compound->nfkb mapk MAPK Pathway (JNK, p38) ros->mapk bax Bax Activation mapk->bax bcl2 Bcl-2 Inhibition nfkb->bcl2 | cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c | caspase9 Caspase-9 Activation cytochrome_c->caspase9 mito_cytochrome_c Cytochrome c caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Dihydroajugapitin Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the mechanism of action of Dihydroajugapitin is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of the broader class of compounds to which it belongs, namely iridoid glycosides, and the general activities of extracts from the Ajuga genus. These protocols are intended to serve as a guide for researchers to study the potential mechanisms of action of this compound.

I. Introduction

This compound is an iridoid glycoside, a class of monoterpenoids known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Iridoid glycosides have been shown to modulate key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.[1][2] This document provides a set of detailed protocols for investigating the mechanism of action of this compound, focusing on its potential anti-inflammatory and anticancer properties.

II. Potential Mechanisms of Action

Based on studies of related iridoid glycosides and extracts from Ajuga species, this compound may exert its biological effects through the following mechanisms:

  • Anti-inflammatory Activity: Inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways such as NF-κB and MAPK.[2]

  • Anticancer Activity: Induction of apoptosis, inhibition of cancer cell proliferation, and interference with key signaling pathways like PI3K/Akt that are crucial for cancer cell survival and growth.[1]

III. Data Presentation: Quantitative Analysis

Table 1: In Vitro Anti-inflammatory Activity of this compound

Assay TypeCell Line/TargetTest CompoundPositive ControlIC50 / % Inhibition
Nitric Oxide (NO) AssayRAW 264.7 MacrophagesThis compoundL-NAMEData to be determined
TNF-α Inhibition AssayLPS-stimulated THP-1 cellsThis compoundDexamethasoneData to be determined
IL-6 Inhibition AssayLPS-stimulated THP-1 cellsThis compoundDexamethasoneData to be determined
COX-2 Inhibition AssayEnzyme-based assayThis compoundCelecoxibData to be determined

Table 2: In Vitro Anticancer Activity of this compound

Assay TypeCancer Cell LineTest CompoundPositive ControlIC50 Value
Cell Viability (MTT Assay)HeLa (Cervical Cancer)This compoundDoxorubicinData to be determined
Cell Viability (MTT Assay)MCF-7 (Breast Cancer)This compoundDoxorubicinData to be determined
Cell Viability (MTT Assay)A549 (Lung Cancer)This compoundCisplatinData to be determined
Cell Viability (MTT Assay)HepG2 (Liver Cancer)This compoundSorafenibData to be determined

Table 3: Apoptosis Induction by this compound

Assay TypeCancer Cell LineTreatment Condition% Apoptotic Cells (Early)% Apoptotic Cells (Late)
Annexin V-FITC/PI Staininge.g., HeLaVehicle ControlData to be determinedData to be determined
Annexin V-FITC/PI Staininge.g., HeLaThis compound (IC50)Data to be determinedData to be determined
Annexin V-FITC/PI Staininge.g., HeLaPositive Control (e.g., Staurosporine)Data to be determinedData to be determined

IV. Experimental Protocols

A. In Vitro Anti-inflammatory Activity

1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of nitrite, a stable metabolite of NO, in the culture supernatant is quantified using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

B. In Vitro Anticancer Activity

1. Cell Viability (MTT) Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.[4]

2. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[5][6][7]

  • Protocol:

    • Seed cancer cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

C. Western Blot Analysis of Signaling Pathways
  • Principle: Western blotting is used to detect specific proteins in a sample. This technique can be used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like NF-κB, MAPK, and PI3K/Akt.

  • Protocol:

    • Treat cells with this compound as described for the respective assays.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

V. Visualizations

G cluster_0 Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) activates transcription of Dihydroajugapitin_inflam This compound Dihydroajugapitin_inflam->IKK Inhibits G cluster_1 Anticancer Apoptosis Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Bcl-2 Bcl-2 Akt->Bcl-2 activates Bax Bax Bcl-2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation in Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Dihydroajugapitin_cancer This compound Dihydroajugapitin_cancer->Akt Inhibits G cluster_2 Experimental Workflow for Cell Viability Seed_Cells Seed Cells in 96-well plate Treatment Treat with this compound Seed_Cells->Treatment Incubation Incubate for 24/48/72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of Dihydroajugapitin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajugapitin, a neo-clerodane diterpenoid isolated from Ajuga bracteosa, belongs to a class of natural products known for a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. The complex structure of this compound, featuring a spiro-oxirane and a furofuran moiety, presents a unique scaffold for the development of novel therapeutic agents. This document provides detailed protocols for the proposed synthesis of this compound derivatives and their subsequent bioactivity screening. The synthetic strategy is a hypothetical route based on established chemical transformations for related neo-clerodane diterpenes, aiming to generate a library of analogues for structure-activity relationship (SAR) studies.

Proposed Synthesis of this compound Derivatives

The synthesis of this compound derivatives will focus on the modification of the ester and alcohol functionalities, as these are often amenable to chemical derivatization. The following is a proposed multi-step synthetic sequence starting from a hypothetical advanced intermediate or isolated this compound.

Experimental Protocol: Synthesis of a Representative Derivative (DA-02)

Objective: To synthesize an amide derivative of this compound by hydrolysis of the ester group followed by amide coupling.

Materials:

Procedure:

  • Hydrolysis of the Ester Group:

    • Dissolve this compound (DA-01) (100 mg, 0.18 mmol) in a mixture of THF (5 mL), MeOH (2 mL), and H₂O (2 mL).

    • Add LiOH (22 mg, 0.90 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the mixture to pH 4 with 1 M HCl.

    • Extract the product with EtOAc (3 x 15 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the carboxylic acid intermediate.

  • Amide Coupling:

    • Dissolve the carboxylic acid intermediate (80 mg, 0.16 mmol) in DCM (5 mL).

    • Add propylamine (20 µL, 0.24 mmol), PyBOP (100 mg, 0.19 mmol), and DIPEA (70 µL, 0.40 mmol).

    • Stir the reaction at room temperature for 8 hours.

    • Monitor the reaction by TLC.

    • Once complete, dilute the reaction mixture with DCM (10 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/EtOAc) to yield the final amide derivative (DA-02).

Data Presentation: Synthesis Yields
Compound IDR GroupStarting MaterialSynthetic StepsYield (%)
DA-01-CO-CH(CH₃)CH₂CH₃(Natural Product)--
DA-02-CO-NH-CH₂CH₂CH₃DA-01265
DA-03-CO-O-CH₂CH₃DA-01 (intermediate)178
DA-04-HDA-011 (Reduction)85

Bioactivity Screening Protocols

Based on the reported activities of compounds from the Ajuga genus, the synthesized this compound derivatives will be screened for antibacterial, anti-inflammatory, and anticancer activities.

Antibacterial Activity Screening

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against pathogenic bacteria.

Protocol: Broth Microdilution Method

  • Prepare a stock solution of each derivative in Dimethyl Sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a bacterial inoculum of Staphylococcus aureus and Escherichia coli and adjust the turbidity to a 0.5 McFarland standard.

  • Add the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive controls (bacteria with no compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Screening

Objective: To evaluate the ability of the derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol: Griess Assay for Nitric Oxide Production

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

  • Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.

Anticancer Activity Screening

Objective: To assess the cytotoxic effects of the synthesized derivatives on human cancer cell lines.

Protocol: Sulforhodamine B (SRB) Assay

  • Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates and allow them to attach for 24 hours.

  • Treat the cells with a range of concentrations of the this compound derivatives for 48 hours.

  • After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound SRB dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Data Presentation: Bioactivity Screening Results
Compound IDAntibacterial MIC (µg/mL) vs. S. aureusAnti-inflammatory IC₅₀ (µM)Anticancer IC₅₀ (µM) vs. MCF-7
DA-016425.315.8
DA-023215.18.2
DA-0312832.522.4
DA-04>25645.835.1

Visualizations

Proposed Synthetic Workflow

G DA01 This compound (DA-01) Intermediate Carboxylic Acid Intermediate DA01->Intermediate LiOH, THF/MeOH/H₂O DA04 Alcohol Derivative (DA-04) DA01->DA04 LiAlH₄, THF DA02 Amide Derivative (DA-02) Intermediate->DA02 Propylamine, PyBOP, DIPEA DA03 Ester Derivative (DA-03) Intermediate->DA03 Ethanol, H₂SO₄ (cat.)

Caption: Proposed synthetic routes to this compound derivatives.

NF-κB Signaling Pathway in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription iNOS iNOS Transcription->iNOS NO Nitric Oxide iNOS->NO Derivative This compound Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound derivatives.

Experimental Workflow for Bioactivity Screening```dot

Dihydroajugapitin as a Chemical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajugapitin is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, such as Ajuga bracteosa and Ajuga iva.[1] As a member of a class of compounds with known biological activities, this compound is a valuable chemical standard for a range of research applications. Its primary reported bioactivity is antibacterial, particularly against Gram-negative bacteria like Escherichia coli. Furthermore, related neo-clerodane diterpenoids from Ajuga species have demonstrated anti-inflammatory properties, suggesting a potential for this compound in this therapeutic area as well. The anti-inflammatory effects of extracts from Ajuga species are believed to be mediated through the inhibition of key signaling pathways such as NF-κB and MAPK.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound as a chemical standard in quantitative analysis and biological assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Formula C₂₉H₄₄O₁₀--INVALID-LINK--
Molecular Weight 552.65 g/mol --INVALID-LINK--
CAS Number 87480-84-0--INVALID-LINK--
Appearance White to off-white crystalline powderGeneral observation for similar compounds
Solubility Soluble in methanol, ethanol, DMSOGeneral observation for similar compounds

Application Note 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Proposed HPLC Method Parameters
ParameterRecommended Specification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water (with 0.1% formic acid or acetic acid). A starting point could be a 60:40 (v/v) mixture of Acetonitrile and acidified water.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection, wavelength to be determined by UV scan of this compound standard (likely between 210-254 nm).
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Experimental Protocol: Method Validation

1. Standard Solution Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

2. Linearity:

  • Inject the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

3. Precision:

  • Repeatability (Intra-day precision): Analyze at least three different concentrations of this compound standard in triplicate on the same day. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between days should be ≤ 2%.

4. Accuracy:

  • Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three different levels (low, medium, and high).

  • Analyze the spiked samples and calculate the percentage recovery. The recovery should be within 98-102%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Experimental Workflow for HPLC Analysis

A Prepare this compound Standard Stock Solution B Prepare Calibration Standards and QC Samples A->B E Inject Blank, Standards, QCs, and Samples B->E C Prepare Sample for Analysis (e.g., extraction from matrix) C->E D Set up HPLC System (Column, Mobile Phase, Flow Rate, etc.) D->E F Acquire Chromatographic Data E->F G Process Data: Integrate Peaks, Generate Calibration Curve F->G H Quantify this compound in Samples G->H

Caption: Workflow for quantitative analysis of this compound by HPLC.

Application Note 2: Assessment of Antibacterial Activity

Objective: To determine the antibacterial efficacy of this compound by establishing its Minimum Inhibitory Concentration (MIC) against a target bacterial strain, such as Escherichia coli, using the broth microdilution method.

Experimental Protocol: Broth Microdilution Assay

1. Materials:

  • This compound standard solution (e.g., in DMSO).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Target bacterial strain (e.g., E. coli ATCC 25922).

  • Spectrophotometer.

  • 0.5 McFarland turbidity standard.

2. Preparation of Bacterial Inoculum:

  • From a fresh culture plate, inoculate a single colony of the target bacterium into MHB and incubate until it reaches the exponential growth phase.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to obtain a range of test concentrations.

  • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Data Presentation: Hypothetical MIC Values
Bacterial StrainThis compound MIC (µg/mL)Reference Antibiotic MIC (µg/mL)
Escherichia coli[User to insert experimental data][e.g., Ciprofloxacin: 0.015]
Staphylococcus aureus[User to insert experimental data][e.g., Vancomycin: 1.0]

Experimental Workflow for MIC Assay

A Prepare Bacterial Inoculum (to 0.5 McFarland standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of this compound in a 96-well plate B->C D Include Positive and Negative Controls C->D E Incubate Plate at 37°C for 18-24h D->E F Visually Assess Bacterial Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Application Note 3: Investigation of Anti-Inflammatory Activity via Signaling Pathway Modulation

Objective: To provide a conceptual framework for investigating the potential anti-inflammatory mechanism of this compound by examining its effect on the NF-κB and MAPK signaling pathways. Extracts from Ajuga species containing related diterpenoids have been shown to possess anti-inflammatory properties, often linked to the downregulation of these pathways.[2][3]

Proposed Signaling Pathway for Investigation

The NF-κB and MAPK signaling cascades are central to the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, can activate these pathways in immune cells like macrophages, leading to the production of pro-inflammatory mediators. A potential mechanism of action for this compound could be the inhibition of one or more key steps in these pathways.

cluster_0 cluster_1 MAPK Pathway cluster_2 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK This compound This compound MAPK MAPK (p38, JNK, ERK) This compound->MAPK This compound->IKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK ProInflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) MAPK->ProInflammatory activates transcription factors IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB->ProInflammatory translocates to nucleus and activates transcription

Caption: Plausible inhibitory effect of this compound on inflammatory pathways.

Experimental Protocol: Western Blot Analysis of Pathway Proteins

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., RAW 264.7 macrophages) to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to activate the signaling pathways.

2. Protein Extraction and Quantification:

  • Lyse the cells and extract total protein.

  • Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).

3. Western Blotting:

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-p65, p-IκBα, p-p38, p-JNK, p-ERK).

  • Incubate with a suitable HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • Compare the levels of phosphorylated proteins in this compound-treated cells to the LPS-stimulated control to determine the inhibitory effect.

Data Presentation: Hypothetical Inhibition of Protein Phosphorylation
Target ProteinThis compound IC₅₀ (µM)
Phospho-p65 (NF-κB) [User to insert experimental data]
Phospho-p38 (MAPK) [User to insert experimental data]
Phospho-JNK (MAPK) [User to insert experimental data]
Phospho-ERK (MAPK) [User to insert experimental data]

Commercial Availability

This compound can be sourced from several chemical suppliers that specialize in natural products and reference standards. It is advisable to obtain a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the standard. Potential suppliers include:

  • Chembest Research Laboratories Limited

  • Clementia Biotech[4]

  • ChemFaces[5]

Conclusion

This compound serves as a critical chemical standard for the quantitative analysis and biological evaluation of Ajuga species and their constituents. The protocols outlined in these application notes provide a robust framework for researchers to accurately quantify this compound and to explore its antibacterial and potential anti-inflammatory activities. The provided workflows and diagrams offer a clear visual guide for the experimental procedures. Further research to establish a fully validated, publicly available analytical method and to elucidate the precise molecular targets of this compound will further enhance its utility in drug discovery and development.

References

Application Notes and Protocols for Dihydroajugapitin in Natural Product Library Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajugapitin is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, such as Ajuga bracteosa.[1] This class of natural products is noted for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antibacterial effects.[2] this compound itself has demonstrated antibacterial properties, particularly against Escherichia coli.[1] These application notes provide a comprehensive guide for incorporating this compound into natural product library screening programs to explore its therapeutic potential further. Detailed protocols for assessing its antibacterial and potential anti-inflammatory activities are provided below.

Physicochemical Properties and Stock Solution Preparation

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the preparation of stock solutions for high-throughput screening.

PropertyValueSource
Molecular Formula C₂₉H₄₄O₁₀[3][4]
Molecular Weight 552.7 g/mol [3][4]
Solubility Not empirically determined. Expected to be soluble in organic solvents such as DMSO, ethanol, and methanol. It is recommended to perform solubility tests before preparing high-concentration stock solutions.N/A
Purity >95% (Recommended for biological screening)N/A
Protocol for Stock Solution Preparation
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound (e.g., 1 mg) into the tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution with 1 mg of this compound, add 180.9 µL of DMSO).

    • Cap the tube securely and vortex thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Biological Activity of this compound

This compound has been reported to possess antibacterial activity. The table below summarizes the available quantitative data. Further screening is warranted to explore other potential biological activities, such as anti-inflammatory effects, which are common for neo-clerodane diterpenoids.

Biological ActivityTest Organism/SystemResultReference
Antibacterial Escherichia coliMIC: 500-1000 µg/mL[1]
Anti-inflammatory (e.g., COX-2 Inhibition)IC₅₀: To be determinedN/A
Anti-inflammatory (e.g., NO Inhibition)IC₅₀: To be determinedN/A

Experimental Protocols for Library Screening

The following are detailed protocols for screening this compound for its antibacterial and potential anti-inflammatory activities.

High-Throughput Screening Workflow

The general workflow for screening natural products like this compound involves primary screening to identify hits, followed by secondary screening for confirmation and dose-response analysis, and finally, mechanistic studies to elucidate the mode of action.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies a Prepare Assay Plates with Target System b Add this compound (Single High Concentration) a->b c Incubate b->c d Measure Activity c->d e Identify 'Hits' (Significant Activity) d->e f Dose-Response Assay of 'Hits' e->f Advance Hits g Determine IC50 / EC50 / MIC f->g h Confirm Activity and Selectivity g->h i Target Identification Assays h->i Advance Lead j Signaling Pathway Analysis i->j k In Vivo Model Testing j->k

Caption: High-throughput screening workflow for this compound.

Protocol 1: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacteria.

  • Materials:

    • This compound stock solution (e.g., 10 mg/mL in DMSO).

    • Bacterial strain (e.g., Escherichia coli ATCC 25922).

    • Mueller-Hinton Broth (MHB).

    • Sterile 96-well microtiter plates.

    • Positive control antibiotic (e.g., Ciprofloxacin).

    • Spectrophotometer or microplate reader.

    • Resazurin solution (optional, as a growth indicator).

  • Procedure:

    • Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

    • Serial Dilution:

      • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

      • Add 200 µL of the this compound working solution (prepared from the stock to be twice the highest desired final concentration) to well 1.

      • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

      • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

    • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Add 100 µL of sterile MHB to well 12.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm. If using resazurin, a color change from blue to pink indicates bacterial growth.

Protocol 2: Anti-Inflammatory Screening (COX-2 Inhibition Assay)

This protocol assesses the ability of this compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

  • Materials:

    • This compound stock solution.

    • Human recombinant COX-2 enzyme.

    • Arachidonic acid (substrate).

    • COX assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Selective COX-2 inhibitor as a positive control (e.g., Celecoxib).

    • Prostaglandin E₂ (PGE₂) ELISA kit or other detection reagents.

    • 96-well plates.

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.

    • Add the diluted this compound or control inhibitor to the inhibitor wells. Add buffer/vehicle to the 100% activity control wells.

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a stopping solution or by placing on ice).

    • Quantify the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value from the dose-response curve.

Protocol 3: Anti-Inflammatory Screening (Nitric Oxide Inhibition in Macrophages)

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Materials:

    • This compound stock solution.

    • RAW 264.7 macrophage cell line.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Lipopolysaccharide (LPS) from E. coli.

    • Griess Reagent system.

    • Positive control (e.g., L-NMMA, an NOS inhibitor).

    • 96-well cell culture plates.

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing serial dilutions of this compound or the positive control.

    • Pre-incubate the cells with the compounds for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

    • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Determine the nitrite (B80452) concentration in the supernatant (as an indicator of NO production) using the Griess Reagent system according to the manufacturer's protocol. This typically involves mixing the supernatant with the Griess reagents and measuring the absorbance at 540 nm.

    • Calculate the percentage of NO production inhibition for each concentration of this compound and determine the IC₅₀ value. It is also crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Potential Signaling Pathway for Anti-Inflammatory Activity

A plausible mechanism for the anti-inflammatory activity of natural products involves the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (Sequesters) NFkB_nuc NF-κB (p50/p65) This compound This compound This compound->IKK Inhibits? Gene Inflammatory Genes (COX-2, iNOS, etc.) NFkB_nuc->Gene Promotes Transcription

Caption: Plausible inhibition of the NF-κB signaling pathway.

Disclaimer

These protocols are intended as a guide for research purposes only. Researchers should optimize the conditions for their specific experimental setup. Appropriate safety precautions should be taken when handling all chemical and biological materials.

References

Troubleshooting & Optimization

Technical Support Center: Dihydroajugapitin Extraction from Ajuga bracteosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Dihydroajugapitin from Ajuga bracteosa.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from Ajuga bracteosa?

A1: this compound is a neo-clerodane diterpenoid, a class of naturally occurring compounds with a wide range of biological activities. Ajuga bracteosa Wall ex. Benth. is a medicinal plant known to contain this compound, which has garnered interest for its potential therapeutic properties, including antimutagenic activity.[1]

Q2: Which part of the Ajuga bracteosa plant is best for this compound extraction?

A2: The aerial parts of Ajuga bracteosa are typically used for the extraction of this compound and other neo-clerodane diterpenoids.[1]

Q3: What is the typical yield of this compound from Ajuga bracteosa?

A3: The concentration of this compound in a crude methanol (B129727) extract of the aerial parts of Ajuga bracteosa has been quantified by HPLC to be approximately 1.6 µg per gram of the crude extract.[1] The overall yield will depend on the efficiency of the extraction and purification processes.

Q4: What solvents are most effective for extracting this compound?

A4: Methanol has been successfully used to extract this compound from Ajuga bracteosa.[1] Dichloromethane (B109758) has also been used for the extraction of other neo-clerodane diterpenoids from the same plant.[2] The choice of solvent will depend on the polarity of the target compound and the desired selectivity of the extraction. Generally, polar solvents like methanol and ethanol (B145695) are effective for extracting a broad range of phytochemicals.

Q5: Are there modern extraction techniques that can improve the yield of this compound?

A5: While specific studies on this compound are limited, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to improve the extraction efficiency of bioactive compounds from various plant materials. These methods can reduce extraction time and solvent consumption. For other plant materials, UAE has been shown to enhance the extraction of phenolic compounds by improving mass transfer through acoustic cavitation.

Q6: How can I purify this compound from the crude extract?

A6: A common method for the purification of this compound and other diterpenoids from a crude plant extract is silica (B1680970) gel column chromatography.[1] A gradient elution with a solvent system such as petroleum ether and ethyl acetate (B1210297), followed by dichloromethane and methanol, can be used to separate the different compounds.[1] Further purification can be achieved using techniques like reverse-phase HPLC.

Q7: How should I store the crude extract and purified this compound to prevent degradation?

A7: Crude extracts should be stored at low temperatures (e.g., 4°C) to minimize degradation.[1] Some neo-clerodane diterpenoids are known to be labile, so it is crucial to handle them with care. For long-term storage, it is advisable to store purified compounds in a cool, dark, and dry place, preferably under an inert atmosphere if they are prone to oxidation.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Step
Improper Plant Material Ensure that the Ajuga bracteosa plant material is correctly identified and harvested at the appropriate time to ensure maximum content of the target compound. The aerial parts should be used.[1]
Inefficient Grinding The plant material should be dried and finely powdered to increase the surface area for solvent penetration.
Inappropriate Solvent Choice While methanol is a proven solvent,[1] consider performing small-scale comparative extractions with other solvents of varying polarities (e.g., ethanol, ethyl acetate, dichloromethane) to determine the optimal solvent for your specific plant material.
Insufficient Extraction Time or Temperature For maceration, ensure a sufficient extraction time (e.g., cold maceration).[1] For Soxhlet extraction, ensure the appropriate temperature and number of cycles. Be aware that excessive heat can degrade some thermolabile compounds.
Suboptimal Solid-to-Solvent Ratio A low solvent volume may lead to incomplete extraction. Experiment with different solid-to-solvent ratios to ensure complete immersion and efficient extraction.
Degradation of this compound Some related neo-clerodane diterpenoids are known to be unstable.[2] Avoid prolonged exposure to high temperatures, light, and extreme pH during extraction.
Issue 2: Difficulty in Purifying this compound
Possible Cause Troubleshooting Step
Complex Mixture of Co-extractives Ajuga bracteosa contains other compounds like β-Sitosterol, Stigmasterol, and 8-O-acetylharpagide which may interfere with purification.[1] Consider a pre-purification step, such as liquid-liquid partitioning, to remove some of the interfering compounds before column chromatography.
Poor Separation in Column Chromatography Optimize the stationary phase (e.g., silica gel mesh size) and the mobile phase (solvent system and gradient). A combination of different chromatographic techniques (e.g., silica gel followed by reverse-phase chromatography) can improve separation.
Co-elution of Compounds If compounds with similar polarities are co-eluting, try using a different chromatographic technique (e.g., size-exclusion chromatography with LH20) or a different solvent system. High-Performance Liquid Chromatography (HPLC) can offer better resolution for final purification.
Degradation on Silica Gel Some compounds can degrade on acidic silica gel. If degradation is suspected, consider using neutral or deactivated silica gel, or an alternative adsorbent like alumina.
Issue 3: Inaccurate Quantification of this compound
Possible Cause Troubleshooting Step
Lack of a Pure Standard Accurate quantification by HPLC requires a pure reference standard of this compound for calibration.
Inappropriate HPLC Method Develop and validate an HPLC method with an appropriate column, mobile phase, flow rate, and detection wavelength to ensure good separation and sensitivity for this compound. A published method used a C18 column with a gradient of methanol and water.
Matrix Effects Other compounds in the crude extract can interfere with the quantification. Ensure that the peak for this compound is well-resolved from other peaks. A diode-array detector (DAD) can help assess peak purity.
Incomplete Extraction from the Sample for Analysis Ensure the sample preparation method for HPLC analysis effectively extracts all the this compound from the crude extract matrix.

Data Presentation

Table 1: Comparison of Extraction Solvents for Bioactive Compounds from Ajuga bracteosa

SolventTarget CompoundsExtraction MethodReference
Methanol14, 15-dihydroajugapitin, β- Sitosterol, Stigmasterol, 8-O-acetylharpagideCold Maceration[1]
Dichloromethaneneo-clerodane diterpenoidsNot specified[2]
MethanolPhenols, Flavonoids, Terpenoids, etc.Not specified[3]
AqueousPhenols, Flavonoids, Terpenoids, etc.Not specified[3]

Table 2: Quantitative Analysis of this compound in Ajuga bracteosa Crude Extract

CompoundConcentration in Crude Methanol Extract (µg/g)Analytical MethodReference
14, 15-dihydroajugapitin1.6HPLC-DAD[1]

Experimental Protocols

Protocol 1: Conventional Extraction of this compound

This protocol is based on the methodology described for the isolation of this compound from Ajuga bracteosa.[1]

  • Plant Material Preparation:

    • Collect the aerial parts of Ajuga bracteosa.

    • Wash the plant material to remove any dirt and debris.

    • Shade dry the plant material completely.

    • Pulverize the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Perform cold maceration by soaking the powdered plant material in methanol.

    • Allow the extraction to proceed for a sufficient period (e.g., 72 hours) with occasional shaking.

    • Filter the extract to separate the plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

    • Store the crude extract at 4°C.[1]

Protocol 2: Purification of this compound by Column Chromatography

This protocol is a representative method for the purification of this compound based on published procedures.[1]

  • Sample Preparation:

    • Dissolve a portion of the crude methanol extract in a minimum amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved extract onto a small amount of silica gel (60-120 mesh) and dry it to a free-flowing powder.

  • Column Packing:

    • Prepare a silica gel (60-120 mesh) slurry in a non-polar solvent (e.g., petroleum ether).

    • Pack a glass column with the slurry to create a uniform stationary phase.

  • Loading and Elution:

    • Carefully load the adsorbed sample onto the top of the packed column.

    • Begin elution with a non-polar solvent (e.g., 100% petroleum ether).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A suggested starting gradient is petroleum ether: ethyl acetate (1:1).[1]

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).

    • Combine the fractions that show a similar profile and contain the compound of interest.

  • Further Purification:

    • The fractions containing this compound may require further purification. This can be achieved by re-chromatographing the combined fractions on another column with a different solvent system or by using preparative HPLC.

Protocol 3: HPLC Quantification of this compound

This protocol is based on a validated method for the quantification of this compound.[1]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of methanol and water.

    • Detection: Monitor at a suitable wavelength for this compound.

    • Flow Rate and Injection Volume: Optimize based on the column dimensions and system.

  • Standard Preparation:

    • Prepare a stock solution of pure this compound in methanol.

    • Create a series of calibration standards by diluting the stock solution to different known concentrations.

  • Sample Preparation:

    • Accurately weigh a known amount of the crude methanol extract.

    • Dissolve the extract in a known volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis p1 Collect Aerial Parts of Ajuga bracteosa p2 Wash and Shade Dry p1->p2 p3 Pulverize into Fine Powder p2->p3 e1 Maceration with Methanol p3->e1 Input e2 Filter and Concentrate e1->e2 e3 Crude Methanol Extract e2->e3 pu1 Silica Gel Column Chromatography e3->pu1 Input pu2 Fraction Collection pu1->pu2 pu3 TLC Analysis pu2->pu3 pu4 Combine Fractions pu3->pu4 pu5 Further Purification (e.g., HPLC) pu4->pu5 a1 HPLC-DAD Quantification pu5->a1 Input a2 Pure this compound a1->a2 Output

Caption: Experimental workflow for this compound extraction.

troubleshooting_yield cluster_material Plant Material Issues cluster_extraction Extraction Process Issues cluster_stability Compound Stability Issues start Low this compound Yield m1 Incorrect Plant Part/Harvest Time start->m1 m2 Insufficient Grinding start->m2 e1 Suboptimal Solvent start->e1 e2 Inadequate Time/Temperature start->e2 e3 Poor Solid-to-Solvent Ratio start->e3 s1 Degradation during Extraction start->s1 sol1 Verify Plant Material m1->sol1 Solution: Verify plant material sol2 Ensure Fine Powder m2->sol2 Solution: Ensure fine powder sol3 Test Different Solvents e1->sol3 Solution: Test different solvents sol4 Optimize Conditions e2->sol4 Solution: Optimize conditions sol5 Adjust Ratio e3->sol5 Solution: Adjust ratio sol6 Use Mild Conditions s1->sol6 Solution: Use mild conditions

Caption: Troubleshooting logic for low extraction yield.

biosynthesis_pathway ggpp Geranylgeranyl Pyrophosphate (GGPP) labdane Labdane-type Precursor ggpp->labdane Cyclization rearrangement Rearrangement (Methyl & Hydride Shifts) labdane->rearrangement clerodane Clerodane Skeleton rearrangement->clerodane modifications Further Modifications (e.g., oxidation, acylation) clerodane->modifications This compound This compound modifications->this compound

Caption: Simplified biosynthesis of this compound.

References

Dihydroajugapitin stability in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dihydroajugapitin (B1151044) Stability

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental conditions. The following information is based on general knowledge of neo-clerodane diterpenoids, a class of compounds to which this compound belongs, due to the limited availability of specific stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

Q2: How does pH affect the stability of this compound?

A2: this compound contains ester groups, which are susceptible to hydrolysis under both acidic and basic conditions. Therefore, its stability is expected to be highly pH-dependent. Generally, for compounds with ester moieties, the rate of hydrolysis is minimized at a slightly acidic to neutral pH (around pH 4-6). Under strongly acidic or, particularly, alkaline conditions, significant degradation can be expected. It is crucial to use buffered solutions if working in an aqueous environment to maintain a stable pH.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathway for this compound is likely the hydrolysis of its ester groups. This would result in the formation of the corresponding carboxylic acids and alcohols. For example, hydrolysis of the acetate (B1210297) group would yield acetic acid and the deacetylated this compound core. Under oxidative stress, other degradation products could be formed through reactions at various sites in the molecule.

Q4: What are the recommended storage conditions for this compound, both as a solid and in solution?

A4:

  • Solid Form: this compound powder should be stored in a tightly sealed container, protected from light and moisture, at -20°C for long-term stability.

  • In Solution: For optimal stability, prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For longer-term storage, it is recommended to store aliquots at -80°C.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Check the pH of your assay medium: If it is outside the optimal stability range (estimated to be pH 4-6), consider adjusting it or using a different buffer system.

    • Prepare fresh solutions: Avoid using old stock solutions. Prepare this compound solutions immediately before use.

    • Solvent effects: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low and does not affect the stability or the biological system.

    • Run a stability check: Analyze your this compound solution by HPLC or LC-MS before and after the assay incubation period to check for degradation.

Issue 2: Appearance of unexpected peaks in chromatography (HPLC/LC-MS).

  • Possible Cause: On-column degradation or degradation in the sample vial.

  • Troubleshooting Steps:

    • Mobile Phase pH: If using a buffered mobile phase, ensure its pH is compatible with this compound stability. Highly acidic or basic mobile phases can cause degradation on the column.

    • Sample Solvent: Dissolve the sample in a solvent in which it is stable. If possible, use the initial mobile phase composition as the sample solvent.

    • Temperature: Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of samples waiting for injection.

    • Light Exposure: Protect samples from light, as photolytic degradation may occur. Use amber vials or cover the autosampler.

Data Presentation

The following tables summarize the expected stability of this compound based on the general behavior of neo-clerodane diterpenoids. Note: This is illustrative data and should be confirmed by experimental studies.

Table 1: Expected Stability of this compound in Different Solvents at Room Temperature (25°C) for 24 hours.

SolventExpected StabilityComments
DMSOHighGenerally a good solvent for long-term storage at low temperatures.
EthanolHighSuitable for short-term storage.
MethanolHighSuitable for short-term storage.
Acetonitrile (B52724)HighCommon solvent for analytical purposes.
Water (pH 7)ModerateRisk of hydrolysis. Use of buffered solutions is recommended.

Table 2: Expected pH-Dependent Stability of this compound in Aqueous Buffers at 37°C.

pHBuffer SystemExpected StabilityPrimary Degradation Pathway
2HClLowAcid-catalyzed hydrolysis
4Acetate BufferModerate-HighMinimal hydrolysis expected
7Phosphate BufferModerateBase-catalyzed hydrolysis may start to occur
9Borate BufferLowSignificant base-catalyzed hydrolysis

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature (25°C) for 30 minutes, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v) and incubate at room temperature for 2, 8, and 24 hours.

  • Thermal Degradation: Expose the solid this compound to 105°C for 24, 48, and 72 hours. Also, expose the stock solution to 60°C for the same time points.

  • Photolytic Degradation: Expose the solid and stock solution to UV light (e.g., 254 nm) and visible light for 24, 48, and 72 hours.

3. Sample Analysis:

  • At each time point, withdraw a sample and dilute it to a suitable concentration with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

  • Characterize major degradation products using LC-MS and NMR if necessary.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) % B
    0 40
    20 80
    25 80
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 210-230 nm for non-conjugated systems).

  • Injection Volume: 10 µL.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 25°C) stock->base oxidation Oxidation (3% H2O2, 25°C) stock->oxidation thermal Thermal (105°C solid, 60°C solution) stock->thermal photo Photolytic (UV/Vis light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant Identification hplc->lcms Characterize Peaks nmr NMR for Structure Elucidation lcms->nmr Confirm Structure Hypothetical_Signaling_Pathway cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Response stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade IKK Complex adaptor->kinase_cascade transcription_factor NF-κB kinase_cascade->transcription_factor cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) transcription_factor->cytokines Gene Transcription This compound This compound This compound->kinase_cascade Inhibition

Technical Support Center: Optimizing HPLC Separation of Dihydroajugapitin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Dihydroajugapitin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification and analysis of this compound from complex mixtures, particularly from co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

A1: this compound is a naturally occurring diterpenoid that can be isolated from plants of the Ajuga genus. Understanding its chemical properties is crucial for developing effective HPLC separation methods.

PropertyValueSource
Molecular Formula C₂₉H₄₄O₁₀PubChem
Molecular Weight 552.7 g/mol PubChem
Structure Diterpenoid-

Q2: What are the common co-eluting compounds when analyzing this compound from plant extracts?

A2: Extracts from Ajuga species are complex mixtures containing various classes of secondary metabolites. Compounds with similar polarities to this compound are likely to co-elute. These can include:

  • Other diterpenoids (e.g., ajugarins, ajugacumbins)

  • Iridoid glycosides

  • Flavonoids

  • Phenolic compounds

The exact co-eluting compounds will depend on the specific plant species and the extraction method used.

Q3: What is a good starting point for an HPLC method for this compound analysis?

A3: For diterpenoids like this compound, a reversed-phase HPLC method is a common and effective starting point. The following table outlines a recommended initial method.

ParameterRecommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol (B129727)
Gradient Start with a lower percentage of B (e.g., 30-40%) and gradually increase to a higher percentage (e.g., 90-100%) over 20-40 minutes.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 35 °C
Detection UV at 210-230 nm (as many diterpenoids lack a strong chromophore)

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound.

Problem 1: Poor resolution between this compound and an unknown impurity peak.

  • Question: My chromatogram shows a peak for this compound that is not well separated from a neighboring peak. How can I improve the resolution?

  • Answer: Poor resolution is a common issue when dealing with complex mixtures. Here is a systematic approach to troubleshoot this problem:

    • Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks. Try decreasing the rate of increase of the organic solvent (Mobile Phase B) in your gradient program.

    • Change the Organic Solvent: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.

    • Adjust the Mobile Phase pH: If your co-eluting compound is ionizable, adjusting the pH of the aqueous mobile phase (Mobile Phase A) can change its retention time relative to this compound. Adding a small amount of acid (e.g., 0.1% formic acid) is a common practice.

    • Change the Stationary Phase: If modifying the mobile phase is not sufficient, consider trying a different column chemistry. A phenyl-hexyl or a C30 column can offer different selectivity compared to a standard C18 column and may resolve the co-eluting peaks.

Problem 2: The this compound peak is broad.

  • Question: The peak corresponding to this compound is wider than expected, which is affecting my ability to accurately quantify it. What could be the cause and how can I fix it?

  • Answer: Peak broadening can be caused by several factors. The following workflow can help you identify and resolve the issue.

    Troubleshooting workflow for broad HPLC peaks.

Problem 3: The retention time of this compound is not consistent between runs.

  • Question: I am observing significant shifts in the retention time of this compound from one injection to the next. What could be causing this variability?

  • Answer: Inconsistent retention times are often due to issues with the HPLC system or the mobile phase preparation.

    Potential CauseRecommended Action
    Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection (e.g., 10-15 column volumes).
    Mobile Phase Composition Fluctuation Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly. Degas the mobile phase to prevent bubble formation.
    Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate. The pressure reading should be stable.
    Column Temperature Variation Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

Experimental Protocols

Protocol 1: Sample Preparation from Ajuga Plant Material

  • Drying and Grinding: Dry the plant material (e.g., leaves, stems) at 40-50 °C to a constant weight. Grind the dried material into a fine powder.

  • Extraction: Macerate 10 g of the powdered plant material with 100 mL of methanol or ethanol (B145695) at room temperature for 24 hours.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Sample for HPLC: Dissolve a known amount of the dried extract in the initial mobile phase of your HPLC method. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: General HPLC Method Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the separation of this compound.

HPLC_Optimization_Workflow Start Start with a Generic Reversed-Phase Method Initial_Run Perform Initial Run Start->Initial_Run Evaluate_Chroma Evaluate Chromatogram: Peak Shape, Resolution Initial_Run->Evaluate_Chroma Optimize_Gradient Optimize Gradient Profile Evaluate_Chroma->Optimize_Gradient Poor Resolution Optimize_Solvent Change Organic Solvent (ACN vs. MeOH) Evaluate_Chroma->Optimize_Solvent Co-elution Persists Optimize_pH Adjust Mobile Phase pH Evaluate_Chroma->Optimize_pH Further Improvement Needed Optimize_Column Try a Different Column Chemistry Evaluate_Chroma->Optimize_Column Still Unresolved Final_Method Final Optimized Method Evaluate_Chroma->Final_Method Good Separation Optimize_Gradient->Evaluate_Chroma Optimize_Solvent->Evaluate_Chroma Optimize_pH->Evaluate_Chroma Optimize_Column->Evaluate_Chroma

Workflow for HPLC method optimization.

preventing Dihydroajugapitin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dihydroajugapitin during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Loss of Potency or Purity Over Time Improper Storage Temperature: Exposure to temperatures above the recommended 4°C can accelerate degradation.Store this compound at 4°C for short-term storage. For long-term storage, especially in solvent, use -80°C.[1]
Exposure to Oxygen: this compound, like many complex organic molecules, can be susceptible to oxidation.Store under an inert atmosphere, such as nitrogen or argon.[1]
Exposure to Light: UV or visible light can provide the energy for photolytic degradation reactions.Store in an amber or opaque vial to protect from light. Keep storage areas dark.
Hydrolysis: The ester linkages in this compound are susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.Ensure the compound is stored in a dry environment. Use anhydrous solvents if preparing solutions. Avoid contact with strong acids or alkalis.[1]
Visible Changes in Appearance (e.g., color change, precipitation) Degradation: The formation of degradation products can alter the physical appearance of the sample.Discontinue use of the sample and re-purify if possible. If not, discard the sample according to hazardous waste protocols.
Contamination: Introduction of impurities from solvents, containers, or the environment.Use high-purity, anhydrous solvents and clean, inert storage containers.
Inconsistent Experimental Results Partial Degradation of Stock Solutions: Stock solutions may degrade over time, leading to variability in experiments.Prepare fresh stock solutions for critical experiments. If storing solutions, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Incompatibility with Other Reagents: Reaction with acidic, basic, oxidizing, or reducing agents in an experimental setup.[1]Review the chemical compatibility of all reagents in your experiment. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Frequently Asked Questions (FAQs)

A list of frequently asked questions regarding the storage and handling of this compound.

Q1: What are the ideal short-term and long-term storage conditions for solid this compound?

A1: For short-term storage, solid this compound should be kept in a tightly sealed container at 4°C, protected from light and under a nitrogen atmosphere.[1] For long-term storage, maintaining these conditions at 4°C is recommended.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: this compound in solvent should be stored under a nitrogen atmosphere at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to store solutions in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the primary degradation pathways for this compound?

A3: As a neo-clerodane diterpenoid with ester and furan-like moieties, the primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the ester groups, particularly under acidic or basic conditions.

  • Oxidation: Modification of the diterpenoid skeleton or the furan-like ring.

  • Photodegradation: Degradation upon exposure to light.

Q4: What are some signs that my this compound sample may have degraded?

A4: Visual cues such as a change in color or the appearance of precipitate can indicate degradation. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.

Q5: Are there any materials I should avoid when working with this compound?

A5: Yes, you should avoid strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents, as these can react with and degrade this compound.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method to monitor the degradation of this compound.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid or trifluoroacetic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC system with UV detector

Method Development Workflow:

HPLC_Method_Development A Initial Conditions Selection (e.g., C18 column, ACN/H2O gradient) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze Stressed Samples by HPLC B->C D Evaluate Peak Purity and Resolution C->D E Optimize Mobile Phase and Gradient D->E Poor separation F Method Validation (ICH Guidelines) D->F Good separation E->C Re-analyze

Figure 1: HPLC Method Development Workflow

Procedure:

  • Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix the standard solution with an equal volume of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix the standard solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix the standard solution with an equal volume of 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C) for a specified time, then dissolve in the solvent.

    • Photolytic Degradation: Expose the standard solution to UV light (e.g., 254 nm) for a specified time.

  • HPLC Analysis:

    • Inject the unstressed standard and each of the stressed samples into the HPLC system.

    • Use a starting gradient such as 10-90% acetonitrile in water (with 0.1% formic acid) over 30 minutes.

    • Monitor the chromatograms at a suitable wavelength (e.g., determined by UV scan, likely around 210-250 nm).

  • Method Optimization:

    • Adjust the gradient, mobile phase composition, and flow rate to achieve baseline separation of the this compound peak from all degradation product peaks.

  • Method Validation:

    • Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Logical Relationships

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the proper handling and storage of this compound.

Storage_Workflow Start Receive this compound Check_Form Solid or in Solution? Start->Check_Form Solid_Storage Store at 4°C Under Nitrogen Protect from Light Check_Form->Solid_Storage Solid Solution_Storage Store at -80°C (long-term) or -20°C (short-term) Under Nitrogen Check_Form->Solution_Storage Solution Use Use in Experiment Solid_Storage->Use Solution_Storage->Use Check_Compatibility Check for Incompatible Reagents (Strong Acids/Bases, Oxidizing/Reducing Agents) Use->Check_Compatibility Proceed Proceed with Experiment Check_Compatibility->Proceed Compatible Modify_Protocol Modify Experimental Protocol Check_Compatibility->Modify_Protocol Incompatible Modify_Protocol->Use

Figure 2: this compound Handling and Storage Workflow

References

Technical Support Center: Scaling Up Dihydroajugapitin Purification for Larger Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the purification of Dihydroajugapitin. The information is compiled from established methodologies for the isolation of neo-clerodane diterpenoids from Ajuga species.

Frequently Asked Questions (FAQs)

Q1: From what natural sources is this compound typically isolated?

A1: this compound is a neo-clerodane diterpenoid found in plants of the Ajuga genus, which belongs to the Lamiaceae family. It has been successfully isolated from the aerial parts of Ajuga remota.[1][2]

Q2: What is the general workflow for purifying this compound on a larger scale?

A2: The purification process generally involves three main stages:

  • Solvent Extraction: Initial extraction from dried and powdered plant material using a suitable organic solvent.

  • Silica (B1680970) Gel Column Chromatography: A primary fractionation step to separate the complex mixture of compounds in the crude extract based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): A final purification step to isolate this compound to a high degree of purity.

Q3: What are the recommended solvents for the initial extraction?

A3: Dichloromethane (B109758), methanol (B129727), or ethanol (B145695) are commonly used for the exhaustive extraction of neo-clerodane diterpenoids from Ajuga species.[3][4] The choice of solvent will affect the profile of co-extracted compounds.

Q4: Are there known stability issues with this compound during purification?

A4: While specific stability data for this compound is limited, it belongs to the neo-clerodane diterpenoid class, which contains a labile tetrahydrofurofuran ring system. Care should be taken to avoid harsh acidic or basic conditions, and prolonged exposure to certain protic solvents like methanol in combination with water during chromatography might lead to the formation of artifacts. It is advisable to keep the temperature low during solvent evaporation, not exceeding 45°C.[3]

Q5: How can the purity of the final product be assessed?

A5: The purity of isolated this compound can be confirmed using analytical HPLC. Structural confirmation is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Experimental Protocols

The following protocols are generalized from established methods for the isolation of neo-clerodane diterpenoids. Optimization will be required based on the specific plant material and scale of operation.

Large-Scale Extraction

This protocol is designed for a starting biomass of 1 kg of dried plant material.

  • Materials and Equipment:

    • Dried and powdered aerial parts of Ajuga species (1 kg)

    • Dichloromethane (10 L)

    • Large glass container with a lid

    • Filtration apparatus (e.g., Buchner funnel, filter paper)

    • Rotary evaporator

  • Procedure:

    • Place the powdered plant material (1 kg) into the large glass container.

    • Add dichloromethane (5 L) and seal the container.

    • Macerate at room temperature for 48 hours with occasional agitation.

    • Filter the extract through a Buchner funnel.

    • Repeat the extraction process on the plant residue two more times with fresh dichloromethane (2.5 L each time).

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Silica Gel Column Chromatography (Initial Fractionation)
  • Materials and Equipment:

    • Crude extract

    • Silica gel (60-120 mesh)

    • Glass chromatography column

    • Solvents: n-hexane and ethyl acetate (B1210297)

    • Thin Layer Chromatography (TLC) plates and developing chamber

    • Fraction collector and collection tubes

  • Procedure:

    • Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

    • Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent completely to obtain a dry powder.

    • Carefully load the dried sample onto the top of the packed column.

    • Elute the column with a step gradient of n-hexane and ethyl acetate with increasing polarity (e.g., 9:1, 8:2, 7:3, 1:1, and finally pure ethyl acetate).

    • Collect fractions of a consistent volume.

    • Monitor the fractions by TLC to identify those containing this compound.

    • Pool the fractions containing the target compound.

Preparative Reversed-Phase HPLC (Final Purification)
  • Materials and Equipment:

    • Pooled fractions from silica gel chromatography

    • Preparative HPLC system with a C18 column

    • HPLC-grade solvents: methanol and water

    • 0.45 µm syringe filters

  • Procedure:

    • Evaporate the solvent from the pooled fractions.

    • Dissolve the residue in a minimal amount of the initial HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative C18 column.

    • Elute with a gradient of water and methanol, starting with a higher proportion of water and gradually increasing the methanol concentration.[1]

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain the purified compound.

Quantitative Data

Purification StageStarting MaterialCompoundYield (mg)
Semi-preparative HPLCFraction 60EAjuganipponin B7.1
Semi-preparative HPLCFraction 60EAjugamarin B214.1

Troubleshooting Guide

ProblemPotential CauseSolution
Low Yield of Crude Extract Incomplete extraction.- Ensure the plant material is finely powdered. - Increase the extraction time or perform additional extraction cycles. - Consider using a more efficient extraction method like Soxhlet extraction.[3]
Poor Separation on Silica Gel Column - Inappropriate solvent system. - Column overloading. - Improper column packing.- Optimize the solvent system using analytical TLC before scaling up. - As a general guideline, the ratio of crude extract to silica gel should be between 1:20 and 1:50 (w/w). - Pack the column using a slurry method to ensure a homogenous stationary phase.
Co-elution of Impurities in HPLC - Inadequate resolution. - Column overloading.- Optimize the HPLC gradient (e.g., make it shallower) and flow rate. - Ensure the sample is fully dissolved in the mobile phase before injection. - Reduce the injection volume or sample concentration.
Degradation of Target Compound - Instability under acidic/basic conditions. - Reaction with protic solvents (e.g., methanol/water).- Use neutral solvents throughout the purification process. - Minimize the time the compound is in contact with methanol/water mixtures, especially during long HPLC runs. Consider using acetonitrile/water as an alternative mobile phase.
Column Clogging during Scale-up - Particulate matter in the crude extract. - Precipitation of the sample on the column.- Filter the crude extract through a celite bed before loading onto the silica gel column. - Ensure the sample is fully dissolved before loading and consider dry loading for silica gel chromatography.

Visualizations

experimental_workflow plant_material Dried & Powdered Ajuga Plant Material extraction Solvent Extraction (Dichloromethane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions This compound-rich Fractions silica_gel->fractions prep_hplc Preparative RP-HPLC (C18, Water:Methanol) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General experimental workflow for the purification of this compound.

troubleshooting_guide cluster_extraction Extraction Stage cluster_chromatography Chromatography Stage start Low Final Yield low_crude_yield Low Crude Extract Yield? start->low_crude_yield poor_separation Poor Separation? start->poor_separation degradation Compound Degradation? start->degradation incomplete_extraction Incomplete Extraction low_crude_yield->incomplete_extraction Yes low_crude_yield->poor_separation No optimize_extraction Optimize Extraction: - Finer Powder - Longer Time - More Cycles incomplete_extraction->optimize_extraction poor_separation->degradation No optimize_chromatography Optimize Chromatography: - Adjust Solvent Gradient - Check Loading - Repack Column poor_separation->optimize_chromatography Yes check_stability Address Stability: - Use Neutral Solvents - Minimize Protic Solvents - Lower Temperature degradation->check_stability Yes

Caption: Logical troubleshooting guide for low yield in this compound purification.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Dihydroajugapitin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Dihydroajugapitin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of a target analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference occurs during the ionization process in the mass spectrometer's source.[3][4] For this compound, this can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which lead to inaccurate and imprecise quantification.[5] These effects can seriously compromise method validation by negatively affecting reproducibility, linearity, accuracy, and sensitivity.[6]

Q2: What are the common sources of matrix effects when analyzing this compound?

A2: When analyzing this compound, which is often extracted from complex botanical or biological samples, the matrix refers to all components other than the analyte itself.[1] Common sources of interference include endogenous components like phospholipids, salts, proteins, and other metabolites.[5][7] If this compound is part of a formulated product, excipients and dosing vehicles can also contribute to matrix effects.[5] These co-eluting substances compete with this compound for ionization, leading to unreliable results.[1]

Q3: How can I quantitatively determine if my this compound analysis is affected by matrix effects?

A3: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction addition (or post-extraction spike) experiment.[5][8] This technique involves comparing the peak response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat (clean) solvent at the same concentration.[3][9] A significant difference between these responses indicates the presence of matrix effects.[7] The Matrix Factor (MF) is calculated to quantify this effect; a value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[5]

Q4: What are the primary strategies to minimize or compensate for matrix effects?

A4: There are three primary strategies to address matrix effects:

  • Optimize Sample Preparation: The most effective approach is to remove interfering components before analysis.[1][10] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly used.[8]

  • Improve Chromatographic Separation: Modifying the LC method to better separate this compound from matrix components can mitigate interference.[1][3] This can involve adjusting the mobile phase, using a different gradient, or changing the analytical column.[11]

  • Use a Compensating Internal Standard: Employing a suitable internal standard (IS), especially a stable isotope-labeled (SIL) version of this compound, is the most recognized technique to correct for matrix effects.[3][12] The SIL-IS co-elutes and experiences similar ionization suppression or enhancement as the analyte, allowing the ratio to remain consistent for accurate quantification.[1]

Q5: Which sample preparation technique is best for reducing matrix effects for this compound?

A5: The choice of sample preparation technique depends on the complexity of the matrix and the properties of this compound.

  • Protein Precipitation (PPT): This is a fast and simple method but is often the least effective at removing matrix components, especially phospholipids, which are a major cause of ion suppression.[10][13]

  • Liquid-Liquid Extraction (LLE): LLE can provide much cleaner extracts than PPT by partitioning the analyte into an immiscible solvent, leaving many interferences behind.[10][13]

  • Solid-Phase Extraction (SPE): SPE is often the most effective technique as it can selectively isolate the analyte while removing a wide range of interfering compounds, leading to a significant reduction in matrix effects.[1] Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[13]

Q6: How does a stable isotope-labeled internal standard (SIL-IS) help, and is it always necessary?

A6: A stable isotope-labeled internal standard is considered the "gold standard" for compensating for matrix effects.[3][12] Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and is affected by matrix interferences in the same way.[14] By measuring the ratio of the analyte peak area to the SIL-IS peak area, any signal variation caused by matrix effects is effectively canceled out, ensuring accurate quantification.[1] While not strictly necessary if matrix effects can be eliminated through sample preparation and chromatography, using a SIL-IS is highly recommended to ensure the robustness and reliability of the bioanalytical method, especially when dealing with variable or complex matrices.[5]

Troubleshooting Guide

Problem: My this compound signal is low and inconsistent in samples compared to standards. What's the first step?

This is a classic sign of ion suppression.[7] The first step is to confirm and quantify the presence of matrix effects. Perform a post-extraction addition experiment as detailed in Protocol 1. This will allow you to calculate the Matrix Factor (MF) and determine the extent of the suppression.[5]

Problem: I've confirmed significant ion suppression (e.g., Matrix Factor < 0.8). What should I do next?

Once suppression is confirmed, the goal is to either remove the interfering components or compensate for their effect. Follow this workflow:

  • Improve Sample Cleanup: If you are using a simple method like "dilute-and-shoot" or protein precipitation, switch to a more rigorous technique like SPE or LLE (see Protocol 2).[13]

  • Optimize Chromatography: Try adjusting your LC gradient to better separate this compound from the regions where matrix components elute. A post-column infusion experiment can help identify these suppressive regions.[5][15]

  • Implement a SIL-IS: If optimizing sample prep and chromatography is insufficient or impractical, the most reliable solution is to use a stable isotope-labeled internal standard for this compound.[1][3]

Problem: My chosen internal standard isn't correcting for the variability. Why might this be?

For an internal standard to effectively compensate for matrix effects, it must co-elute perfectly with the analyte.[14] If you are using a structural analog IS instead of a SIL-IS, it may have a slightly different retention time, causing it to experience a different degree of ion suppression than this compound.[14] Even some deuterated SIL-IS can exhibit slight chromatographic shifts. Ensure the analyte and IS peaks are completely overlapping for maximum correction.[14]

Data Presentation

Table 1: Quantifying Matrix Effect (ME) for this compound via Post-Extraction Addition

Sample Set Mean Peak Area (n=5) Standard Deviation Matrix Factor (MF) Matrix Effect (%) Conclusion
Set A: Standard in Solvent 850,400 12,756 - - Reference

| Set B: Post-Extraction Spike | 467,720 | 37,418 | 0.55 | -45% | Severe Ion Suppression |

Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A).[5] Matrix Effect (%) = (MF - 1) * 100. A value of 0% indicates no effect, while a negative value indicates suppression.[15]

Table 2: Comparison of Sample Preparation Techniques on this compound Recovery and Matrix Effect

Sample Preparation Method Mean Recovery (%) RSD (%) Mean Matrix Effect (%) RSD (%)
Protein Precipitation (PPT) 95.2 8.5 -48.1 16.2
Liquid-Liquid Extraction (LLE) 88.7 6.1 -15.3 7.5

| Solid-Phase Extraction (SPE) | 92.5 | 4.3 | -4.6 | 5.1 |

This hypothetical data illustrates that while PPT may show high recovery, it is ineffective at removing interfering components, leading to a strong matrix effect. SPE provides the cleanest extract, significantly reducing the matrix effect.[13]

Visual Workflows

troubleshooting_workflow start Inaccurate or Imprecise This compound Results q_me Suspect Matrix Effects? start->q_me test_me Perform Post-Extraction Addition Test (Protocol 1) q_me->test_me Yes calc_me Calculate Matrix Effect (ME %) test_me->calc_me check_me Is |ME%| > 15-20%? calc_me->check_me optimize_sp Optimize Sample Prep (e.g., use SPE) check_me->optimize_sp Yes no_me ME is acceptable. Investigate other error sources (e.g., stability). check_me->no_me No optimize_lc Optimize Chromatography (shift retention time) optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_sp->use_is If ME persists end Achieve Accurate & Robust Method optimize_sp->end optimize_lc->end use_is->end

Caption: Troubleshooting decision tree for addressing matrix effects.

assessment_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation set_a Set A: Spike Analyte in Neat Solvent analyze Analyze Set A & Set B by LC-MS set_a->analyze set_b Set B: 1. Extract Blank Matrix 2. Spike Analyte Post-Extraction set_b->analyze compare Compare Mean Peak Areas analyze->compare calculate Calculate Matrix Factor: MF = Area(B) / Area(A) compare->calculate result Quantify Ion Suppression/Enhancement calculate->result

Caption: Experimental workflow for quantitative matrix effect assessment.

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method

This protocol provides a quantitative measure of matrix effects by comparing the analyte response in a clean solvent versus a matrix extract.[5][16]

Objective: To calculate the Matrix Factor (MF) for this compound.

Materials:

  • This compound standard stock solution.

  • Blank matrix (e.g., drug-free plasma, plant extract from a species known not to contain the analyte).

  • All solvents and reagents used in the extraction procedure and final reconstitution.

  • LC-MS/MS system.

Procedure:

  • Prepare Set A (Analyte in Neat Solution):

    • Take an aliquot of your final reconstitution solvent.

    • Spike it with the this compound standard to a known concentration (e.g., a mid-point on your calibration curve).

    • Prepare at least five replicates.

  • Prepare Set B (Post-Extraction Spike):

    • Take aliquots of the blank matrix.

    • Perform the complete sample extraction procedure on these blank samples.

    • After the final evaporation step (if any), reconstitute the dried extract with the final reconstitution solvent.

    • Spike the reconstituted blank matrix extract with the this compound standard to the exact same concentration as in Set A.

    • Prepare at least five replicates from different lots of blank matrix if possible.[5]

  • LC-MS/MS Analysis:

    • Analyze all replicates from Set A and Set B in a single analytical run under identical conditions.

  • Calculation:

    • Determine the mean peak area for the this compound replicates in Set A (Areaₙₑₐₜ) and Set B (Areaₘₐₜᵣᵢₓ).

    • Calculate the Matrix Factor (MF) using the formula: MF = Areaₘₐₜᵣᵢₓ / Areaₙₑₐₜ [5]

    • Calculate the Matrix Effect percentage: ME (%) = (MF - 1) * 100 [15]

Interpretation:

  • MF ≈ 1 (ME ≈ 0%): No significant matrix effect.

  • MF < 1 (ME < 0%): Ion suppression is occurring.

  • MF > 1 (ME > 0%): Ion enhancement is occurring.

  • Ideally, the MF should be between 0.8 and 1.2.[5]

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for using SPE to remove matrix interferences prior to this compound analysis. The specific sorbent and solvents must be optimized for this compound.

Objective: To isolate this compound from a complex matrix, reducing ion suppression.

Materials:

  • SPE cartridges (e.g., polymeric reversed-phase like Oasis HLB, or a mixed-mode cation exchange for basic compounds).

  • SPE vacuum manifold or positive pressure processor.

  • Appropriate organic solvents (e.g., methanol (B129727), acetonitrile) and aqueous solutions (e.g., water, buffers).

  • Sample pre-treated as necessary (e.g., diluted, pH adjusted).

Procedure:

  • Conditioning:

    • Pass 1-2 cartridge volumes of a strong organic solvent (e.g., methanol) through the SPE sorbent. This solvates the functional groups of the sorbent.

    • Do not allow the cartridge to dry.

  • Equilibration:

    • Pass 1-2 cartridge volumes of an aqueous solution matching the sample's loading conditions (e.g., water or a buffer) through the sorbent. This prepares the sorbent for sample loading.

    • Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min) to ensure proper binding of this compound to the sorbent.

  • Washing:

    • Pass 1-2 cartridge volumes of a weak wash solution (e.g., 5% methanol in water) through the sorbent. This removes weakly bound interferences without eluting the target analyte. Multiple, different wash steps can be used for cleaner extracts.

  • Elution:

    • Elute this compound from the sorbent using a small volume (e.g., 1-2 mL) of a strong organic solvent (e.g., methanol or acetonitrile). This elution solvent should be strong enough to disrupt the analyte-sorbent interaction.

  • Post-Elution:

    • The eluate can be evaporated to dryness and reconstituted in a mobile-phase-compatible solvent for LC-MS/MS analysis. This step can also be used to concentrate the sample.

References

improving the reproducibility of Dihydroajugapitin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to improve the reproducibility of bioassays involving Dihydroajugapitin. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during this compound bioassays in a question-and-answer format.

Question: My this compound sample is not dissolving properly. What should I do?

Answer: this compound, like many other neo-clerodane diterpenes, can have limited aqueous solubility.

  • Recommended Solvent: The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).

  • Stock Solution Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. This allows for minimal volumes of DMSO to be added to your aqueous assay medium, reducing solvent-induced artifacts.

  • Working Solution Preparation: When preparing your working solutions, dilute the DMSO stock in your cell culture medium or assay buffer. It is crucial to ensure rapid and thorough mixing to prevent precipitation. Vortexing or gentle warming (if the compound's stability at higher temperatures is known) can aid dissolution.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay below 0.5% to avoid solvent-induced cytotoxicity or other off-target effects.

Question: I am observing inconsistent results between experiments. What are the potential causes and solutions?

Answer: Inconsistent results in bioassays can stem from several factors. Consider the following:

  • Cell-Based Assay Variability:

    • Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic and genotypic drift.[1]

    • Cell Seeding Density: Ensure a uniform cell seeding density across all wells and plates. Inconsistent cell numbers will lead to variability in the assay readout.

    • Edge Effects: The outer wells of a microtiter plate are prone to evaporation, which can concentrate reagents and affect cell growth.[2] To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile PBS or media.

  • Compound Stability:

    • Storage: Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Light Sensitivity: Protect the compound from light, as some phytochemicals are light-sensitive.

  • Assay Protocol Adherence:

    • Incubation Times: Strictly adhere to the specified incubation times for compound treatment and reagent addition.

    • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery.

Question: My results show high background noise or unexpected artifacts. How can I troubleshoot this?

Answer: High background can mask the true biological effect of this compound.

  • Autofluorescence: Phenol (B47542) red in cell culture media can cause autofluorescence.[3] If you are using a fluorescence-based assay, switch to a phenol red-free medium.

  • Plate Selection: The type of microplate can influence background signals. For fluorescence assays, use black-walled plates to reduce crosstalk and background fluorescence. For luminescence assays, white-walled plates are recommended to maximize signal.[3]

  • Reagent Quality: Ensure that all buffers and reagents are freshly prepared and of high quality to avoid contamination or degradation that could contribute to background noise.

Frequently Asked Questions (FAQs)

What is the known biological activity of this compound?

This compound has demonstrated antibacterial activity, particularly against Escherichia coli.[4] As a member of the neo-clerodane diterpene class of compounds, it is also being investigated for potential anti-inflammatory and cytotoxic (anticancer) activities.[5][6]

What is a typical starting concentration range for this compound in a bioassay?

For initial screening, a wide concentration range is recommended. Based on data from related neo-clerodane diterpenes, a starting range of 0.1 µM to 100 µM is reasonable for cytotoxicity and anti-inflammatory assays. For antibacterial assays, based on its reported MIC value, a range of 100 to 1000 µg/mL could be explored.[4]

What are some common positive controls to use in this compound bioassays?

The choice of a positive control will depend on the specific assay being performed:

  • Antibacterial Assays (vs. E. coli): Gentamicin or Ciprofloxacin.

  • Anti-inflammatory Assays: Indomethacin or Dexamethasone.

  • Cytotoxicity/Anticancer Assays: Doxorubicin or Cisplatin (depending on the cell line).

How should I store this compound?

For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture. As a DMSO stock solution, it should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related neo-clerodane diterpenes to aid in experimental design.

Table 1: Antibacterial Activity of 14,15-Dihydroajugapitin

MicroorganismAssay MethodMinimum Inhibitory Concentration (MIC)Reference
Escherichia coliAgar (B569324) well diffusion500 - 1000 µg/mL[4]

Table 2: Cytotoxic Activity of Related Neo-clerodane Diterpenes

CompoundCancer Cell LineIC50 Value (µM)Reference
Neo-clerodane Diterpene Derivative 1Ehrlich Carcinoma45.78 ± 4.35[7]
Neo-clerodane Diterpene Derivative 2Ehrlich Carcinoma16.78 ± 1.42[7]
Neo-clerodane Diterpene Derivative 3K562 Leukemia24.74 ± 2.3[7]
Neo-clerodane Diterpene Derivative 4K562 Leukemia7.85 ± 1.49[7]
Calcicolin AHepG29.04 µg/mL[1]
Calcicolin CHepG28.30 µg/mL[1]

Note: The specific neo-clerodane diterpene derivatives in Table 2 are structurally related to this compound and provide an indication of the potential potency range.

Experimental Protocols

Protocol 1: Antibacterial Susceptibility Testing (Agar Well Diffusion)

This protocol is adapted from standard methods for determining the antibacterial activity of natural products.

  • Prepare Inoculum: Culture E. coli in a suitable broth medium until it reaches the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of your this compound test solution (dissolved in a suitable solvent like DMSO, with a solvent control well) to each well. Include a positive control (e.g., Gentamicin) and a negative control (solvent alone).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Protocol 2: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 0.45 mL of 5% w/v Bovine Serum Albumin (BSA)

    • 0.05 mL of this compound test solution (in various concentrations).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Cooling and Reading: After cooling, measure the absorbance of the solution at 660 nm.

  • Controls: Use a positive control (e.g., Diclofenac sodium) and a negative control (vehicle).

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100

Protocol 3: Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed your chosen cancer cell line (e.g., HepG2, K562) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

experimental_workflow General Experimental Workflow for Bioactivity Screening cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) treatment Treat with Serial Dilutions of this compound stock->treatment cells Culture and Seed Cells/Bacteria cells->treatment incubation Incubate for Defined Period treatment->incubation reagent Add Assay-Specific Reagent (e.g., MTT) incubation->reagent readout Measure Readout (e.g., Absorbance) reagent->readout calculate Calculate % Inhibition and IC50/MIC readout->calculate

Caption: General workflow for bioactivity screening of this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results Observed check_cells Check Cell Culture Consistency start->check_cells check_compound Verify Compound Handling start->check_compound check_protocol Review Assay Protocol Execution start->check_protocol passage Use Low Passage Number Cells check_cells->passage High Variation? density Ensure Uniform Seeding Density check_cells->density High Variation? edge_effects Mitigate Edge Effects check_cells->edge_effects High Variation? storage Aliquot and Store Properly (-20°C) check_compound->storage Degradation Suspected? dissolution Ensure Complete Dissolution check_compound->dissolution Precipitation Observed? pipetting Verify Pipette Calibration check_protocol->pipetting Systematic Error? timing Adhere to Strict Incubation Times check_protocol->timing Systematic Error? anti_inflammatory_pathway Hypothesized Anti-Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound cox COX Enzymes This compound->cox Inhibition lox LOX Enzymes This compound->lox Inhibition nfkb NF-κB Pathway This compound->nfkb Inhibition phospholipase Phospholipase A2 arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid arachidonic_acid->cox arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines

References

overcoming resistance in bacteria to Dihydroajugapitin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Dihydroajugapitin. This resource provides troubleshooting guidance and answers to frequently asked questions regarding its use as an antibacterial agent, with a focus on overcoming potential bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antibacterial activity?

A1: 14,15-Dihydroajugapitin is a neo-clerodane diterpenoid isolated from plants such as Ajuga bracteosa.[1][2] Published studies have demonstrated its antibacterial activity against various human pathogens. For example, against Escherichia coli, its Minimum Inhibitory Concentration (MIC) has been reported in the range of 500-1000 μg/ml.[1][2] As a member of the clerodane diterpenoid class, it is part of a large group of natural metabolites known for a wide range of biological activities.[3][4]

Q2: My bacterial strain is showing high MIC values or developing resistance to this compound. What are the likely mechanisms?

A2: While specific resistance mechanisms to this compound are not yet fully characterized in the literature, bacteria commonly develop resistance to natural product antimicrobials through several general mechanisms.[5] These are the most important to investigate:

  • Efflux Pump Overexpression: This is a very common resistance mechanism where bacteria actively transport the compound out of the cell before it can reach its target.[6][7][8] Multidrug Resistance (MDR) pumps are a primary defense for bacteria against a wide variety of structurally diverse compounds.[6][7]

  • Target Site Modification: The bacterial target of this compound (e.g., an essential enzyme or protein) may become mutated, preventing the compound from binding effectively.

  • Enzymatic Degradation: The bacteria may produce enzymes that chemically modify and inactivate this compound.

  • Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix, which can limit drug penetration.[9]

Q3: How can I overcome resistance to this compound?

A3: A primary strategy is to use this compound in combination with other compounds to create a synergistic effect.[9][10] This can involve:

  • Combination with Conventional Antibiotics: Using this compound alongside a standard antibiotic may restore the antibiotic's efficacy, especially if this compound can inhibit a resistance mechanism like an efflux pump.[5][11]

  • Combination with Efflux Pump Inhibitors (EPIs): An EPI can block the pumps that expel this compound from the bacterial cell, thereby increasing its intracellular concentration and restoring its activity.[12][13] Well-known broad-spectrum EPIs like Phenylalanine-arginine β-naphthylamide (PAβN) can be used experimentally.[13]

Q4: How do I test for synergistic interactions?

A4: The standard laboratory method for quantifying synergy is the checkerboard assay .[14][15][16] This method involves testing a matrix of concentrations of two compounds to determine their combined effect on bacterial growth. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which defines the nature of the interaction (synergistic, additive, indifferent, or antagonistic).[15][17]

Troubleshooting Guides

Problem 1: Inconsistent MIC values for this compound.
Possible Cause Troubleshooting Step
Compound Precipitation This compound, as a diterpenoid, may have low aqueous solubility. Ensure the solvent (e.g., DMSO) used to make the stock solution is not affecting bacterial growth at its final concentration in the assay. Visually inspect wells for precipitation.
Inoculum Variability Ensure the bacterial inoculum is standardized precisely to a 0.5 McFarland standard for every experiment. Inconsistent cell density will lead to variable MICs.
Binding to Plastics Natural products can sometimes adsorb to the surface of microtiter plates. Consider using low-binding plates or pre-treating plates.
Problem 2: No synergistic effect observed with a known antibiotic in a checkerboard assay.
Possible Cause Troubleshooting Step
No Shared Mechanism The two compounds may not have complementary mechanisms of action. The antibiotic's efficacy may not be limited by the resistance mechanism that this compound might be inhibiting (or vice-versa).
Wrong Combination Try combining this compound with antibiotics from different classes that are known substrates of major efflux pumps (e.g., fluoroquinolones, tetracyclines).[6]
Antagonistic Interaction The FIC index may be >4.0, indicating antagonism. This is a valid, though undesirable, result. This means the combination is less effective than the individual agents.[15]
Incorrect Concentration Range Ensure the concentration ranges tested for both compounds span their individual MICs. The range should typically go from at least 4x MIC down to MIC/8 or lower.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data that a researcher might generate during their experiments to overcome resistance.

Table 1: MIC Values of this compound and Ciprofloxacin Against a Resistant E. coli Strain

CompoundMIC Alone (µg/mL)
This compound1024
Ciprofloxacin64

Table 2: Checkerboard Assay Results for this compound in Combination with Ciprofloxacin

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC Value
This compound10241280.125
Ciprofloxacin6480.125
FIC Index (ΣFIC) 0.25
  • Interpretation: An FIC Index of ≤ 0.5 indicates synergy.[5] In this example, the combination is highly synergistic, as the concentration of each compound needed to inhibit growth is reduced 8-fold.

Key Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol is adapted from standard methodologies to evaluate the interaction between this compound (Compound A) and a conventional antibiotic (Compound B).[14][15][16]

1. Preparation of Reagents:

  • Prepare stock solutions of Compound A and Compound B in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100x the highest concentration to be tested).
  • Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust its turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of ~5 x 10⁵ CFU/mL in the assay wells.

2. Plate Setup:

  • In a 96-well microtiter plate, dispense 50 µL of MHB into all wells.
  • Compound A Dilution (Rows): In column 1, add 50 µL of a 4x working solution of Compound A to Row A. Perform 2-fold serial dilutions down the column (Row A to G) by transferring 50 µL. This leaves Row H as a control for Compound B alone.
  • Compound B Dilution (Columns): To all wells in Rows A-H, add Compound B. Start by adding 100 µL of a 2x working solution of Compound B to all wells in column 10. Then, in columns 1-9, create 2-fold serial dilutions across the rows. This leaves column 11 as a control for Compound A alone.
  • A more simplified method involves preparing intermediate dilutions of each drug and dispensing them along the x- and y-axes.[14]

3. Inoculation and Incubation:

  • Inoculate each well (except a sterility control well) with 100 µL of the final diluted bacterial suspension. The final volume in each well should be 200 µL.[14]
  • Incubate the plate at 37°C for 18-24 hours.

4. Data Analysis:

  • Determine the MIC of each compound alone (from the control rows/columns) and the MIC of each compound in combination (the lowest concentration that inhibits visible growth).
  • Calculate the Fractional Inhibitory Concentration (FIC) Index:
  • FIC(A) = MIC of A in combination / MIC of A alone
  • FIC(B) = MIC of B in combination / MIC of B alone
  • FIC Index = FIC(A) + FIC(B)
  • Interpret the results: ≤0.5 = Synergy; >0.5 to 1.0 = Additive; >1.0 to 4.0 = Indifference; >4.0 = Antagonism.[5][15]

Protocol 2: Ethidium (B1194527) Bromide (EtBr) Accumulation Assay for Efflux Pump Activity

This fluorometric assay determines if this compound can inhibit efflux pump activity by measuring the intracellular accumulation of the fluorescent dye EtBr, a known efflux pump substrate.[18][19][20]

1. Preparation of Cells:

  • Grow bacteria to the mid-logarithmic phase.
  • Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

2. Assay Setup:

  • In a black 96-well microtiter plate, add the bacterial cell suspension to each well.
  • Add this compound at various concentrations to the test wells.
  • Include a positive control with a known efflux pump inhibitor (e.g., PAβN or CCCP).[20]
  • Include a negative control with no inhibitor.

3. Measurement:

  • Add a sub-inhibitory concentration of EtBr to all wells.[18]
  • Immediately place the plate in a fluorescence microplate reader.
  • Measure fluorescence at timed intervals (e.g., every minute for 30-60 minutes) using appropriate excitation and emission wavelengths for EtBr (e.g., Ex: 520 nm, Em: 600 nm).[20]

4. Data Analysis:

  • Plot fluorescence intensity versus time.
  • An effective inhibition of efflux will result in a faster and higher increase in fluorescence compared to the negative control, as more EtBr is retained and intercalates with bacterial DNA.[19] The curve should approach that of the positive control (the known EPI).

Visualizations

troubleshooting_workflow start Start: High MIC of This compound Observed mech_q What is the resistance mechanism? start->mech_q efflux_test Perform EtBr Accumulation Assay mech_q->efflux_test Hypothesis: Efflux-mediated synergy_test Perform Checkerboard Assay with known antibiotics mech_q->synergy_test Hypothesis: Synergistic potential efflux_pos Result: Efflux Pump Activity Detected efflux_test->efflux_pos efflux_neg Result: No significant efflux detected efflux_test->efflux_neg synergy_pos Result: Synergy Observed (FIC ≤ 0.5) synergy_test->synergy_pos synergy_neg Result: No Synergy (FIC > 0.5) synergy_test->synergy_neg conclusion1 Conclusion: Resistance is likely due to efflux. This compound may act as an EPI. efflux_pos->conclusion1 conclusion2 Conclusion: Resistance may be target-based. Investigate other mechanisms. efflux_neg->conclusion2 synergy_pos->conclusion1 synergy_neg->conclusion2

Caption: A logical workflow for troubleshooting bacterial resistance.

pathway_diagram cluster_bacteria Bacterial Cell D_in This compound (Extracellular) D_intra This compound (Intracellular) D_in->D_intra Diffusion membrane target Bacterial Target (e.g., Enzyme) D_intra->target efflux Efflux Pump (e.g., AcrAB-TolC) D_intra->efflux Substrate inhibition Inhibition of Cell Function target->inhibition Blocks efflux->D_in Expulsion EPI Efflux Pump Inhibitor (EPI) EPI->efflux Blocks

Caption: Potential mechanism of action and efflux-based resistance.

References

Technical Support Center: Optimizing Reaction Conditions for Dihydroajugapitin Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Dihydroajugapitin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the chemical modification of this complex neo-clerodane diterpenoid.

Understanding this compound's Functional Groups for Derivatization

This compound (Molecular Formula: C₂₉H₄₄O₁₀) possesses several reactive functional groups that are prime targets for derivatization. Understanding their reactivity is key to successful modification.

  • Hydroxyl Group (-OH): A primary site for derivatization, susceptible to acylation, silylation, and etherification. The steric hindrance around this group may necessitate specific reagents and conditions.

  • Acetyl Groups (-OCOCH₃): These ester groups can be hydrolyzed to yield free hydroxyl groups, which can then be further derivatized.

  • Ester Group (-COO-): Similar to the acetyl groups, this ester linkage can be hydrolyzed under acidic or basic conditions.

  • Epoxide Ring: This strained ring is susceptible to ring-opening reactions with various nucleophiles, offering a route to introduce diverse functionalities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Issue 1: Incomplete or Low-Yield Derivatization of the Hydroxyl Group

Potential Cause Troubleshooting Steps
Steric Hindrance: The hydroxyl group in this compound may be sterically hindered, preventing bulky derivatizing reagents from accessing the reaction site.- Silylation: Use a less sterically hindered but more reactive silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS). For highly hindered hydroxyls, stronger silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be effective.[1] - Acylation: Employ a highly reactive acylating agent such as an acid anhydride (B1165640) (e.g., acetic anhydride) with a potent catalyst like 4-(Dimethylamino)pyridine (DMAP).[2] For particularly stubborn tertiary alcohols, specialized methods using isopropenyl acetate (B1210297) mediated by an oxime ester and a samarium catalyst have been shown to be effective under neutral conditions.[3][4]
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reactions.- Temperature: Gradually increase the reaction temperature. Many silylation and acylation reactions benefit from heating.[2] However, be cautious of potential degradation of the starting material or product at excessive temperatures. - Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. - Solvent: Ensure this compound and the derivatizing reagent are fully soluble in the chosen solvent. Aprotic solvents like Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), or Acetonitrile (B52724) are commonly used.
Reagent Degradation: Moisture can degrade many derivatizing agents, especially silylating agents.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly opened or properly stored reagents.

Issue 2: Unwanted Side Reactions or Product Degradation

Potential Cause Troubleshooting Steps
Hydrolysis of Ester Groups: The acetyl and other ester groups in this compound can be unintentionally hydrolyzed under acidic or basic conditions.- Use Neutral Conditions: Whenever possible, opt for derivatization methods that proceed under neutral conditions. - Protecting Groups: For multi-step syntheses, consider using protecting groups to mask the sensitive ester functionalities before proceeding with the derivatization of other sites.[5][6] - Mild Reagents: Use milder reagents and catalysts that are less likely to promote hydrolysis.
Epoxide Ring Opening: The epoxide ring can be opened under acidic or basic conditions, leading to unintended products.- Control pH: Maintain a neutral pH during the reaction and workup to preserve the epoxide ring. - Targeted Ring Opening: If epoxide modification is desired, use specific nucleophiles under controlled conditions to achieve the intended ring-opened derivative.[7][8]
Thermal Degradation: this compound, being a complex natural product, may be sensitive to high temperatures.- Lower Reaction Temperature: If degradation is observed, attempt the reaction at a lower temperature for a longer duration. - Use of Catalysts: Employing a suitable catalyst can often allow the reaction to proceed at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose derivatization techniques for the hydroxyl group of this compound for GC-MS analysis?

A1: Silylation is a highly effective and common derivatization method to increase the volatility and thermal stability of hydroxyl-containing compounds for GC-MS analysis.[1][9] Given the potential for steric hindrance in this compound, using a robust silylating agent like BSTFA with 1% TMCS or MSTFA is recommended. The reaction is typically performed in an aprotic solvent like pyridine (B92270) or acetonitrile and may require heating to go to completion.

Q2: How can I selectively derivatize the hydroxyl group without affecting the ester or epoxide functionalities?

A2: Achieving selectivity requires careful selection of reagents and reaction conditions.

  • For the hydroxyl group: Silylation under mild, neutral conditions is often selective for hydroxyl groups over esters and epoxides. Acylation with an acid anhydride and a non-nucleophilic base (like pyridine) at low temperatures can also favor reaction at the hydroxyl group.

  • Protecting Groups: For more complex modifications, a protecting group strategy is advisable.[5][6][10] You could, for example, protect the hydroxyl group as a silyl (B83357) ether, perform modifications on other parts of the molecule, and then deprotect the hydroxyl group.

Q3: I want to open the epoxide ring. What type of reagents should I consider?

A3: The epoxide ring can be opened by a variety of nucleophiles. The choice of nucleophile will determine the functionality introduced.

  • Under acidic conditions: Water, alcohols, or halides can be used. The reaction typically proceeds with the nucleophile attacking the more substituted carbon of the epoxide.[11]

  • Under basic or neutral conditions: Nucleophiles like amines, thiols, or cyanide will attack the less sterically hindered carbon of the epoxide.[7] For HPLC analysis, derivatization with N,N-diethyldithiocarbamate has been shown to be effective for epoxides, providing a UV-active derivative.[12]

Q4: How can I hydrolyze the acetyl groups to obtain the poly-hydroxyl derivative of this compound?

A4: The acetyl (ester) groups can be hydrolyzed under either acidic or basic conditions.

  • Acidic Hydrolysis: Heating the compound in the presence of a dilute acid (e.g., HCl or H₂SO₄) and excess water will hydrolyze the esters. This reaction is reversible.[13][14][15]

  • Basic Hydrolysis (Saponification): Refluxing with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) provides an irreversible hydrolysis to the carboxylate salt and the alcohol.[13][15][16] An acidic workup is then required to protonate the carboxylate. Basic hydrolysis is often preferred due to its irreversibility and generally cleaner reaction profile.[13]

Experimental Protocols

Protocol 1: General Silylation of this compound for GC-MS Analysis

  • Sample Preparation: Dissolve 1 mg of this compound in 100 µL of anhydrous pyridine in a micro-reaction vial.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

  • Analysis: Cool the vial to room temperature. An aliquot of the reaction mixture can be directly injected into the GC-MS.

Protocol 2: Acylation of this compound's Hydroxyl Group

  • Sample Preparation: Dissolve 5 mg of this compound in 0.5 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Add 1.5 equivalents of pyridine.

  • Derivatization: Add 1.2 equivalents of acetic anhydride dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography if necessary.

Protocol 3: Basic Hydrolysis (Saponification) of Ester Groups

  • Sample Preparation: Dissolve 10 mg of this compound in 2 mL of methanol (B129727) in a round-bottom flask.

  • Reaction: Add 1 mL of 1M aqueous sodium hydroxide (NaOH). Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add 5 mL of water and acidify to pH ~3 with 1M HCl.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 5 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the hydrolyzed product.

Visualizing Workflows and Relationships

Derivatization_Workflow General Derivatization Workflow for this compound cluster_start Starting Material cluster_options Derivatization Options cluster_analysis Analysis / Further Steps This compound This compound (Hydroxyl, Esters, Epoxide) Silylation Silylation (-OH → -OSiR3) This compound->Silylation Target: Hydroxyl Acylation Acylation (-OH → -OCOR) This compound->Acylation Target: Hydroxyl Hydrolysis Ester Hydrolysis (-OCOR → -OH) This compound->Hydrolysis Target: Esters RingOpening Epoxide Ring Opening (→ Diol/Amino-alcohol etc.) This compound->RingOpening Target: Epoxide GCMS GC-MS Analysis Silylation->GCMS HPLC HPLC / LC-MS Analysis Acylation->HPLC FurtherMod Further Modification Hydrolysis->FurtherMod RingOpening->HPLC FurtherMod->Silylation FurtherMod->Acylation

Caption: Derivatization options for this compound.

Troubleshooting_Logic Troubleshooting Low Derivatization Yield Start Low / No Product Formation CheckReagents Check Reagent Quality (Anhydrous? Fresh?) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions ConsiderSterics Consider Steric Hindrance Start->ConsiderSterics IncreaseTemp Increase Temperature / Time CheckConditions->IncreaseTemp ChangeSolvent Change Solvent CheckConditions->ChangeSolvent StrongerReagent Use More Reactive Reagent ConsiderSterics->StrongerReagent AddCatalyst Add/Change Catalyst ConsiderSterics->AddCatalyst IncreaseTemp->Start Re-evaluate ChangeSolvent->Start Re-evaluate StrongerReagent->Start Re-evaluate AddCatalyst->Start Re-evaluate

Caption: Logic flow for troubleshooting low derivatization yield.

References

troubleshooting low yields in semi-synthesis of Dihydroajugapitin analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the semi-synthesis of Dihydroajugapitin analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their synthetic strategies. This compound is a neo-clerodane diterpene, a class of natural products known for its complex structure and potential biological activities.[1][2] Semi-synthetic modification of such molecules can be challenging, often leading to issues with reaction yield and product purity.[3][4]

General Experimental Workflow

The semi-synthesis of this compound analogs typically involves the modification of its existing functional groups. A generalized workflow is outlined below.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Isolation & Analysis start This compound (Starting Material) purity Purity Assessment (NMR, HPLC, MS) start->purity reaction Chemical Modification (e.g., Acylation, Oxidation) purity->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purify Purification (Column Chromatography, HPLC) workup->purify analysis Structure Verification (NMR, HRMS) purify->analysis end Final Analog analysis->end

Caption: High-level workflow for the semi-synthesis of this compound analogs.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My acylation reaction to modify the hydroxyl groups is resulting in a very low yield. What are the potential causes and solutions?

Low yields in acylation reactions involving complex molecules like this compound are common. The issue often stems from steric hindrance, reagent stability, or suboptimal reaction conditions.

Troubleshooting Flowchart:

G cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Acylation Yield cause1 Steric Hindrance at Target -OH Group start->cause1 cause2 Poor Reagent Reactivity or Decomposition start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 cause4 Starting Material Impurity start->cause4 sol1 Use a more reactive acylating agent (e.g., Acyl Chloride > Anhydride). Increase reaction temperature. cause1->sol1 sol2 Use freshly opened/distilled reagents. Add reagent in portions. Use a more effective catalyst (e.g., DMAP). cause2->sol2 sol3 Screen solvents (e.g., DCM, Pyridine (B92270), THF). Optimize base concentration and type. Adjust temperature and reaction time. cause3->sol3 sol4 Re-purify this compound. Dry thoroughly under high vacuum to remove water/solvents. cause4->sol4

Caption: Troubleshooting guide for low-yield acylation reactions.

Detailed Explanation:

  • Steric Hindrance: this compound has multiple hydroxyl groups with varying degrees of steric accessibility. Targeting a hindered alcohol requires more forceful conditions.

  • Reagent Choice: For sterically hindered alcohols, an acid chloride with a strong base (like pyridine or DMAP) is often more effective than an anhydride.

  • Reaction Conditions: Over-or under-heating can degrade the starting material or prevent the reaction from proceeding. A systematic screen of solvents, bases, and temperatures is recommended.

Data Presentation: Comparison of Acylation Conditions (Hypothetical Data)

Acylating AgentBaseCatalystSolventTemperature (°C)Time (h)Hypothetical Yield (%)
Acetic AnhydridePyridineNonePyridine252415
Acetic AnhydrideEt3NDMAP (0.1 eq)DCM251245
Acetyl ChloridePyridineNoneDCM0 to 25665
Acetyl ChlorideEt3NDMAP (0.2 eq)DCM0480
Question 2: I am attempting to modify the furan (B31954) ring, but the reaction is sluggish and produces multiple byproducts. How can I improve this?

The furan ring in neo-clerodane diterpenes is a key site for modification but its oxidation can be challenging to control.[1][5] Common issues include over-oxidation or unintended side reactions.[6][7]

Key Considerations:

  • Oxidant Choice: The choice of oxidant is critical. Mild oxidants are preferred to avoid degradation of the entire molecule.

    • Singlet Oxygen (¹O₂): Generated photochemically, often leads to a Diels-Alder reaction with the furan, forming an endoperoxide which can be further transformed. This is a relatively mild method.

    • Peroxy Acids (e.g., m-CPBA): Can epoxidize the furan or lead to ring-opening. The reaction is often difficult to stop at the desired intermediate.

    • Halogen-Based Reagents (e.g., NBS in THF/H₂O): Can lead to the Achmatowicz reaction, converting the furan into a dihydropyranone, which is a versatile intermediate.[8]

  • Reaction Control: Low temperatures (-78 °C) are almost always necessary to control reactivity and improve selectivity. Careful monitoring by TLC or LC-MS is essential to quench the reaction at the optimal time.

Experimental Protocol: General Procedure for Furan Oxidation via Achmatowicz Rearrangement

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 4:1 v/v) and cool the solution to -40 °C in an appropriate cooling bath.

  • Buffering: Add a solid buffer, such as sodium bicarbonate (NaHCO₃, 3.0 eq), to neutralize acidic byproducts that can cause degradation.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above -35 °C.

  • Monitoring: Stir the reaction at -40 °C and monitor its progress every 30 minutes using Thin Layer Chromatography (TLC). The starting material should be consumed within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Workup: Allow the mixture to warm to room temperature. Add ethyl acetate (B1210297) and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate it under reduced pressure.

  • Purification: Purify the resulting crude product immediately via flash column chromatography on silica (B1680970) gel to isolate the desired dihydropyranone analog.

Question 3: My purification is very difficult, with products co-eluting or smearing on the silica column. What can I do?

The purification of diterpenoid analogs is a well-documented challenge due to their similar polarities and complex structures.[3][4][9]

Purification Strategies:

  • Optimize Chromatography:

    • Solvent System: Systematically screen different solvent systems for flash chromatography. Adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) can significantly improve peak shape.

    • Stationary Phase: If silica gel fails, consider alternative stationary phases like alumina (B75360) (basic or neutral), C18-functionalized silica (reverse-phase), or diol-bonded silica.

  • Protective Group Chemistry: If multiple reactive sites are causing a mixture of products, consider a protection-deprotection strategy. For example, protecting a more reactive hydroxyl group with a silyl (B83357) ether (e.g., TBS) before attempting to modify a less reactive one.

  • Preparative HPLC: For final purification of highly valuable samples or to separate close-eluting isomers, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method.[9]

Logical Relationship Diagram for Purification Challenges:

G problem Purification Difficulty (Co-elution / Smearing) cause1 Similar Polarity of Analogs/Isomers problem->cause1 cause2 On-Column Degradation problem->cause2 cause3 Presence of Unreacted Starting Material problem->cause3 sol1a Use High-Resolution Technique (Prep-HPLC) cause1->sol1a sol1b Change Stationary Phase (e.g., C18, Alumina) cause1->sol1b sol2a Use Neutralized Silica or Alternative Stationary Phase cause2->sol2a sol2b Run Column Quickly and at Low Temperature cause2->sol2b sol3a Drive Reaction to Full Conversion cause3->sol3a sol3b Perform a 'Scavenging' Workup to Remove Starting Material cause3->sol3b

Caption: Factors and solutions related to purification challenges.

References

Validation & Comparative

Dihydroajugapitin vs. Penicillin: A Comparative Analysis of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activity of the natural compound Dihydroajugapitin and the widely-used antibiotic Penicillin. The information presented is based on available experimental data, offering insights into their relative efficacy against pathogenic bacteria.

Executive Summary

This compound, a compound isolated from Ajuga bracteosa, has demonstrated antibacterial properties.[1][2] However, when compared to penicillin, a foundational β-lactam antibiotic, a significant difference in potency is observed. Available data indicates that penicillin generally exhibits much lower Minimum Inhibitory Concentrations (MICs) against common bacterial pathogens, signifying greater efficacy. This guide will delve into the quantitative data, experimental methodologies, and a visual representation of the testing workflow.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the available MIC values for this compound and Penicillin against various bacterial strains. It is crucial to note that the data for each compound is derived from different studies, which may employ varied methodologies, thus affecting direct comparability.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Source(s)
This compound Escherichia coli500 - 1000[1][2]
Penicillin G Staphylococcus aureus0.4 - 24
Penicillin Streptococcus pneumoniae0.12 - 2
Penicillin Methicillin-Resistant Staphylococcus aureus (MRSA)1024

Experimental Protocols

The determination of the antibacterial activity of this compound and the comparative MIC values for Penicillin are primarily conducted using the Agar (B569324) Well Diffusion Method and the Broth Microdilution Method.

Agar Well Diffusion Method

This method is widely used to screen for antimicrobial activity of plant extracts and isolated compounds.[3][4]

  • Preparation of Inoculum: A standardized microbial suspension is prepared by adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria like E. coli.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and swabbed evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Well Creation: A sterile cork borer (typically 6-8 mm in diameter) is used to punch wells into the agar.

  • Application of Test Substance: A specific volume (e.g., 100 µL) of the test substance (this compound solution or Penicillin standard) at a known concentration is added to each well. A negative control (solvent) and a positive control (a known antibiotic) are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Broth Microdilution Method for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][6][7]

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent (this compound or Penicillin) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the antibacterial activity of this compound and Penicillin.

G cluster_prep Preparation Phase cluster_mic MIC Determination (Broth Microdilution) cluster_diffusion Activity Screening (Agar Well Diffusion) cluster_analysis Data Analysis & Comparison prep_dihydro Prepare this compound Stock Solution serial_dihydro Serial Dilution of this compound prep_dihydro->serial_dihydro add_compounds Add this compound & Penicillin to Wells prep_dihydro->add_compounds prep_pen Prepare Penicillin Stock Solution serial_pen Serial Dilution of Penicillin prep_pen->serial_pen prep_pen->add_compounds prep_bacteria Prepare Standardized Bacterial Inoculum (e.g., E. coli, S. aureus) inoculate_mic Inoculate Microtiter Plates prep_bacteria->inoculate_mic inoculate_agar Inoculate Agar Plates with Bacteria prep_bacteria->inoculate_agar serial_dihydro->inoculate_mic serial_pen->inoculate_mic incubate_mic Incubate Plates (37°C, 24h) inoculate_mic->incubate_mic read_mic Read MIC values incubate_mic->read_mic compare_data Compare MICs and Inhibition Zones read_mic->compare_data create_wells Create Wells in Agar inoculate_agar->create_wells create_wells->add_compounds incubate_agar Incubate Plates (37°C, 24h) add_compounds->incubate_agar measure_zones Measure Zones of Inhibition incubate_agar->measure_zones measure_zones->compare_data

References

A Comparative Guide to the Bioactivity of Dihydroajugapitin and 8-O-acetylharpagide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactive properties of two iridoid glycosides, Dihydroajugapitin and 8-O-acetylharpagide, both of which are isolated from plants of the Ajuga genus. The objective is to present available experimental data on their antibacterial, anti-inflammatory, and anticancer activities, detail the methodologies used in these studies, and visualize the known signaling pathways involved.

Bioactivity Profile: A Head-to-Head Comparison

The current body of scientific literature offers a direct comparison of the antibacterial properties of this compound and 8-O-acetylharpagide. However, for other significant bioactivities such as anti-inflammatory and anticancer effects, direct comparative studies are limited. The following sections summarize the available quantitative data for each compound.

Antibacterial Activity

A key study directly compared the antibacterial efficacy of this compound and 8-O-acetylharpagide isolated from the aerial parts of Ajuga bracteosa against various pathogenic bacteria using the agar (B569324) well diffusion method. Both compounds demonstrated notable activity, particularly against Escherichia coli.

CompoundTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/ml)
This compound Escherichia coli25.0 ± 1.4[1]500 - 1000[1]
8-O-acetylharpagide Escherichia coli22.6 ± 0.9[1]500 - 1000[1]
Anti-inflammatory Activity

An ethanol (B145695) extract of Ajuga bracteosa, containing both compounds, demonstrated significant dose-dependent anti-inflammatory activity.[2][3][4] The extract exhibited strong in vitro inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes.[2][3][4] While specific data for this compound is lacking, 8-O-acetylharpagide has been reported to exert anti-inflammatory effects by inhibiting leukocyte adhesion and migration.[5]

Compound/ExtractAssayResult
70% Ethanol Extract of Ajuga bracteosa TPA-induced mouse ear edemaSignificant, dose-dependent activity at 0.5 and 1.0 mg/ear[2][3]
In vitro COX-1 and COX-2 inhibitionStrong inhibition at 25 and 50 µg/mL[2][3]
8-O-acetylharpagide Inhibition of leukocyte adhesion and migrationReported to exert anti-inflammatory effects[5]
Anticancer Activity

There are no direct comparative studies on the anticancer activity of this compound and 8-O-acetylharpagide. Research has primarily focused on the potential of 8-O-acetylharpagide. It has been identified as a promising anticancer agent, notably inhibiting the growth of breast cancer.[5] The anticancer effect of 8-O-acetylharpagide may be mediated by its metabolites which have been shown to downregulate the AKT/NF-κB/MMP9 signaling axis.[5][6]

CompoundCancer TypeActivity
8-O-acetylharpagide Breast CancerSignificantly inhibits growth[5]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Antibacterial Activity Assays

2.1.1. Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth, with the turbidity adjusted to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Well Creation: A sterile cork borer is used to punch uniform wells into the agar.

  • Application of Test Compounds: A defined volume of the test compound solution (this compound or 8-O-acetylharpagide) at a known concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Experimental Workflow: Agar Well Diffusion Assay

G cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare Bacterial Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Test Compounds to Wells C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Caption: Workflow for the Agar Well Diffusion Assay.

2.1.2. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Serial Dilution: A series of twofold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

  • Incubation: The microtiter plate is incubated at 37°C for 24 hours.

  • Determination of MIC: The wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible bacterial growth is recorded as the MIC.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specific period.

  • LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

  • Nitrite (B80452) Measurement: After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation of Inhibition: The percentage of NO inhibition by the test compound is calculated by comparing the nitrite levels in treated and untreated (LPS only) cells.

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to attach.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathways

The mechanisms by which this compound and 8-O-acetylharpagide exert their bioactivities involve the modulation of specific intracellular signaling pathways.

8-O-acetylharpagide: Inhibition of the NF-κB Pathway

8-O-acetylharpagide has been shown to exert its anti-inflammatory and anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation and cell survival. 8-O-acetylharpagide and its metabolites can interfere with this process, potentially by preventing the degradation of IκB, thereby blocking NF-κB's nuclear translocation and subsequent gene activation.

Diagram: 8-O-acetylharpagide's Inhibition of the NF-κB Pathway

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Activation Stimulus->IKK Activates IkB IκB Phosphorylation & Degradation IKK->IkB Phosphorylates NFkB_active Active NF-κB IkB->NFkB_active Releases NFkB_inactive NF-κB/IκB Complex (Inactive) NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation Translocates Acetylharpagide 8-O-acetylharpagide Acetylharpagide->IkB Inhibits Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Activates

Caption: 8-O-acetylharpagide inhibits NF-κB signaling.

This compound: Potential Modulation of Inflammatory Pathways

While specific signaling pathways for this compound have not been extensively studied, its presence in Ajuga bracteosa, an extract of which inhibits COX-1 and COX-2 enzymes, suggests a potential role in modulating inflammatory pathways. Cyclooxygenases are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. The inhibition of COX enzymes is a primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound contributes to the anti-inflammatory effects of the plant extract by targeting the arachidonic acid cascade, which involves both COX and lipoxygenase (LOX) pathways. Further research is needed to elucidate the precise molecular targets and signaling pathways modulated by this compound.

Diagram: Potential Inflammatory Pathway Modulation by this compound

G cluster_membrane Cell Membrane cluster_pathways Enzymatic Pathways cluster_response Biological Response Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX COX-1 / COX-2 Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX Potentially Inhibits

Caption: Hypothetical modulation of inflammatory pathways.

Conclusion

This compound and 8-O-acetylharpagide both exhibit promising bioactivities. The available data clearly indicates their potential as antibacterial agents. While 8-O-acetylharpagide shows documented anti-inflammatory and anticancer properties with a known mechanism involving the NF-κB pathway, further research is imperative to fully elucidate the bioactivity profile and mechanisms of action of this compound. Direct comparative studies on their anti-inflammatory and anticancer effects are crucial to determine their relative therapeutic potential. This guide serves as a foundational resource for researchers aiming to explore these natural compounds for novel drug development.

References

Comparative Analysis of Dihydroajugapitin Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dihydroajugapitin analogs, focusing on their structure-activity relationships (SAR) in key biological applications, including insect antifeedant, cytotoxic, and anti-inflammatory activities. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound and its Analogs

This compound is a member of the neo-clerodane diterpenoid family, a class of natural products predominantly found in plants of the Ajuga genus. These compounds are characterized by a bicyclic decalin core and a varied side chain at the C-9 position. The significant biological activities of neo-clerodane diterpenoids, particularly their potent insect antifeedant properties, have spurred interest in synthesizing and evaluating analogs of lead compounds like this compound to explore and enhance their therapeutic and agrochemical potential. This guide will delve into the structural modifications of the this compound scaffold and their impact on biological efficacy.

Core Biological Activities and Structure-Activity Relationship (SAR)

The primary biological activities associated with this compound and its analogs are insect antifeedant effects, cytotoxicity against various cancer cell lines, and anti-inflammatory properties. The structural features of the neo-clerodane skeleton, including the decalin ring system, the side chain at C-9, and various oxygenated functional groups, play a crucial role in determining the potency and selectivity of these compounds.

Insect Antifeedant Activity

Neo-clerodane diterpenoids are well-documented for their ability to deter feeding in a wide range of insect pests. The SAR for this activity is complex, with several structural motifs contributing to the overall effect.

Key Structural Features for Antifeedant Activity:

  • The Furan (B31954) Moiety: The presence of a furan ring in the C-9 side chain is often critical for high antifeedant activity.

  • The Decalin Core: The stereochemistry of the decalin ring system, particularly the cis or trans fusion of the A/B rings, influences the molecule's overall shape and its interaction with insect gustatory receptors.[1]

  • Oxygenated Functional Groups: The presence and position of epoxide, hydroxyl, and acetate (B1210297) groups on the decalin skeleton are important for activity. For instance, an epoxide at C-4 and acetate groups can enhance antifeedant properties.[1]

While specific quantitative data for a series of this compound analogs is limited in publicly available literature, studies on closely related ajugarins and other neo-clerodane diterpenes provide valuable insights into the SAR.

Cytotoxic Activity

Several neo-clerodane diterpenoids isolated from Ajuga species have demonstrated significant cytotoxic effects against various human cancer cell lines.[2][3][4] This has led to investigations into their potential as anticancer agents.

Table 1: Cytotoxic Activity of Neo-clerodane Diterpenoids from Ajuga Species

CompoundCancer Cell LineIC50 (µM)Source
Ajugacumbin AA549 (Lung)>100[4]
Ajugacumbin BA549 (Lung)>100[4]
Ajugamarin A1A549 (Lung)76.7[4]
Ajugamarin A1HeLa (Cervical)0.539[4]
Compound 3 (unnamed)A549 (Lung)71.4[4]
Compound 3 (unnamed)HeLa (Cervical)71.6[4]
Ajugacumbin KHL-60 (Leukemia), A549 (Lung), SMMC-7721 (Liver), HCT-116 (Colon), MCF-7 (Breast)>40[2]
Ajugacumbin LHL-60, A549, SMMC-7721, HCT-116, MCF-7>40[2]
Ajugacumbin MHL-60, A549, SMMC-7721, HCT-116, MCF-7>40[2]
Ajugacumbin NHL-60, A549, SMMC-7721, HCT-116, MCF-7>40[2]

Note: The structures of the unnamed compounds can be found in the cited literature.

The SAR for cytotoxicity appears to be distinct from that of antifeedant activity. The presence of specific functional groups and their stereochemistry likely play a critical role in the interaction with cellular targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of extracts from Ajuga species and purified neo-clerodane diterpenoids.[5][6][7][8] This activity is often linked to the inhibition of key inflammatory mediators.

Signaling Pathways

While the precise molecular targets for many of the biological activities of this compound analogs are still under investigation, the anti-inflammatory effects of terpenoids, in general, are often attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[9][10][11][12] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway by natural products can occur at various stages, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the active NF-κB dimer. Extracts from Ajuga iva have been shown to inhibit pro-inflammatory mediators like nitric oxide (NO) and TNF-α, which are downstream of the NF-κB pathway.[8]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound Analogs This compound Analogs This compound Analogs->IKK inhibits This compound Analogs->NF-κB_n inhibits nuclear translocation DNA DNA NF-κB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription

Caption: Putative mechanism of NF-κB inhibition by this compound analogs.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below is a representative protocol for an insect antifeedant bioassay.

Insect Antifeedant Bioassay: Leaf Disc Choice Test

This method is widely used to assess the antifeedant properties of test compounds against lepidopteran larvae, such as Spodoptera littoralis.

Materials:

  • Third or fourth instar larvae of Spodoptera littoralis (pre-starved for 4-6 hours).

  • Fresh, untreated host plant leaves (e.g., castor bean, cotton).

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., acetone, ethanol).

  • Control solvent.

  • Petri dishes (9 cm diameter) lined with moist filter paper.

  • Cork borer (2 cm diameter).

  • Micropipette.

  • Leaf area meter or image analysis software.

Procedure:

  • Preparation of Leaf Discs: Use a cork borer to cut uniform discs from fresh host plant leaves.

  • Treatment Application:

    • For each test compound concentration, apply a known volume (e.g., 10 µL) of the solution evenly onto the surface of a leaf disc.

    • Prepare control discs by applying the same volume of solvent only.

    • Allow the solvent to evaporate completely in a fume hood.

  • Assay Setup:

    • In each Petri dish, place one treated disc and one control disc on opposite sides.

    • Introduce a single pre-starved larva into the center of the Petri dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, 12:12 h light:dark cycle).

  • Data Collection: After 24 hours, measure the area of each leaf disc consumed using a leaf area meter or by capturing digital images and analyzing them with appropriate software.

  • Calculation of Antifeedant Index (AFI):

    • AFI (%) = [(C - T) / (C + T)] * 100

    • Where C is the area of the control disc consumed, and T is the area of the treated disc consumed.

Experimental Workflow:

Antifeedant_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Leaf Discs C Apply Treatment to Discs A->C B Prepare Test Solutions B->C D Set up Choice Test in Petri Dish C->D E Introduce Larva D->E F Incubate for 24h E->F G Measure Consumed Area F->G H Calculate Antifeedant Index G->H

Caption: Workflow for the leaf disc choice antifeedant bioassay.

Conclusion

This compound and its analogs represent a promising class of bioactive molecules with potential applications in agriculture and medicine. The structure-activity relationships discussed in this guide highlight the importance of specific structural features for their insect antifeedant, cytotoxic, and anti-inflammatory activities. Further research, including the synthesis of a broader range of analogs and detailed mechanistic studies, is warranted to fully elucidate their therapeutic potential and to design more potent and selective compounds. The provided experimental protocols serve as a foundation for standardized evaluation of these and other natural product derivatives.

References

Dihydroajugapitin: A Comparative Analysis of its Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial activity of Dihydroajugapitin, a naturally occurring clerodane diterpenoid, against Gram-positive and Gram-negative bacteria. While research on this specific compound is emerging, this document synthesizes the available experimental data and provides context based on studies of its source, the medicinal plant Ajuga bracteosa.

Executive Summary

Current research indicates that 14, 15-dihydroajugapitin exhibits antibacterial properties. A notable study demonstrated significant activity against the Gram-negative bacterium Escherichia coli. However, a comprehensive dataset directly comparing its efficacy against a wide range of both Gram-positive and Gram-negative bacteria is not yet available in the scientific literature. This guide presents the existing data on the pure compound, supplemented with findings from studies on Ajuga bracteosa extracts to offer a broader perspective on its potential antibacterial spectrum.

Data Presentation: Quantitative Antibacterial Activity

The following tables summarize the available quantitative data on the antibacterial activity of 14, 15-dihydroajugapitin and extracts of Ajuga bracteosa.

Table 1: Antibacterial Activity of Purified 14, 15-Dihydroajugapitin

Bacterial SpeciesGram StainMethodResultReference
Escherichia coliGram-NegativeAgar Well DiffusionZone of Inhibition: 25.0 ± 1.4 mm[1][2]
Various Pathogenic Bacteria-Broth DilutionMIC: 500-1000 µg/ml[1][2]

Table 2: Antibacterial Activity of Ajuga bracteosa Extracts

Bacterial SpeciesGram StainExtract TypeMethodZone of Inhibition (mm)Reference
Staphylococcus aureusGram-PositiveMethanolicAgar Well Diffusion16.5 ± 0.5[3]
Escherichia coliGram-NegativeMethanolicAgar Well Diffusion20.8 ± 0.3[3]
Pseudomonas aeruginosaGram-NegativeMethanolicAgar Well Diffusion13.0 ± 0.6[3]
Salmonella typhiGram-NegativeMethanolicAgar Well Diffusion16.9[4]

Note: The data in Table 2 is for crude and synthesized extracts of Ajuga bracteosa and may not be solely representative of this compound's activity, as the extracts contain a mixture of phytochemicals.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Agar Well Diffusion Method

This method is utilized to qualitatively assess the antimicrobial activity of a substance.[1][2]

  • Media Preparation: Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions, sterilized by autoclaving, and poured into sterile Petri dishes to a uniform thickness.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of the MHA plate.

  • Well Creation: A sterile cork borer is used to create uniform wells in the agar.

  • Application of Test Substance: A defined volume of the this compound solution (at a specific concentration) is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Data Collection: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent.

  • Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Positive (broth with inoculum, no drug) and negative (broth only) growth controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

Mandatory Visualization

Experimental Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_diffusion Agar Well/Disk Diffusion cluster_dilution Broth Microdilution (MIC) cluster_incubation Incubation cluster_results Results prep_media Prepare and Sterilize Culture Media (e.g., MHA, MHB) inoculate_plate Inoculate Agar Plate prep_media->inoculate_plate serial_dilute Perform Serial Dilutions of this compound prep_media->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate_plate add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum create_wells Create Wells/Place Disks inoculate_plate->create_wells add_compound Add this compound create_wells->add_compound incubate Incubate at 37°C for 18-24 hours add_compound->incubate serial_dilute->add_inoculum add_inoculum->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone determine_mic Determine MIC (µg/mL) incubate->determine_mic

Caption: Workflow for determining antibacterial activity.

Structural Comparison of Bacterial Cell Envelopes

G cluster_gram_positive Gram-Positive Bacterium cluster_gram_negative Gram-Negative Bacterium gp_cm Cytoplasmic Membrane gp_pg Thick Peptidoglycan Layer gn_cm Cytoplasmic Membrane gn_ps Periplasmic Space gn_pg Thin Peptidoglycan Layer gn_om Outer Membrane (with LPS) This compound This compound This compound->gp_pg Target? This compound->gn_om Barrier?

Caption: Bacterial cell envelope structural differences.

Discussion and Future Directions

The available data, although limited, suggests that this compound has potential as an antibacterial agent, particularly against Gram-negative bacteria like E. coli[1][2]. The broader activity of Ajuga bracteosa extracts against both Gram-positive and Gram-negative bacteria indicates that other compounds within the plant may contribute to its overall antimicrobial effect, or that this compound itself possesses a broader spectrum of activity that is yet to be fully elucidated[3][5].

The structural differences between Gram-positive and Gram-negative bacteria, as depicted in the diagram above, are crucial in determining their susceptibility to antibacterial compounds. The thick, exposed peptidoglycan layer of Gram-positive bacteria is a common target for many antibiotics. In contrast, the outer membrane of Gram-negative bacteria, rich in lipopolysaccharides (LPS), acts as a formidable barrier, often preventing the entry of antimicrobial agents. The potent activity of this compound against E. coli suggests it can either penetrate this outer membrane or acts on an external target.

Further research is imperative to fully understand the antibacterial profile of this compound. Key areas for future investigation include:

  • Comprehensive MIC testing against a standardized panel of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Pseudomonas aeruginosa, Salmonella typhi) bacteria.

  • Mechanism of action studies to identify the specific cellular targets and signaling pathways affected by this compound in both types of bacteria.

  • Time-kill kinetic assays to determine whether the compound is bactericidal or bacteriostatic.

A deeper understanding of these aspects will be critical in evaluating the therapeutic potential of this compound and guiding future drug development efforts.

References

Validating the Antibacterial Mechanism of Dihydroajugapitin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antibacterial mechanism of action of Dihydroajugapitin, a neo-clerodane diterpenoid isolated from Ajuga bracteosa. While preliminary studies indicate that this compound exhibits antibacterial activity, particularly against Escherichia coli, with a proposed mechanism involving the disruption of the bacterial cell wall and/or membrane, detailed experimental validation is lacking in the current literature. This document outlines the necessary experimental protocols and provides a comparative context with established antibacterial agents to guide further research and development.

Overview of this compound and Comparator Agents

This compound's antibacterial activity has been initially characterized, but a thorough understanding of its mechanism is crucial for its development as a potential therapeutic agent. For comparative purposes, we will consider antibiotics with well-defined mechanisms of action targeting the cell wall (Penicillin G), cell membrane (Polymyxin B), DNA replication (Ciprofloxacin), and protein synthesis (Tetracycline).

Table 1: Comparison of Antibacterial Profiles

Compound/AgentChemical ClassPrimary Bacterial Target(s)Reported Minimum Inhibitory Concentration (MIC) RangePrimary Mechanism of Action
This compound Neo-clerodane DiterpenoidEscherichia coli[1]500 - 1000 µg/mL[1]Proposed: Disruption of cell wall and/or cell membrane[1]
Penicillin G β-lactamGram-positive bacteriaVariable (e.g., 0.002 - 2 µg/mL for S. aureus)Inhibition of peptidoglycan synthesis (cell wall)
Polymyxin B PolypeptideGram-negative bacteriaVariable (e.g., 0.5 - 4 µg/mL for E. coli)Disruption of the outer and cytoplasmic membranes
Ciprofloxacin FluoroquinoloneBroad-spectrumVariable (e.g., 0.004 - 2 µg/mL for E. coli)Inhibition of DNA gyrase and topoisomerase IV (DNA replication)
Tetracycline TetracyclineBroad-spectrumVariable (e.g., 0.25 - 4 µg/mL for E. coli)Inhibition of protein synthesis by binding to the 30S ribosomal subunit

Experimental Validation of Antibacterial Mechanism

To elucidate the precise mechanism of action of this compound, a series of experiments are recommended. Below are detailed protocols for key assays.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

These foundational assays quantify the antibacterial potency of this compound.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., from 1024 µg/mL to 1 µg/mL).

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., E. coli) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Experimental Protocol: MBC Determination

  • Subculturing: Following MIC determination, take an aliquot from each well that shows no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of this compound over time.

Experimental Protocol: Time-Kill Curve Assay

  • Preparation: Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the test bacterium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Enumeration: Perform serial dilutions of the collected aliquots and plate them on agar to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Cell Wall and Membrane Integrity Assays

These assays directly test the hypothesis that this compound disrupts the bacterial cell envelope.

Experimental Protocol: Membrane Permeability Assay (LIVE/DEAD Staining)

  • Bacterial Preparation: Grow the test bacteria to the mid-logarithmic phase and wash the cells with a suitable buffer (e.g., phosphate-buffered saline).

  • Treatment: Expose the bacterial cells to this compound at its MIC for a defined period.

  • Staining: Use a LIVE/DEAD BacLight™ kit, which contains SYTO 9 (stains all cells green) and propidium (B1200493) iodide (stains cells with compromised membranes red).

  • Microscopy: Visualize the stained cells using fluorescence microscopy. An increase in red fluorescence indicates membrane damage.

Experimental Protocol: Cell Wall Integrity Assay

  • Treatment: Incubate the test bacteria with this compound at its MIC.

  • Lysis Buffer: Embed the treated cells in an agarose (B213101) microgel on a slide and incubate in a specific lysis buffer that can lyse cells with a damaged cell wall.

  • Staining: Stain the cells with a DNA fluorochrome (e.g., SYBR Gold).

  • Microscopy: Observe the cells under a fluorescence microscope. The release of nucleoids from the cells indicates a compromised cell wall.

Assays for Intracellular Targets

To investigate if this compound has intracellular targets, the following assays can be performed.

Experimental Protocol: DNA Replication Inhibition Assay

  • Macromolecular Synthesis Assay: Treat bacterial cultures with this compound.

  • Radiolabeling: At various time points, add radiolabeled precursors for DNA synthesis (e.g., [³H]thymidine).

  • Measurement: Measure the incorporation of the radiolabeled precursor into the DNA. A reduction in incorporation compared to an untreated control suggests inhibition of DNA synthesis.

Experimental Protocol: Protein Synthesis Inhibition Assay

  • In Vitro Translation Assay: Utilize a cell-free protein synthesis system (e.g., PURExpress).

  • Treatment: Add this compound at various concentrations to the in vitro translation reaction mix containing a reporter gene (e.g., sfGFP).

  • Measurement: Quantify the expression of the reporter protein. A decrease in protein expression indicates inhibition of protein synthesis.

Visualizing Mechanisms and Workflows

Diagram 1: Proposed Antibacterial Mechanism of this compound

Dihydroajugapitin_Mechanism cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to Cell_Membrane Cell Membrane Leakage Leakage of Intracellular Contents Cell_Membrane->Leakage Causes Cytoplasm Cytoplasm (DNA, Ribosomes) This compound This compound This compound->Cell_Wall Disruption This compound->Cell_Membrane Disruption Experimental_Workflow Start Start: this compound MIC_MBC MIC & MBC Determination Start->MIC_MBC Time_Kill Time-Kill Assay MIC_MBC->Time_Kill Cell_Envelope_Assays Cell Envelope Integrity Assays (Membrane & Wall) MIC_MBC->Cell_Envelope_Assays Mechanism_Elucidation Mechanism Elucidation Time_Kill->Mechanism_Elucidation Intracellular_Assays Intracellular Target Assays (DNA & Protein Synthesis) Cell_Envelope_Assays->Intracellular_Assays If no envelope disruption Cell_Envelope_Assays->Mechanism_Elucidation Intracellular_Assays->Mechanism_Elucidation

References

A Comparative Guide to HPLC and NMR for the Quantification of Dihydroajugapitin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is a critical step in natural product research and pharmaceutical development. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantitative analysis of Dihydroajugapitin, a complex natural product.

This document outlines the experimental protocols and presents a comparative analysis of the performance of both methods. While specific experimental data for the cross-validation of this compound quantification is not publicly available, this guide is built upon established principles and common practices in the quantitative analysis of natural products, providing a robust framework for such a study.[1][2][3][4]

Methodology Comparison

Both HPLC and quantitative NMR (qNMR) are well-established methods for the quantification of small molecules.[1][2] HPLC separates components in a mixture based on their affinity to a stationary phase, and quantification is typically achieved using a UV detector by comparing the peak area of the analyte to that of a standard of known concentration.[5][6] In contrast, qNMR determines the concentration of an analyte by comparing the integral of a specific resonance signal of the analyte to the integral of a signal from a certified internal standard of known concentration.[7][8]

The choice between these methods often depends on factors such as the complexity of the sample matrix, the availability of reference standards, and the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput.

Experimental Protocols

Below are detailed, representative methodologies for the quantification of this compound using both HPLC-UV and ¹H-qNMR.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven.

  • Chemicals and Reagents :

  • Chromatographic Conditions :

    • Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : Determined by UV-Vis spectral analysis of this compound (typically the wavelength of maximum absorbance).

    • Injection Volume : 10 µL.

  • Standard and Sample Preparation :

    • Stock Standard Solution : Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Calibration Standards : Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

    • Sample Preparation : Extract this compound from the sample matrix using a suitable solvent, followed by filtration through a 0.45 µm syringe filter before injection.

  • Method Validation : The method should be validated for linearity, precision (intraday and interday), accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[5]

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Protocol
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Chemicals and Reagents :

    • This compound sample

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or solvent.

    • Deuterated solvent (e.g., Methanol-d₄, Chloroform-d) of high purity.

  • Sample Preparation :

    • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition :

    • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing and Quantification :

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the selected non-overlapping signals of both this compound and the internal standard.

    • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / mₓ) * P

    Where:

    • Cₓ is the concentration of the analyte

    • Iₓ and Iₛ are the integral values of the analyte and the internal standard

    • Nₓ and Nₛ are the number of protons corresponding to the integrated signals

    • Mₓ and Mₛ are the molar masses of the analyte and the internal standard

    • mₓ and mₛ are the masses of the sample and the internal standard

    • P is the purity of the internal standard

Data Presentation: A Comparative Overview

The following table summarizes the expected performance characteristics of HPLC and qNMR for the quantification of this compound, based on typical values reported for natural product analysis.[2][4][6]

Parameter HPLC-UV ¹H-qNMR Comments
Linearity (R²) > 0.999> 0.999Both methods are expected to show excellent linearity over a defined concentration range.
Precision (RSD%) < 2%< 1%qNMR often exhibits slightly better precision due to fewer sample preparation steps.
Accuracy (Recovery %) 98-102%98-102%Both methods are capable of high accuracy when properly validated.
Limit of Detection (LOD) ng/mL rangeµg/mL rangeHPLC is generally more sensitive than NMR.
Limit of Quantification (LOQ) ng/mL to µg/mL rangeµg/mL rangeHPLC is advantageous for trace analysis.
Sample Throughput HighModerateHPLC with an autosampler allows for high-throughput analysis.
Reference Standard Required for each analyteRequired (internal standard)qNMR can be considered a primary ratio method, reducing the need for a specific analyte standard if the structure is known.[3]
Structural Information NoYesNMR provides detailed structural information about the analyte.

Visualizing the Cross-Validation Workflow

To ensure the reliability of quantitative data, a cross-validation of the HPLC and qNMR methods is highly recommended. The following diagram illustrates a logical workflow for this process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_nmr qNMR Analysis cluster_comparison Cross-Validation Sample This compound Sample Prep_HPLC Prepare HPLC Samples (Extraction, Dilution, Filtration) Sample->Prep_HPLC Prep_NMR Prepare qNMR Samples (Weighing, Dissolving with IS) Sample->Prep_NMR HPLC_Method Develop & Validate HPLC Method Prep_HPLC->HPLC_Method NMR_Method Develop & Validate qNMR Method Prep_NMR->NMR_Method HPLC_Analysis Analyze Samples by HPLC HPLC_Method->HPLC_Analysis HPLC_Data Process HPLC Data (Peak Integration, Calibration Curve) HPLC_Analysis->HPLC_Data Comparison Compare Quantitative Results (Statistical Analysis) HPLC_Data->Comparison NMR_Analysis Acquire ¹H-NMR Spectra NMR_Method->NMR_Analysis NMR_Data Process NMR Data (Integration, Calculation) NMR_Analysis->NMR_Data NMR_Data->Comparison Conclusion Conclusion on Method Equivalency Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and NMR quantification.

Conclusion

Both HPLC and qNMR are powerful and reliable techniques for the quantification of this compound. HPLC offers superior sensitivity, making it ideal for trace-level detection. On the other hand, qNMR provides the advantage of being a primary analytical method that can yield highly precise and accurate results, often with simpler sample preparation, and simultaneously provides structural confirmation.

The choice of method will depend on the specific research or quality control objectives. For routine quality control with a high volume of samples, a validated HPLC method may be more practical. For primary characterization, purity assessment, and when a certified reference standard of the analyte is unavailable, qNMR is an invaluable tool. A cross-validation approach, as outlined in this guide, would provide the highest level of confidence in the quantitative data for this compound.

References

A Comparative Efficacy Analysis of Dihydroajugapitin and Other Ajuga Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Ajuga, a member of the Lamiaceae family, is a rich source of bioactive secondary metabolites, with neo-clerodane diterpenoids being a prominent class exhibiting a wide range of pharmacological activities.[1] Among these, Dihydroajugapitin has emerged as a compound of interest. This guide provides a comparative overview of the efficacy of this compound with other notable Ajuga diterpenoids, supported by available experimental data. The information presented herein is intended to facilitate further research and drug development efforts.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the anti-inflammatory, cytotoxic, and antibacterial activities of this compound and other selected Ajuga diterpenoids. It is important to note that the data presented has been compiled from different studies, and therefore, direct comparisons of efficacy should be approached with caution due to variations in experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory potential of Ajuga diterpenoids is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Overproduction of NO is a hallmark of inflammation.

CompoundSource SpeciesAssayCell LineIC₅₀ (µM)Reference
Pantanpene A Ajuga pantanthaNO Production InhibitionRAW 264.7< 40[2]
Compound 2 (unnamed) Ajuga pantanthaNO Production InhibitionRAW 264.7< 40[2]
Compound 5 (unnamed) Ajuga pantanthaNO Production InhibitionRAW 264.7< 40[2]

Note: Specific IC₅₀ values for this compound in anti-inflammatory assays were not available in the reviewed literature.

Cytotoxic Activity

The cytotoxic effects of these compounds are crucial for their potential application in oncology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

CompoundSource SpeciesCell LineAssayIC₅₀ (µg/mL)Reference
Ajugacumbin K Ajuga decumbensNot SpecifiedCytotoxicityNot Specified[3]
Ajugacumbin L Ajuga decumbensNot SpecifiedCytotoxicityNot Specified[3]
Ajugacumbin M Ajuga decumbensNot SpecifiedCytotoxicityNot Specified[3]
Ajugacumbin N Ajuga decumbensNot SpecifiedCytotoxicityNot Specified[3]

Note: Specific IC₅₀ values for this compound in cytotoxicity assays were not available in the reviewed literature. The listed compounds from Ajuga decumbens were evaluated for cytotoxic activities, but specific IC₅₀ values were not provided in the abstract.

Antibacterial Activity

The antibacterial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

| Compound | Target Bacterium | MIC (µg/mL) | Reference | |---|---|---| | 14,15-Dihydroajugapitin | Escherichia coli | 500 - 1000 |[4] | | | Staphylococcus aureus | 500 - 1000 |[4] | | | Pseudomonas aeruginosa | 500 - 1000 |[4] | | | Klebsiella pneumoniae | 500 - 1000 |[4] |

Note: Comparative MIC values for other specific Ajuga diterpenoids tested under the same conditions were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the standard protocols for the key assays mentioned in this guide.

Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the potential of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.[5]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.[6]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. The cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[5]

  • Absorbance Measurement: After a short incubation period at room temperature to allow for color development, the absorbance is measured at 540 nm using a microplate reader.[6]

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-stimulated control wells. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Cytotoxicity Assay: MTT Assay

Objective: To determine the concentration at which a test compound exhibits cytotoxic effects on a given cell line.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow the mitochondrial dehydrogenases in viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Antibacterial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterium.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[7]

  • Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[7]

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[7]

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[7]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of many natural products, including diterpenoids, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_n->DNA Binding ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->ProInflammatory_Genes Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Workflow for Efficacy Comparison

The logical flow for comparing the efficacy of different Ajuga diterpenoids would involve a series of standardized in vitro assays.

Efficacy_Comparison_Workflow cluster_assays In Vitro Efficacy Assays start Isolation of Diterpenoids (this compound, Ajugapitin, etc.) assay_selection Selection of Bioassays start->assay_selection anti_inflammatory Anti-inflammatory Assay (NO Production) assay_selection->anti_inflammatory Inflammation cytotoxicity Cytotoxicity Assay (MTT) assay_selection->cytotoxicity Cancer antibacterial Antibacterial Assay (MIC) assay_selection->antibacterial Infection data_analysis Data Analysis (IC₅₀ / MIC Determination) anti_inflammatory->data_analysis cytotoxicity->data_analysis antibacterial->data_analysis comparison Comparative Efficacy Evaluation data_analysis->comparison

Caption: Workflow for comparing the efficacy of Ajuga diterpenoids.

References

In Vivo Validation of Dihydroajugapitin's Antibacterial Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of Dihydroajugapitin's antibacterial effects. While in vivo studies on this compound are not yet available in published literature, this document outlines a standard experimental approach based on established murine infection models and presents a comparative analysis against well-documented antibacterial agents, ciprofloxacin (B1669076) and vancomycin. The objective is to offer a practical roadmap for researchers seeking to advance the preclinical development of this compound.

Comparative Analysis of Antibacterial Efficacy

To contextualize the potential of this compound, its in vitro activity is compared with the established in vivo efficacy of ciprofloxacin and vancomycin. This compound has demonstrated notable in vitro antibacterial activity, particularly against Escherichia coli.[1] The following table summarizes key efficacy data.

CompoundOrganismIn Vitro MIC (µg/mL)Animal ModelDosageOutcome
This compound Escherichia coli500 - 1000[1]---
Ciprofloxacin Gram-negative & Gram-positive bacteria≤ 0.015 - 1Murine Intraperitoneal InfectionNot specifiedSignificantly more effective than norfloxacin, ampicillin, and trimethoprim-sulfamethoxazole.[1]
Vancomycin Enterococcus faecalis (VSEF)2Murine BacteremiaNot specifiedSimilar efficacy to linezolid (B1675486) in eliminating viable organisms from the blood.[2]
Vancomycin Elizabethkingia anophelis-Murine Pneumonia25 mg/kg (human-equivalent dose) twice dailyProlonged survival and modestly reduced bacterial load.

Proposed In Vivo Experimental Protocol: Murine Sepsis Model

The following is a detailed protocol for a murine sepsis model, a common and robust method for evaluating the in vivo efficacy of novel antibacterial agents like this compound.

Objective: To determine the effective dose (ED50) of this compound in a murine model of bacterial sepsis.

Materials:

  • This compound (test article)

  • Ciprofloxacin (positive control)

  • Vancomycin (positive control, for Gram-positive pathogens)

  • Vehicle (e.g., sterile saline, PBS, or a suitable solvent for this compound)

  • Pathogenic bacterial strain (e.g., Escherichia coli for Gram-negative sepsis or Staphylococcus aureus for Gram-positive sepsis)

  • 6-8 week old BALB/c mice (or other suitable strain)

  • Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium

  • Sterile 0.9% saline

  • Syringes and needles for injection

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the selected bacterial strain into TSB and incubate overnight at 37°C with shaking.

    • The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10^8 CFU/mL). The exact concentration should be determined in preliminary studies to establish a lethal dose 50 (LD50).

  • Animal Infection:

    • Randomly assign mice to treatment and control groups (n=10 per group).

    • Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension (e.g., 0.5 mL).

  • Treatment Administration:

    • At a predetermined time post-infection (e.g., 1 or 2 hours), administer the test and control articles.

    • Test Groups: Administer varying doses of this compound (e.g., 10, 25, 50, 100 mg/kg) via a suitable route (e.g., intravenous, intraperitoneal, or oral).

    • Positive Control Groups: Administer a known effective dose of ciprofloxacin or vancomycin.

    • Vehicle Control Group: Administer the vehicle alone.

  • Monitoring and Endpoints:

    • Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and mortality for a period of 7 days.

    • The primary endpoint is the survival rate at the end of the observation period.

    • The ED50 (the dose that protects 50% of the animals from lethal infection) can be calculated from the survival data.

  • Bacterial Load Determination (Optional Satellite Groups):

    • At a specified time point (e.g., 24 hours post-infection), a separate cohort of mice can be euthanized.

    • Blood, spleen, and liver can be aseptically collected, homogenized, and serially diluted.

    • Plate the dilutions on appropriate agar (B569324) plates to determine the bacterial load (CFU/g of tissue or CFU/mL of blood).

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the in vivo validation of this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection_treatment Infection & Treatment Phase cluster_monitoring_analysis Monitoring & Analysis Phase Bacterial_Culture Bacterial Culture (e.g., E. coli) Infection Induce Sepsis (Intraperitoneal Injection) Bacterial_Culture->Infection Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice) Animal_Acclimatization->Infection Compound_Preparation Compound Preparation (this compound, Controls) Treatment Administer Compounds (Test & Control Groups) Compound_Preparation->Treatment Infection->Treatment Monitoring Monitor Survival & Clinical Signs (7 days) Treatment->Monitoring Bacterial_Load Determine Bacterial Load (Blood, Spleen, Liver at 24h) Treatment->Bacterial_Load Data_Analysis Data Analysis (ED50 Calculation) Monitoring->Data_Analysis Bacterial_Load->Data_Analysis

Caption: Workflow for the in vivo validation of this compound's antibacterial effect using a murine sepsis model.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound is not fully elucidated, many diterpenoids exert their antibacterial effects by disrupting bacterial cell membranes and inhibiting essential cellular processes. Transcriptome analysis of other diterpenoids has shown modulation of genes involved in cell membrane synthesis, cell division, and carbohydrate metabolism.[3]

Diterpenoid_Mechanism cluster_bacterial_cell Bacterial Cell This compound This compound This compound->Inhibition This compound->Disruption Cell_Membrane Cell Membrane DNA_Replication DNA Replication Protein_Synthesis Protein Synthesis Cell_Division Cell Division Carbohydrate_Metabolism Carbohydrate Metabolism Inhibition->DNA_Replication Inhibition Inhibition->Protein_Synthesis Inhibition Inhibition->Cell_Division Inhibition Inhibition->Carbohydrate_Metabolism Inhibition Disruption->Cell_Membrane Disruption

Caption: Postulated antibacterial mechanisms of action for Diterpenoids like this compound.

Conclusion

This compound demonstrates promising in vitro antibacterial activity. The next critical step in its development is to validate these findings in well-established in vivo models of infection. The protocols and comparative data presented in this guide offer a foundational framework for these investigations. Future in vivo studies are essential to determine the therapeutic potential of this compound and its prospects as a novel antibacterial agent.

References

A Comparative Analysis of the Cytotoxic Profiles of Dihydroajugapitin and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the cytotoxic properties of the neo-clerodane diterpenoid Dihydroajugapitin and the widely-used chemotherapeutic agent doxorubicin (B1662922) is currently limited by a lack of direct experimental studies. However, by examining the available data for doxorubicin and related neo-clerodane diterpenoids, we can provide a preliminary assessment for researchers in drug development and oncology.

This guide synthesizes the existing literature on the cytotoxic effects of doxorubicin and offers a contextual comparison with the cytotoxic potential of neo-clerodane diterpenoids, the class of compounds to which this compound belongs. While specific quantitative data for this compound is not available in the reviewed literature, the information on related compounds provides a valuable benchmark.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of doxorubicin against various cancer cell lines, alongside the reported cytotoxicity of several neo-clerodane diterpenoids and extracts from Ajuga species, which are known to produce these compounds. This data is presented to offer a comparative perspective on the potential potency of this compound.

Compound/ExtractCell LineIC50 ValueReference
Doxorubicin A549 (Lung Carcinoma)~0.1 ppm[1]
MCF-7 (Breast Adenocarcinoma)Not explicitly quantified in the provided search results
Hep-2 (Larynx Carcinoma)Not explicitly quantified in the provided search results
Neo-clerodane Diterpenoid Alkaloids (from Scutellaria barbata)HONE-1 (Nasopharyngeal Carcinoma)2.8-6.4 µM[2]
KB (Oral Epidermoid Carcinoma)2.8-6.4 µM[2]
HT29 (Colorectal Carcinoma)2.8-6.4 µM[2]
Scutebata A (a neo-clerodane diterpenoid from Scutellaria barbata)SK-BR-3 (Breast Cancer)15.2 µM[3]
Ajuga reptans Methanol Extract PC3 (Prostate Cancer)95 µg/mL[4]
Ajuga bracteosa Methanolic Fraction MCF-7 (Breast Adenocarcinoma)10 µg/mL[5]
Hep-2 (Larynx Carcinoma)5 µg/mL[5]

Experimental Protocols

The determination of cytotoxic activity, quantified by the IC50 value (the concentration of a substance that inhibits a biological process by 50%), is commonly performed using a variety of in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells are also maintained.

  • MTT Reagent Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing the MTT reagent. The plates are then incubated for another 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized detergent-based solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Cytotoxicity

The mechanisms by which cytotoxic agents induce cell death often involve the modulation of specific intracellular signaling pathways. The signaling pathways for doxorubicin are well-characterized, while those for this compound remain to be elucidated.

Doxorubicin Signaling Pathways

Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily involving DNA damage and the generation of reactive oxygen species (ROS).[2][6][7][8] These initial events trigger a cascade of downstream signaling pathways that ultimately lead to apoptosis or other forms of cell death.

Doxorubicin_Signaling cluster_dna DNA Damage Pathway cluster_ros Oxidative Stress Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Generation of Reactive Oxygen Species (ROS) Doxorubicin->ROS_Generation DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage DDR DNA Damage Response (ATM/ATR, p53) DNA_Damage->DDR Apoptosis_DNA Apoptosis DDR->Apoptosis_DNA Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Apoptosis_ROS Apoptosis Mitochondrial_Damage->Apoptosis_ROS

Caption: Doxorubicin's primary mechanisms of action leading to apoptosis.

Doxorubicin treatment can also activate other signaling pathways, including the Notch and JAK-STAT pathways, which can influence the apoptotic response.[3][4]

This compound and Neo-clerodane Diterpenoid Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been reported. However, studies on other natural products, including some diterpenoids, have shown that they can induce apoptosis through various mechanisms, such as the modulation of the JAK/STAT pathway. Further research is necessary to determine the precise molecular mechanisms underlying the cytotoxic effects of this compound and other neo-clerodane diterpenoids.

Experimental Workflow for Cytotoxicity Comparison

A typical workflow for comparing the cytotoxicity of two compounds like this compound and doxorubicin would involve a series of in vitro experiments.

Cytotoxicity_Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding in 96-well plates start->cell_culture treatment Treatment with Serial Dilutions of This compound and Doxorubicin cell_culture->treatment incubation Incubation for 24, 48, 72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_analysis Data Analysis: Calculate % Viability and IC50 Values viability_assay->data_analysis comparison Compare IC50 Values data_analysis->comparison end Conclusion on Relative Cytotoxicity comparison->end

Caption: A standard experimental workflow for comparing cytotoxic agents.

References

A Comparative Analysis of Dihydroajugapitin from Diverse Geographical Origins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the variability of bioactive compounds from different geographical sources is paramount for consistent and reproducible research. This guide provides a comparative analysis of Dihydroajugapitin, a neo-clerodane diterpenoid found in plants of the Ajuga genus, with a focus on available data from different geographical locations.

While direct quantitative comparisons of this compound yield and purity from various global sources are limited in publicly available literature, this guide synthesizes the existing data to offer valuable insights. The primary sources of information for this comparison are studies on Ajuga iva found in Israel and Algeria. This guide also provides detailed experimental protocols for the extraction and analysis of this compound, alongside potential signaling pathways this class of compounds may modulate, to facilitate further research in this area.

Geographical Source and this compound Content: A Comparative Overview

The concentration and presence of this compound appear to vary depending on the geographical origin of the Ajuga plant. The following table summarizes the available findings on this compound from two distinct locations. It is important to note that the data is largely semi-quantitative, highlighting the need for further standardized quantitative analysis.

Geographical SourcePlant SpeciesPlant PartThis compound Presence/ConcentrationReference
Israel Ajuga ivaLeavesHighest concentration compared to roots and other Ajuga species (A. chamaepitys, A. orientalis) in the same region.[1][2][1][2]
RootsLower or undetectable levels.[1][2][1][2]
Algeria Ajuga ivaAerial PartsPresence of 14,15-dihydroajugapitin (B14767133) confirmed.[3][3]

Experimental Protocols

To aid researchers in the standardized analysis of this compound, this section outlines a comprehensive experimental workflow, from extraction to quantification.

Extraction of this compound from Ajuga Species

This protocol is a generalized method based on common techniques for isolating neo-clerodane diterpenoids from plant material.

a. Plant Material Preparation:

  • Collect and identify the Ajuga species of interest.

  • Separate the desired plant parts (e.g., leaves, stems).

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

  • Grind the dried plant material into a fine powder.

b. Maceration Extraction:

  • Weigh the powdered plant material.

  • Place the powder in a suitable flask and add a solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol) at a ratio of 1:10 (w/v).

  • Seal the flask and allow it to macerate for 24-48 hours at room temperature with occasional agitation.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Purification of this compound

a. Column Chromatography (Initial Purification):

  • Prepare a silica (B1680970) gel column (60-120 mesh).

  • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

  • Load the dissolved extract onto the column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Combine fractions containing the compound of interest based on TLC profiles.

b. High-Performance Liquid Chromatography (HPLC) (Final Purification):

  • Further purify the enriched fractions using a semi-preparative HPLC system.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.

  • Detection: UV detector set at an appropriate wavelength (e.g., 210-254 nm).

  • Collect the peak corresponding to this compound.

Quantification of this compound

a. High-Performance Liquid Chromatography (HPLC) Analysis:

  • Develop an analytical HPLC method for quantification.

  • Column: Analytical reversed-phase C18 column.

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile/methanol.

  • Standard: Use an isolated and purified this compound standard of known concentration to prepare a calibration curve.

  • Inject the extracted and purified samples and quantify the amount of this compound by comparing the peak area with the calibration curve.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for comparative analysis and a potential signaling pathway that this compound may modulate based on the activities of related compounds.

Experimental_Workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis & Comparison Source1 Geographical Source 1 (e.g., Israel) Prep1 Drying & Grinding Source1->Prep1 Source2 Geographical Source 2 (e.g., Algeria) Prep2 Drying & Grinding Source2->Prep2 Ext1 Solvent Extraction Prep1->Ext1 Ext2 Solvent Extraction Prep2->Ext2 Purify1 Purification (CC & HPLC) Ext1->Purify1 Purify2 Purification (CC & HPLC) Ext2->Purify2 Quant1 Quantification (HPLC) Purify1->Quant1 Quant2 Quantification (HPLC) Purify2->Quant2 Compare Comparative Analysis (Yield, Purity, Activity) Quant1->Compare Quant2->Compare

Caption: Experimental workflow for comparative analysis of this compound.

Given that many terpenes exhibit anti-inflammatory properties through the modulation of key signaling pathways, a plausible mechanism of action for this compound could involve the NF-κB pathway.[4][5][6][7] The following diagram illustrates this hypothetical pathway.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, Cytokines IKK IKK Activation Stimulus->IKK This compound This compound This compound->IKK Inhibits IkB IκB Degradation IKK->IkB NFkB_Release NF-κB Release IkB->NFkB_Release NFkB_Translocation NF-κB Translocation NFkB_Release->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Biological Activities and Future Directions

This compound belongs to the class of neo-clerodane diterpenoids, which are known for a range of biological activities, most notably as insect antifeedants.[8][9][10][11] The presence of 14,15-dihydroajugapitin in Ajuga iva from Algeria has been directly linked to antifeedant activity against the larvae of Spodoptera frugiperda and Spodoptera littoralis.[3]

Furthermore, many terpenoids are recognized for their anti-inflammatory properties. While direct evidence for this compound's effect on inflammatory signaling pathways is yet to be established, related compounds have been shown to modulate pathways such as NF-κB and MAPK.[5][12][13][14][15][16] This suggests a promising avenue for future research into the therapeutic potential of this compound.

This guide highlights the current state of knowledge on this compound from different geographical sources. The clear gap in direct comparative and quantitative data underscores the need for further research. Future studies should focus on:

  • Standardized quantitative analysis of this compound from Ajuga species collected from a wider range of geographical locations.

  • Detailed investigation of the biological activities of purified this compound, particularly its anti-inflammatory and insect antifeedant properties.

  • Elucidation of the specific molecular mechanisms and signaling pathways modulated by this compound.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a valuable natural product for various applications.

References

Safety Operating Guide

Standard Operating Procedure: Dihydroajugapitin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Dihydroajugapitin, a diterpenoid compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the substance as a hazardous chemical with unknown toxicity.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with general laboratory safety protocols. This includes the mandatory use of Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses with side shields or safety goggles
Lab CoatStandard laboratory coat
RespiratoryUse in a well-ventilated area or fume hood

Waste Characterization and Segregation

Proper identification and separation of waste streams are crucial to prevent dangerous chemical reactions.[1]

  • Treat as Hazardous: this compound waste must be managed as hazardous chemical waste.[1]

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams.[1] This is to avoid unforeseen and potentially hazardous reactions.

  • Segregate by Form: Keep solid this compound waste separate from any liquid solutions containing the compound.

Step-by-Step Disposal Protocol

Experimental Protocol: Chemical Waste Neutralization and Collection

  • Initial Containment:

    • Place all solid this compound waste and any contaminated materials (e.g., weighing paper, pipette tips) into a designated, compatible hazardous waste container.[1]

    • For liquid waste containing this compound, use a separate, leak-proof container made of compatible material, such as glass or polyethylene.[1]

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" sticker.

    • The label must include:

      • The full chemical name: "this compound"

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The name of the principal investigator or responsible person.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be located at or near the point of generation and under the control of laboratory personnel.

    • Ensure the waste container is placed in secondary containment to prevent spills.[1]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1]

    • Provide the EHS department with all necessary information from the waste label.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.

    • Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous waste in the designated solid waste container.

Emergency Procedures

In the event of a spill or exposure, follow these immediate safety measures:

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact EHS.

    • For small spills, use a chemical spill kit to absorb the material.

    • Collect all contaminated materials and place them in the designated hazardous waste container.

    • Decontaminate the spill area thoroughly.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station.

    • Ingestion or Inhalation: Move to fresh air. Seek immediate medical attention.

Visualization of Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Preparation Phase cluster_1 Containment & Labeling cluster_2 Storage & Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Segregate Segregate Waste Streams (Solid vs. Liquid) PPE->Segregate Contain_Solid Place Solid Waste in Compatible Container Segregate->Contain_Solid Contain_Liquid Place Liquid Waste in Leak-Proof Container Segregate->Contain_Liquid Label Label Container: 'Hazardous Waste - this compound' Contain_Solid->Label Contain_Liquid->Label Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store EHS Contact Environmental Health & Safety (EHS) for Waste Pickup Store->EHS Decontaminate Decontaminate Work Area & Equipment EHS->Decontaminate

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Dihydroajugapitin

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Dihydroajugapitin is a purified phytochemical. While the source plant, Ajuga ciliata, is generally considered non-toxic, the concentrated, purified compound may present unknown hazards.[1] Therefore, appropriate PPE should always be worn. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body Part Personal Protective Equipment (PPE) Specifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are recommended for handling organic solvents and powdered compounds. Always inspect gloves for tears or punctures before use.
Eyes Safety glasses or gogglesEssential to protect eyes from splashes of solvents or airborne particles of the compound.
Body Laboratory coatA standard lab coat should be worn to protect skin and clothing from potential contamination.
Respiratory Dust mask or respiratorRecommended when handling the powdered form of the compound to avoid inhalation.[2] A fume hood should be used whenever possible to minimize airborne exposure.[3]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensure safety at every stage of handling this compound. The following diagram outlines the key steps, from receiving the compound to its final disposal.

cluster_pre Preparation cluster_handle Handling cluster_post Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace (Fume Hood Recommended) prep_ppe->prep_area receive Receive and Inspect Compound prep_area->receive weigh Weigh Compound in a Containment Balance or Fume Hood receive->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Workspace and Equipment experiment->decontaminate dispose_liquid Dispose of Liquid Waste in Labeled, Sealed Container decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste (e.g., contaminated gloves) in Labeled, Sealed Container decontaminate->dispose_solid remove_ppe Remove PPE dispose_liquid->remove_ppe dispose_solid->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for safely handling this compound.

Disposal Plan

Proper disposal of chemical waste is critical to protect both personnel and the environment. All waste generated from handling this compound should be treated as hazardous chemical waste.

Liquid Waste:

  • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container.[4]

  • The label should include the name of the compound and the solvent used.

  • Do not mix with other incompatible waste streams.[4]

  • Follow your institution's guidelines for the disposal of chemical waste.

Solid Waste:

  • All solid waste, including contaminated gloves, weigh boats, and paper towels, should be collected in a separate, sealed, and labeled hazardous waste container.[5]

  • Do not dispose of solid chemical waste in regular trash.[3]

  • Arrange for professional disposal through your institution's environmental health and safety office.[6]

By adhering to these safety and logistical guidelines, researchers can confidently work with this compound while minimizing potential risks and ensuring a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.